molecular formula C9H9ClO2 B1585289 Phenyl 3-chloropropanoate CAS No. 24552-27-0

Phenyl 3-chloropropanoate

Cat. No.: B1585289
CAS No.: 24552-27-0
M. Wt: 184.62 g/mol
InChI Key: RAFRTSDUWORDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 3-chloropropanoate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64457. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl 3-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFRTSDUWORDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179293
Record name Phenyl beta-chloropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24552-27-0
Record name Phenyl beta-chloropropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024552270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24552-27-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl beta-chloropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl 3-Chloropropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Phenyl 3-Chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of phenyl 3-chloropropanoate (CAS No. 24552-27-0), a versatile bifunctional molecule. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and analytical methodologies, with a focus on its potential applications in the synthesis of fine chemicals and pharmaceutical intermediates.

Core Chemical Identity and Physicochemical Properties

This compound is a distinct organic compound featuring a phenyl ester functional group and a reactive alkyl chloride moiety. This unique combination of a stable aromatic ester and a primary alkyl halide makes it a valuable intermediate in a variety of synthetic transformations.

Structural and General Properties
  • IUPAC Name: this compound

  • Synonyms: 3-Chloropropionic Acid Phenyl Ester, Phenyl β-chloropropionate[1]

  • CAS Number: 24552-27-0[1]

  • Molecular Formula: C₉H₉ClO₂[1]

  • Molecular Weight: 184.62 g/mol [1]

The structural representation of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

PropertyValueSource
Physical State Colorless to light yellow/orange clear liquid
Boiling Point 157 °C at 30 mmHg
Specific Gravity (20/20) 1.20
Refractive Index (n²⁰/D) 1.52

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of phenol with a derivative of 3-chloropropanoic acid. The choice of synthetic route is often dictated by factors such as reaction scale, desired purity, and the availability of starting materials.

Phase-Transfer Catalyzed Esterification with 3-Chloropropionyl Chloride

A highly efficient method for the preparation of this compound involves the reaction of phenol with 3-chloropropionyl chloride under phase-transfer catalysis (PTC) conditions. This method is advantageous as it can be performed in a biphasic system, which simplifies the work-up and purification process, leading to high yields of the desired ester.[2][3]

The causality behind this experimental choice lies in the enhanced reactivity of the phenoxide ion, which is generated in situ in the basic aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium salt like tetra-n-butylammonium bromide (TBABr), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the 3-chloropropionyl chloride.[2] This circumvents the lower nucleophilicity of phenol itself and allows the reaction to proceed under mild conditions.

PTC_Esterification_Workflow start Start: Prepare Reactants reactants Phenol in aq. NaOH 3-Chloropropionyl Chloride in CH₂Cl₂ TBABr (PTC) start->reactants reaction Biphasic Reaction (15°C to RT) Stirring reactants->reaction workup Phase Separation Acidification of aq. phase Extraction with CH₂Cl₂ reaction->workup analysis GLC Analysis workup->analysis product This compound (in organic phase) workup->product end End: Purified Product product->end

Caption: Workflow for phase-transfer catalyzed synthesis.

Experimental Protocol:

  • Preparation of the Aqueous Phase: Dissolve phenol (15 mmol) in 20 cm³ of water containing 7 cm³ of a 20% sodium hydroxide solution.[2]

  • Addition of Catalyst and Organic Phase: To the aqueous solution, add tetra-n-butylammonium bromide (TBABr, 70 mg) and 10 cm³ of dichloromethane (CH₂Cl₂).[2]

  • Reaction Initiation: Cool the biphasic mixture to approximately 15°C with magnetic stirring. Add a solution of 3-chloropropionyl chloride (16 mmol) in 10 cm³ of CH₂Cl₂ in portions over 10-15 minutes.[2]

  • Reaction Monitoring and Work-up: The reaction can be monitored by gas-liquid chromatography (GLC). After the reaction is complete (typically around 2.5 hours), the organic phase is separated.[2]

  • Purification: The organic phase, containing the product, can be washed and then concentrated to yield this compound. The unreacted phenol remains in the alkaline aqueous phase, simplifying purification.[2]

This method has been shown to produce phenyl acrylates (via subsequent dehydrohalogenation) in high yields (80-97%) and purity (>99%), indicating the efficiency of the initial esterification step.[2]

Fischer-Speier Esterification

While the Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol (or phenol), is a classical method for ester synthesis, it is generally less optimal for phenols.[4][5] The lower nucleophilicity of the phenolic oxygen, due to the delocalization of its lone pairs into the aromatic ring, makes the reaction less favorable compared to aliphatic alcohols.[4] To drive the equilibrium towards the product, a large excess of one reactant or the removal of water is typically required.[5][6]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the presence of the primary alkyl chloride. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, making this compound a valuable precursor for the synthesis of various β-substituted propionates.[7]

Reactivity_Scheme P3CP This compound Prod_amino β-Amino Ester P3CP->Prod_amino Prod_thioether β-Thioether Ester P3CP->Prod_thioether Prod_alkoxy β-Alkoxy Ester P3CP->Prod_alkoxy Prod_cyano β-Cyano Ester P3CP->Prod_cyano Nu_amine R₂NH (Amine) Nu_amine->P3CP Sɴ2 Nu_thiol RSH (Thiol) Nu_thiol->P3CP Sɴ2 Nu_alkoxide RO⁻ (Alkoxide) Nu_alkoxide->P3CP Sɴ2 Nu_cyanide CN⁻ (Cyanide) Nu_cyanide->P3CP Sɴ2

Caption: Key nucleophilic substitution reactions of this compound.

Nucleophilic Substitution Reactions

The primary chloride in this compound is susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its synthetic utility.[7]

  • Synthesis of β-Amino Esters: Reaction with primary or secondary amines can yield β-amino esters. These are important precursors for β-amino acids and β-lactams, which are structural motifs in many biologically active compounds.[7]

  • Formation of Thioethers: Reaction with thiols leads to the formation of β-thioethers, which are of interest in medicinal chemistry and materials science.[7]

  • Preparation of Alkoxy Esters: The Williamson ether synthesis, using alkoxides as nucleophiles, allows for the preparation of β-alkoxy esters.[7]

  • Carbon Chain Extension: Reaction with cyanide sources, such as sodium cyanide, introduces a cyano group. This can be further hydrolyzed to a carboxylic acid, effectively extending the carbon chain.[7]

Dehydrohalogenation

Under basic conditions, particularly with a strong, non-nucleophilic base, this compound can undergo elimination (dehydrohalogenation) to form phenyl acrylate.[2] This reaction pathway is important to consider when selecting reaction conditions for nucleophilic substitution, as it can be a competing side reaction.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound, ensuring its identity and purity.

Spectroscopic Data
TechniqueKey Features
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as two triplet signals for the diastereotopic methylene protons of the propanoate chain. The presence of the electron-withdrawing chlorine atom will deshield the adjacent protons, causing a downfield shift.
¹³C NMR The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons, and the two aliphatic carbons of the propanoate chain.
IR Spectroscopy The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretch of the ester group (typically around 1740-1760 cm⁻¹). Absorptions for the C-O stretch, aromatic C-H stretches, and the C-Cl stretch (typically in the range of 580-780 cm⁻¹) will also be present.[8]
Mass Spectrometry The electron ionization mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including a peak corresponding to the loss of the chlorine atom and cleavage of the ester group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragments.[1]
Chromatographic Analysis

Gas chromatography (GC) is a suitable method for assessing the purity of this compound, given its volatility. A purity of >95.0% is commercially available, as determined by GC. For reaction monitoring and analysis of less volatile derivatives, High-Performance Liquid Chromatography (HPLC) can be employed.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature allows for the introduction of a phenylpropanoate moiety into a molecule, which can then be further functionalized.

While direct applications of this compound in drug synthesis are not extensively documented in publicly available literature, its structural motifs are present in various pharmaceutical compounds. For instance, phenylpropanoate derivatives are crucial intermediates in the synthesis of the anticancer drug Paclitaxel.[9] The related compound, 3-chloropropiophenone, is a key intermediate in the manufacturing of (S)-Dapoxetine and (S)-3-chloro-1-phenylpropanol, highlighting the importance of the 3-chloro-1-phenylpropane scaffold in pharmaceuticals.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on GHS classifications from suppliers, this compound is considered a hazardous substance.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Conclusion

This compound is a synthetically useful intermediate with a well-defined set of chemical and physical properties. Its value lies in the strategic combination of a phenyl ester and a reactive alkyl chloride, which allows for a range of nucleophilic substitution reactions to introduce diverse functionalities. The efficient synthesis of this compound, particularly through phase-transfer catalysis, makes it an accessible building block for researchers in organic synthesis and drug development. A thorough understanding of its reactivity, coupled with appropriate analytical characterization and safe handling practices, will enable its effective utilization in the creation of more complex and potentially biologically active molecules.

References

Phenyl 3-chloropropanoate CAS number 24552-27-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Phenyl 3-chloropropanoate (CAS 24552-27-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, CAS Number 24552-27-0, is a functionalized ester that serves as a valuable intermediate in advanced organic synthesis. Its structure, incorporating a reactive chloro-alkyl chain and a stable phenyl ester group, makes it a versatile building block for the construction of more complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1] The presence of the chlorine atom provides a reactive site for nucleophilic substitution, enabling chain extension and the introduction of diverse functional groups. This guide provides a comprehensive overview of the synthesis, properties, characterization, and safe handling of this compound, grounded in established chemical principles and methodologies.

Compound Identification and Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a distinct aromatic odor attributed to the phenyl group.[1] It is moderately soluble in common organic solvents and may undergo hydrolysis in the presence of water, reverting to phenol and 3-chloropropanoic acid.[1]

Table 1: Chemical Identifiers and Properties

Identifier/Property Value Source(s)
CAS Number 24552-27-0 [2]
Molecular Formula C₉H₉ClO₂ [1][2]
Molecular Weight 184.62 g/mol [2]
IUPAC Name This compound [2]
Synonyms Phenyl β-chloropropionate, 3-Chloropropionic acid phenyl ester [1]
Appearance Colorless to light yellow clear liquid [1]
Boiling Point 157 °C at 30 mmHg
Density 1.20 g/cm³ (at 20°C) [3]
Refractive Index 1.52 [4]
SMILES C1=CC=C(C=C1)OC(=O)CCCl [2]

| InChI Key | RAFRTSDUWORDLA-UHFFFAOYSA-N |[2] |

Synthesis Methodologies

The synthesis of this compound is primarily achieved through esterification. The choice of method depends on the required scale, purity, and available starting materials. The most direct and common laboratory-scale approach involves the reaction of a phenol with an activated derivative of 3-chloropropanoic acid, such as its acid chloride.

Primary Synthesis Route: Acylation of Phenol with 3-Chloropropionyl Chloride

This method is highly efficient as it employs a highly reactive acylating agent (3-chloropropionyl chloride), which readily reacts with the weakly nucleophilic phenolic hydroxyl group. The reaction is a classic example of nucleophilic acyl substitution. To drive the reaction to completion and neutralize the HCl byproduct, a base is required. A phase-transfer catalyzed approach offers high yields and simplified purification.[5]

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

This protocol is adapted from the general methodology for the esterification of phenols with acid chlorides.[5]

Materials:

  • Phenol (1.0 eq)

  • 3-Chloropropionyl chloride (1.05 eq)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Hydroxide (NaOH) solution (20%)

  • Tetrabutylammonium bromide (TBABr) (catalyst, ~1-2 mol%)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol (1.0 eq) in dichloromethane.

  • Add an aqueous solution of 20% NaOH (approx. 2.0-2.5 eq) to the flask.

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (TBABr).

  • Cool the biphasic mixture to approximately 10-15°C in an ice bath with vigorous stirring.

  • Prepare a solution of 3-chloropropionyl chloride (1.05 eq) in dichloromethane.

  • Add the 3-chloropropionyl chloride solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring progress by TLC (Thin Layer Chromatography).

  • Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Alternative Synthesis Route: Fischer-Speier Esterification

While phenols are less reactive than aliphatic alcohols in traditional Fischer esterification, the reaction can be driven to yield the desired product by using an excess of one reagent or by removing water as it is formed.[6][7] This method avoids the use of the more hazardous acid chloride but requires more stringent conditions.

The reaction involves heating 3-chloropropanoic acid and phenol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[6] The equilibrium is shifted towards the product by using a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene.

Table 2: Comparison of Synthesis Routes

Parameter Acylation with Acid Chloride Fischer-Speier Esterification
Reactants Phenol, 3-Chloropropionyl Chloride Phenol, 3-Chloropropanoic Acid
Catalyst Base (e.g., NaOH, Pyridine) or Phase-Transfer Catalyst Strong Acid (e.g., H₂SO₄, p-TSA)
Conditions Mild (0°C to room temperature) Harsher (Reflux, 60-110°C)
Advantages High yield, fast reaction, irreversible Atom economical, less hazardous starting materials

| Disadvantages | HCl byproduct, moisture-sensitive acid chloride | Reversible equilibrium, requires water removal, slower |

Diagram: General Synthesis and Analysis Workflow

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_processing Workup & Purification cluster_analysis Analysis & Final Product Phenol Phenol Reaction Esterification (Base Catalyzed) Phenol->Reaction AcidChloride 3-Chloropropionyl Chloride AcidChloride->Reaction Workup Aqueous Wash & Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound (CAS 24552-27-0) Purification->Product Analysis Characterization (NMR, GC-MS, IR) Product->Analysis

Caption: Workflow for the synthesis of this compound.

Characterization and Analytical Methods

The identity and purity of synthesized this compound must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as two triplet signals corresponding to the two methylene (-CH₂-) groups of the chloropropanoyl chain.[8][9]

  • Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band around 1760 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch. Other key signals include C-O stretching and C-Cl stretching.[9][10]

  • Mass Spectrometry (MS) : GC-MS can be used to confirm the molecular weight (184.62 g/mol ) and purity. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including an isotopic pattern for the chlorine atom.[8]

  • Gas Chromatography (GC) : Used to determine the purity of the final product, often in conjunction with MS. A purity of >95% is common for commercial grades.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile chemical building block in organic synthesis.[1][11] Its bifunctional nature allows for sequential or orthogonal chemical transformations.

  • Intermediate for Pharmaceuticals : The reactive C-Cl bond is a key feature, allowing for nucleophilic substitution reactions to introduce amines, azides, thiols, or other functional groups. This makes it an important precursor for synthesizing more complex molecules that may serve as active pharmaceutical ingredients (APIs) or their advanced intermediates.[1] For instance, related structures are noted as impurities or intermediates in the synthesis of drugs like Aripiprazole.[12]

  • Agrochemical Synthesis : Similar to its role in pharmaceuticals, it can be used to build the carbon skeleton of novel herbicides and pesticides.[1]

  • Polymer and Materials Science : The ester can be incorporated into polymer backbones or side chains. The chloro- group can serve as an initiation site for certain types of polymerization or as a point for post-polymerization modification.

Diagram: Reactivity and Synthetic Utility

G cluster_reactions Synthetic Transformations cluster_products Derivative Classes start Phenyl 3-chloropropanoate sub Nucleophilic Substitution (at C-Cl bond) start->sub + Nu⁻ hyd Hydrolysis (ester cleavage) start->hyd + H₂O/H⁺ or OH⁻ amines Amino Esters sub->amines (Nu⁻ = R₂NH) azides Azido Esters sub->azides (Nu⁻ = N₃⁻) ethers Alkoxy Esters sub->ethers (Nu⁻ = RO⁻) phenols Phenol + 3-substituted propanoic acids hyd->phenols

Caption: Key reaction pathways for this compound.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound must be handled with appropriate care in a well-ventilated area, such as a chemical fume hood.[13] All personnel should wear standard personal protective equipment (PPE).

Table 3: GHS Hazard and Precautionary Information

Category Code Statement Source(s)
Hazard H315 Causes skin irritation. [4]
Hazard H319 Causes serious eye irritation. [4]
Precautionary P264 Wash skin thoroughly after handling. [4]
Precautionary P280 Wear protective gloves/eye protection/face protection. [4]
Precautionary P302 + P352 IF ON SKIN: Wash with plenty of water. [4]
Precautionary P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4]

| Precautionary | P337 + P313 | If eye irritation persists: Get medical advice/attention. |[4] |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] It is recommended to store at room temperature, though cooler temperatures (<15°C) in a dark place can prolong shelf life.[4] Keep away from strong oxidizing agents, strong bases, and moisture to prevent degradation.

Conclusion

This compound is a foundational building block for synthetic chemistry, offering a reliable and versatile platform for molecular elaboration. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development. The methodologies outlined in this guide, particularly the acylation of phenol with 3-chloropropionyl chloride, provide a robust pathway for its preparation, enabling further innovation in the synthesis of novel compounds for pharmaceutical and other industrial applications.

References

An In-depth Technical Guide to Phenyl 3-Chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of phenyl 3-chloropropanoate, a versatile chemical intermediate. With a molecular weight of 184.62 g/mol and the chemical formula C₉H₉ClO₂, this compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document details its physicochemical properties, outlines established synthesis and purification protocols, provides in-depth spectroscopic analysis for characterization, and explores its reactivity and key applications. Furthermore, this guide addresses critical safety and handling procedures to ensure its proper use in a laboratory and industrial setting.

Introduction

This compound is a bifunctional organic molecule characterized by a phenyl ester group and an alkyl chloride. This unique combination of functional groups makes it a reactive and adaptable intermediate for a variety of chemical transformations. The ester moiety can undergo hydrolysis or transesterification, while the chlorine atom serves as a good leaving group for nucleophilic substitution reactions. This dual reactivity is the cornerstone of its utility, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

It is important to distinguish this compound from a similarly named but more complex molecule, 3-(3-chloropropanamido)this compound. The latter is a known impurity in the synthesis of the antipsychotic drug Aripiprazole and possesses a significantly different molecular structure and weight (290.14 g/mol ).[1][2] This guide will focus exclusively on this compound (CAS No. 24552-27-0).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage.

PropertyValueSource(s)
Molecular Weight 184.62 g/mol [3]
Molecular Formula C₉H₉ClO₂[3]
CAS Number 24522-27-0[3]
IUPAC Name This compound[3]
Synonyms 3-Chloropropionic acid phenyl ester, Phenyl β-chloropropionate[3]
Appearance Colorless to pale yellow liquidTCI Europe N.V.
Storage Sealed in a dry, room temperature environmentBLD Pharm

Synthesis and Purification

The most common and direct method for the synthesis of this compound is the esterification of phenol with 3-chloropropionyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Phenol

  • 3-Chloropropionyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable inert solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add pyridine to the cooled solution with continuous stirring.

  • Add 3-chloropropionyl chloride dropwise from the dropping funnel to the reaction mixture. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude this compound obtained from the synthesis can be purified by vacuum distillation or column chromatography.[4][5][6]

  • Vacuum Distillation: This is the preferred method for large-scale purification. The product is distilled under reduced pressure to avoid decomposition at high temperatures.

  • Column Chromatography: For smaller scales or to achieve very high purity, column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) is effective.[4][5]

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons in the molecule.[7][8][9][10] The aromatic protons typically appear as a multiplet in the range of δ 7.0-7.5 ppm. The two methylene groups of the propanoate chain will appear as triplets due to spin-spin coupling with each other. The methylene group adjacent to the chlorine atom is expected to be downfield (around δ 3.8 ppm) compared to the methylene group adjacent to the carbonyl group (around δ 3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the two aliphatic carbons.[11][12][13] The carbonyl carbon is typically observed around δ 170 ppm. The aromatic carbons will have signals in the δ 120-150 ppm region. The carbon atom bonded to chlorine will be in the range of δ 40-50 ppm, while the other methylene carbon will be at a slightly higher field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[14][15][16]

Wavenumber (cm⁻¹)Functional GroupVibration
~3100-3000Aromatic C-HStretching
~2960-2850Aliphatic C-HStretching
~1760Ester C=OStretching
~1600, ~1490Aromatic C=CStretching
~1200Ester C-OStretching
~750-690C-ClStretching

Reactivity and Applications

The reactivity of this compound is dominated by the susceptibility of the C-Cl bond to nucleophilic attack. This makes it a valuable precursor for the synthesis of a wide range of β-substituted propanoates, which are important intermediates in the production of pharmaceuticals and other fine chemicals.[17]

Reactivity_Diagram P3C This compound Substituted_Ester Phenyl 3-(Nu)-propanoate P3C->Substituted_Ester Amino_Ester β-Amino Ester P3C->Amino_Ester Thioether β-Thioether Ester P3C->Thioether Cyano_Ester β-Cyano Ester P3C->Cyano_Ester Nu Nucleophile (Nu⁻) Nu->P3C SN2 Reaction Amine Amine (R₂NH) Amine->P3C SN2 Reaction Thiol Thiol (RSH) Thiol->P3C SN2 Reaction Cyanide Cyanide (CN⁻) Cyanide->P3C SN2 Reaction

Caption: Reactivity of this compound with various nucleophiles.

Applications in Pharmaceutical and Fine Chemical Synthesis

While specific, direct applications of this compound in the synthesis of marketed drugs are not extensively documented in readily available literature, its structural motifs and reactivity patterns are highly relevant to pharmaceutical development. Phenylpropanoate derivatives are fundamental in the synthesis of numerous pharmaceuticals.[18][19] For instance, related structures are key intermediates in the production of drugs like Paclitaxel.[18]

The β-substituted propanoates synthesized from this compound are valuable precursors for:

  • β-Amino Acids: Important components of peptides and peptidomimetics with diverse biological activities.

  • β-Lactams: Core structures of many antibiotic drugs.

  • Heterocyclic Compounds: A broad class of molecules with a wide range of pharmaceutical applications.

The introduction of a three-carbon chain with a terminal reactive site is a common strategy in drug design for linking different molecular fragments or for interacting with biological targets.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is a summary of key safety considerations and should be supplemented with a thorough review of the material safety data sheet (MSDS) before use.[20][21][22][23][24]

Hazard Identification:

  • May cause skin, eye, and respiratory irritation.[23]

  • The toxicological properties have not been fully investigated.

Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[20][23]

  • Avoid contact with skin, eyes, and clothing.[20][23]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[23][24]

  • Avoid inhalation of vapor or mist.[20]

  • Keep away from sources of ignition.[20]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[20][22]

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[20][22]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[20][22]

  • If inhaled: Move the person to fresh air and keep comfortable for breathing.[20][22]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[20]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its defined physicochemical properties, straightforward synthesis, and predictable reactivity make it a useful tool for researchers and drug development professionals. A comprehensive understanding of its spectroscopic characteristics is essential for quality control, and strict adherence to safety and handling protocols is paramount for its responsible use. The potential for this compound to serve as a building block in the creation of novel and complex molecules underscores its importance in the ongoing advancement of chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to Phenyl 3-chloropropanoate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 3-chloropropanoate, a bifunctional organic molecule, serves as a versatile intermediate and building block in modern organic synthesis. Its structure, incorporating both a reactive ester and an alkyl chloride moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, spectroscopic characterization, and key applications, with a focus on its utility for professionals in research and drug development.

Part 1: Molecular Structure and Physicochemical Properties

This compound is an ester derived from phenol and 3-chloropropionic acid. The presence of an aromatic ring, an ester linkage, and a primary alkyl chloride gives rise to its unique reactivity and utility in synthetic chemistry.

Chemical Structure and Formula

The structural and molecular details of this compound are fundamental to understanding its chemical behavior.

  • Molecular Formula: C₉H₉ClO₂[1][2]

  • Molecular Weight: 184.62 g/mol [1][2]

  • IUPAC Name: this compound[2]

  • CAS Number: 24552-27-0[1][2]

  • Synonyms: 3-Chloropropionic Acid Phenyl Ester, Phenyl β-chloropropionate[1][2][3][4]

  • SMILES: C1=CC=C(C=C1)OC(=O)CCCl[2][4]

The structure is characterized by a phenyl group attached to the ester oxygen and a three-carbon chain with a chlorine atom at the terminal position.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Physical State Colorless to light yellow liquid[4]
Boiling Point 157 °C at 30 mmHg
Specific Gravity 1.20 (20/20 °C)
Refractive Index 1.52
Solubility Moderately soluble in organic solvents[4]

Part 2: Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of phenol with a derivative of 3-chloropropionic acid. The choice of reagents and reaction conditions is critical for achieving high yields and purity.

Key Synthetic Precursor: 3-Chloropropionyl Chloride

A common and highly effective acylating agent for this synthesis is 3-chloropropionyl chloride. This precursor can be synthesized in a one-step process from acrylic acid and thionyl chloride. The reaction proceeds through the initial formation of acryloyl chloride, followed by the in-situ addition of hydrogen chloride (generated from the reaction of thionyl chloride) across the double bond.[5][6] The use of a basic organic compound, such as N,N-dimethylformamide, can facilitate this one-pot synthesis.[6]

G cluster_reactants Reactants cluster_catalyst Catalyst Acrylic Acid Acrylic Acid 3-Chloropropionyl Chloride 3-Chloropropionyl Chloride Acrylic Acid->3-Chloropropionyl Chloride Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->3-Chloropropionyl Chloride Basic Organic Compound (e.g., DMF) Basic Organic Compound (e.g., DMF) Basic Organic Compound (e.g., DMF)->3-Chloropropionyl Chloride

Caption: Synthesis of 3-Chloropropionyl Chloride.

Esterification of Phenol

With 3-chloropropionyl chloride in hand, the esterification of phenol can be performed efficiently. Due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, direct esterification with carboxylic acids is often slow and requires harsh conditions.[7] Therefore, the use of a more reactive acylating agent like an acid chloride is preferred.[8]

This method offers high yields and simplified product purification by running the reaction in a biphasic system.[9][10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol and a phase-transfer catalyst (e.g., a quaternary ammonium salt) in an inert organic solvent (e.g., dichloromethane).

  • Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide, to the flask.

  • Acylation: Cool the biphasic mixture in an ice bath and add 3-chloropropionyl chloride dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

G cluster_reactants Reactants cluster_conditions Conditions Phenol Phenol This compound This compound Phenol->this compound 3-Chloropropionyl Chloride 3-Chloropropionyl Chloride 3-Chloropropionyl Chloride->this compound Phase-Transfer Catalyst Phase-Transfer Catalyst Phase-Transfer Catalyst->this compound Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->this compound Biphasic System (Organic/Aqueous) Biphasic System (Organic/Aqueous)

Caption: Phase-Transfer Catalyzed Synthesis Workflow.

An alternative approach involves using a solid catalyst like titanium dioxide (TiO₂) under solvent-free conditions, which presents a greener and more efficient methodology.

Part 3: Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques. The key expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the phenyl group would appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm). The two methylene groups of the propanoate chain will appear as two triplets. The methylene group adjacent to the ester carbonyl (C2) is expected around δ 2.9-3.1 ppm, while the methylene group adjacent to the chlorine atom (C3) will be further downfield, likely around δ 3.7-3.9 ppm, due to the deshielding effect of the electronegative chlorine atom.[11][12]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 170 ppm), the aromatic carbons (in the 120-150 ppm range), and the two aliphatic carbons. The carbon bonded to chlorine will be in the range of 40-45 ppm, and the carbon alpha to the carbonyl will be around 35-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. A strong absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1740-1760 cm⁻¹.[11] Additionally, C-O stretching bands for the ester linkage and C-H stretching for the aromatic and aliphatic groups will be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z 184 and 186 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.[2] Fragmentation patterns would likely include the loss of the chloropropyl group and the formation of a phenoxy radical or phenol.

Part 4: Reactivity and Synthetic Applications

This compound is a valuable synthetic intermediate due to its two distinct reactive sites: the ester group and the C-Cl bond.

Reactions at the Alkyl Chloride Moiety

The primary reactivity of interest for drug development and fine chemical synthesis is the nucleophilic substitution at the carbon bearing the chlorine atom.[13] The chlorine atom is a good leaving group, allowing for the introduction of a wide range of nucleophiles to create β-substituted propionate derivatives.[13]

This reactivity makes this compound a key precursor for synthesizing compounds with the general structure Nu-CH₂CH₂-COO-Phenyl, where 'Nu' can be a variety of functional groups, including:

  • Amines: Reaction with primary or secondary amines yields β-amino esters, which are important structural motifs in many pharmaceuticals.

  • Thiols: Forms β-thioethers, which are of interest in medicinal chemistry.

  • Cyanide: Introduces a cyano group, which can be further hydrolyzed to a carboxylic acid, effectively extending the carbon chain by one.[13]

  • Enolates: Can be used as an alkylating agent for enolates, such as those derived from malonic esters, to synthesize more complex molecules.[13]

Reactions Involving the Ester Group

The phenyl ester is susceptible to hydrolysis under acidic or basic conditions, which would yield phenol and 3-chloropropionic acid.[4] While phenyl esters are generally more stable to hydrolysis than alkyl esters, this reaction can be utilized if the free carboxylic acid is the desired product.[11]

Part 5: Applications in Research and Development

The utility of this compound lies in its role as a versatile building block.

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of more complex molecules with potential biological activity. The β-substituted propionate scaffold is present in numerous active pharmaceutical ingredients.

  • Agrochemicals: Similar to its role in pharmaceuticals, it can be used in the synthesis of novel pesticides and herbicides.[4]

  • Organic Synthesis: As a bifunctional molecule, it is a valuable tool in multi-step organic syntheses, allowing for the sequential introduction of different functionalities.[4]

Part 6: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for applications in pharmaceutical and agrochemical research and development. Its well-defined structure and predictable reactivity at two key functional sites make it an important tool for the modern synthetic chemist. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

Phenyl 3-chloropropanoate synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Phenyl 3-chloropropanoate: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure, incorporating both a reactive alkyl chloride and a phenyl ester, renders it a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and detailed synthetic protocols. A primary focus is placed on the strategic application of this compound as a key building block in the synthesis of precursors for active pharmaceutical ingredients (APIs), particularly within the realm of central nervous system (CNS) therapeutics. The underlying principles of its reactivity and the rationale behind its synthetic methodologies are discussed to provide field-proven insights for researchers in drug development.

Nomenclature and Chemical Identity

The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its chemical structure. Alongside its formal name, a variety of synonyms are employed in commercial and laboratory settings.

  • IUPAC Name: this compound[1]

  • Synonyms: 3-Chloropropionic Acid Phenyl Ester, Phenyl β-chloropropionate[2][3]

  • CAS Number: 24552-27-0[1][2]

  • Molecular Formula: C₉H₉ClO₂[1]

  • Molecular Weight: 184.62 g/mol [2]

  • Chemical Structure:

    • SMILES: C1=CC=C(C=C1)OC(=O)CCCl[2]

    • InChI Key: RAFRTSDUWORDLA-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for the identification, purification, and characterization of this compound. The data presented below are compiled from various commercial and database sources.

Physicochemical Data
PropertyValueSource
Physical State Colorless to pale yellow liquid[2]
Boiling Point 157 °C at 30 mmHg[4]
Density 1.191 - 1.20 g/cm³ at 20 °C[4][5]
Refractive Index 1.52[4]
Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of this compound. The expected spectral features are detailed below, based on the analysis of its constituent functional groups.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the chloropropanoyl chain.

    • Aromatic Protons (C₆H₅): A complex multiplet would appear in the range of δ 7.0-7.5 ppm.

    • Methylene Protons (-CH₂-Cl): A triplet is expected around δ 3.8 ppm due to coupling with the adjacent methylene group. The electronegativity of the chlorine atom causes a downfield shift.

    • Methylene Protons (-CH₂-COO-): A triplet is anticipated around δ 2.9 ppm, shifted downfield by the adjacent carbonyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the two aliphatic carbons.

    • Carbonyl Carbon (C=O): A signal in the region of δ 170-172 ppm.

    • Aromatic Carbons (C₆H₅): Multiple signals between δ 121-151 ppm, with the ipso-carbon attached to the ester oxygen appearing most downfield.

    • Methylene Carbon (-CH₂-Cl): A signal around δ 40-45 ppm.

    • Methylene Carbon (-CH₂-COO-): A signal around δ 35-40 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions characteristic of the ester functional group and the carbon-chlorine bond.

    • C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1750-1735 cm⁻¹[6].

    • C-O Stretch (Ester): Two distinct, strong bands will be present in the 1300-1000 cm⁻¹ region, which is a hallmark of the ester functional group[6][7].

    • C-Cl Stretch: A band in the region of 800-600 cm⁻¹ indicates the presence of the alkyl chloride.

    • Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

  • Mass Spectrometry: The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z 184 and 186 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. Key fragmentation patterns would include the loss of the chloropropyl group and the formation of a phenoxy radical or phenol. A prominent peak at m/z 94 corresponding to the phenol cation is expected[3].

Synthesis and Reaction Chemistry

This compound is a bifunctional molecule, with reactivity centered on the ester and the alkyl chloride moieties.

Synthesis via Phase-Transfer Catalyzed Esterification

A highly efficient method for the synthesis of this compound is the esterification of phenol with 3-chloropropionyl chloride under phase-transfer catalysis (PTC) conditions. This method is superior to traditional esterification as it can be performed at low temperatures, does not require anhydrous conditions, and results in high yields with simple product isolation[8][9].

Causality of Experimental Choices: The biphasic system (aqueous NaOH and an organic solvent like dichloromethane) is chosen to dissolve the reactants in their preferred phases. Phenol is deprotonated by the aqueous sodium hydroxide to form the more nucleophilic phenoxide ion. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBABr), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the 3-chloropropionyl chloride is located. This transfer overcomes the immiscibility of the reactants, dramatically accelerating the reaction rate[8][10]. Cooling the reaction is crucial to suppress the hydrolysis of the acyl chloride and the ester product, thereby maximizing the yield[2].

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., CH₂Cl₂) Phenol Phenol (ArOH) Phenoxide Phenoxide (ArO⁻ Na⁺) Phenol->Phenoxide Deprotonation NaOH NaOH NaOH->Phenol TBABr_aq TBABr (Q⁺X⁻) IonPair Ion Pair (ArO⁻ Q⁺) TBABr_aq->IonPair Forms Ion Pair with Phenoxide AcylChloride 3-Chloropropionyl Chloride (RCOCl) Product This compound (RCOOAr) AcylChloride->Product IonPair->Product Nucleophilic Attack TBABr_org TBABr (Q⁺X⁻) IonPair->TBABr_org Transfers to Organic Phase TBABr_org->TBABr_aq Catalyst Regeneration

Caption: Phase-Transfer Catalysis (PTC) Workflow for Esterification.

Key Reactions

The primary utility of this compound in drug development stems from the reactivity of the C-Cl bond. This site is an electrophilic center, susceptible to nucleophilic substitution (Sₙ2) reactions.

  • Nucleophilic Substitution with Amines: This is a cornerstone reaction for building pharmaceutical scaffolds. Reaction with primary or secondary amines displaces the chloride ion to form β-amino esters. These products are precursors to a wide array of biologically active molecules, including β-amino acids and various CNS-active drugs[11].

G Reactants This compound + R₂NH (Amine) Product Phenyl 3-(dialkylamino)propanoate Reactants->Product Sₙ2 Reaction HCl + HCl

References

An In-Depth Technical Guide to the Safety and Handling of Phenyl 3-chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding Phenyl 3-chloropropanoate

This compound (CAS No. 24552-27-0) is a versatile bifunctional organic compound, integrating a phenyl ester and a chlorinated alkyl chain.[1] This unique structure makes it a valuable intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents and other fine chemicals.[1] The presence of both an ester and a reactive alkyl halide moiety dictates its chemical behavior and, critically, informs the necessary safety and handling protocols.[2] This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety principles and an understanding of its chemical properties.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation of its safe handling.

PropertyValueSource(s)
CAS Number 24552-27-0[3]
Molecular Formula C₉H₉ClO₂[3]
Molecular Weight 184.62 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 157 °C at 30 mmHg[4]
Solubility Moderately soluble in organic solvents[1]

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling due to its potential to cause irritation to the skin and eyes.[4][5]

  • GHS Pictogram:

    • alt text

  • Signal Word: Warning [4][5]

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[5]

    • P362 + P364: Take off contaminated clothing and wash it before reuse.[6]

Toxicological Data:

Section 3: Reactivity and Stability Profile

Understanding the reactivity of this compound is crucial for preventing hazardous situations in a laboratory setting.

3.1. Hydrolysis

As an ester, this compound is susceptible to hydrolysis, especially in the presence of water, acids, or bases. This reaction will yield 3-chloropropionic acid and phenol.[1] The rate of hydrolysis can be influenced by pH and temperature.[8][9]

3.2. Nucleophilic Substitution and Elimination

The presence of a chlorine atom on the alkyl chain makes this compound a substrate for nucleophilic substitution and elimination reactions.[2] Strong nucleophiles can displace the chloride ion, while strong, sterically hindered bases can promote elimination reactions to form an alkene.[1]

3.3. Thermal Decomposition

Specific data on the thermal decomposition products of this compound are not available. However, based on the thermal degradation of similar phenyl esters and chlorinated compounds, hazardous decomposition products could include carbon monoxide, carbon dioxide, and hydrogen chloride gas upon heating to decomposition.[4][10]

3.4. Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents: Can cause vigorous reactions.

  • Strong Acids and Bases: Can catalyze hydrolysis and other reactions.[11]

  • Water/Moisture: Can lead to hydrolysis, producing corrosive byproducts.[1]

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel.

4.1. Engineering Controls

  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[12]

  • Eye Wash Stations and Safety Showers: These must be readily accessible in the immediate work area.[12]

4.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.[5]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for integrity before each use.

    • Lab Coat: A full-length laboratory coat should be worn to protect skin and personal clothing.

  • Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator with an organic vapor cartridge should be used.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don_1 1. Lab Coat Don_2 2. Eye/Face Protection Don_1->Don_2 Don_3 3. Gloves Don_2->Don_3 Doff_1 1. Gloves Doff_2 2. Lab Coat Doff_1->Doff_2 Doff_3 3. Eye/Face Protection Doff_2->Doff_3

Caption: PPE Donning and Doffing Sequence.

4.3. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

  • Store away from sources of heat and direct sunlight.

Section 5: Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

5.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][13]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention.[5][13]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

5.2. Spill Control and Cleanup

For a minor spill, trained personnel wearing appropriate PPE can follow these steps:

  • Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[6] Do not use combustible materials like paper towels.[6]

  • Absorption: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.

  • Collection: Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[14]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

For major spills, evacuate the area immediately and contact your institution's emergency response team.[14]

Spill_Response Spill Chemical Spill Occurs Assess Assess Severity Spill->Assess Minor Minor Spill Assess->Minor Controllable Major Major Spill Assess->Major Uncontrollable PPE Don Appropriate PPE Minor->PPE Evacuate Evacuate Area Major->Evacuate Alert Alert Others & Emergency Services Evacuate->Alert Contain Contain Spill with Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose

Caption: Chemical Spill Response Workflow.

Section 6: Conclusion

This compound is a valuable chemical intermediate, but its safe use hinges on a comprehensive understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers and scientists can mitigate the risks associated with its handling and storage, ensuring a safe and productive laboratory environment. Always consult your institution's specific safety policies and the most recent Safety Data Sheet before working with this or any other chemical.

References

An In-Depth Technical Guide to Phenyl 3-chloropropanoate: Synthesis, Safety, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 3-chloropropanoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a reactive alkyl chloride and a phenyl ester moiety, positions it as a valuable building block for the synthesis of a diverse array of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, a thorough analysis of its safety profile based on available data and in silico predictions, and an exploration of its applications as a reactive intermediate in drug discovery.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 24552-27-0, is an organic compound that typically presents as a colorless to pale yellow liquid. It is characterized by a distinct aromatic odor attributed to the phenyl group. This compound demonstrates moderate solubility in organic solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 24552-27-0[2]
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
IUPAC Name This compound
Synonyms Phenyl beta-chloropropionate, 3-Chloropropionic acid phenyl ester[1]
SMILES c1ccc(cc1)OC(=O)CCCl[2]
InChI InChI=1/C9H9ClO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h1-5H,6-7H2[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of phenol with 3-chloropropionyl chloride.[3] This reaction is a nucleophilic acyl substitution where the hydroxyl group of phenol attacks the electrophilic carbonyl carbon of the acid chloride.

G phenol Phenol product This compound phenol->product Esterification acid_chloride 3-Chloropropionyl Chloride acid_chloride->product hcl HCl product->hcl Byproduct

Caption: Synthesis of this compound.

Experimental Protocol: Esterification of Phenol with 3-chloropropionyl chloride

This protocol is based on the general principles of phase-transfer catalyzed esterification of phenols with acid chlorides.[3]

Materials:

  • Phenol

  • 3-chloropropionyl chloride

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Tetrabutylammonium chloride (TBAC) - Phase Transfer Catalyst

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenol in dichloromethane.

  • Aqueous Base Addition: Add an equivalent amount of 10% aqueous sodium hydroxide solution to the flask.

  • Catalyst Addition: Add a catalytic amount of tetrabutylammonium chloride to the biphasic mixture.

  • Acid Chloride Addition: Cool the mixture in an ice bath and slowly add 3-chloropropionyl chloride dropwise with vigorous stirring.

  • Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Material Safety and Handling

A comprehensive understanding of the safety and handling procedures for this compound is crucial for researchers. While detailed toxicological data is limited, the available information and the chemical's structure provide a basis for a cautious approach.

Hazard Identification

Based on available safety data sheets, this compound should be handled with care.[2] The primary hazards are associated with its potential for irritation and moderate toxicity.[1]

Table 2: Hazard Statements and Precautionary Measures

HazardPrecautionary Statement
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
First-Aid Measures
  • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[2]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage
  • Handling: Handle in a well-ventilated area and use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mist.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature.[2] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

Personal Protective Equipment (PPE)

G ppe Personal Protective Equipment (PPE) gloves Chemical-Resistant Gloves ppe->gloves goggles Safety Goggles ppe->goggles lab_coat Lab Coat ppe->lab_coat fume_hood Fume Hood ppe->fume_hood G p3c This compound product Substituted Phenyl Propanoate (Pharmaceutical Intermediate) p3c->product Nucleophilic Substitution nucleophile Nucleophile (e.g., Amine, Thiol) nucleophile->product

References

commercial availability of Phenyl 3-chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Application of Phenyl 3-chloropropanoate for Advanced Research

Abstract

This compound (CAS No. 24552-27-0) is a pivotal chemical intermediate with significant applications in organic synthesis and the pharmaceutical industry. This guide offers a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It details the compound's physicochemical properties, outlines its commercial availability from various suppliers, and provides an in-depth, field-proven protocol for its laboratory synthesis. Furthermore, this document explores the compound's critical role as a building block in the synthesis of complex molecules, including its relevance in the context of pharmaceutical impurity standards. Analytical methodologies for structural confirmation and purity assessment, alongside essential safety and handling protocols, are also thoroughly discussed.

Chemical and Physical Properties

This compound is a phenyl ester of 3-chloropropanoic acid. Its chemical structure incorporates a reactive chlorine atom, making it a versatile precursor for nucleophilic substitution reactions, and an ester linkage susceptible to hydrolysis. These features are fundamental to its utility in multi-step organic syntheses. A summary of its key identifiers and properties is presented below.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 3-Chloropropionic Acid Phenyl Ester[1]
CAS Number 24552-27-0[1][2]
Molecular Formula C₉H₉ClO₂[1][2]
Molecular Weight 184.62 g/mol [1][2]
Physical Form Colorless to light yellow liquid[1]
Boiling Point 157°C[1]
Purity Typically ≥95% (GC)[1]
SMILES C1=CC=C(C=C1)OC(=O)CCCl[1][2]
InChI Key RAFRTSDUWORDLA-UHFFFAOYSA-N[1]

Commercial Availability

This compound is readily available from several chemical suppliers, catering to a range of research and development needs from laboratory-scale to bulk quantities. The choice of supplier may depend on factors such as required purity, quantity, lead time, and available analytical documentation. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.

SupplierProduct Number(s)PurityAvailable Quantities
Sigma-Aldrich AldrichCPRNot specified; sold "as-is" for R&DInquire
TCI America™ (via Fisher Scientific) C085025ML, C0850500ML≥95.0% (GC)25 mL, 500 mL
BLD Pharm 24552-27-0Not specifiedInquire
Abound Chem AB00778197%1g, 5g, 25g, 100g, 500g
CP Lab Safety 24552-27-0min 95% (GC)100 ml

Synthesis and Manufacturing

While commercially available, an in-house synthesis of this compound may be necessary for specific research applications, such as isotopic labeling or analog synthesis. The most direct and common method is the esterification of phenol with a derivative of 3-chloropropanoic acid. A robust laboratory-scale protocol involves the conversion of 3-chloropropanoic acid to its more reactive acid chloride, followed by reaction with phenol.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This two-step procedure is designed to be self-validating by maximizing reaction conversion and simplifying purification.

Step 1: Synthesis of 3-Chloropropanoyl Chloride

  • Reagent Preparation : In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser topped with a drying tube (containing CaCl₂).

  • Reaction Setup : Add 3-chloropropanoic acid (1.0 eq) to the flask. Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature. Causality: Thionyl chloride is a highly effective chlorinating agent. Using an excess ensures the complete conversion of the carboxylic acid to the more reactive acyl chloride. The reaction produces gaseous HCl and SO₂, necessitating a well-ventilated fume hood.

  • Reaction Execution : Heat the mixture to reflux (approx. 80°C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up : After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-chloropropanoyl chloride is typically used directly in the next step without further purification.

Step 2: Esterification of Phenol

  • Reagent Preparation : In a separate 500 mL flask equipped with a magnetic stirrer and an addition funnel, dissolve phenol (1.0 eq) and pyridine (1.1 eq) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere. Cool the flask in an ice bath to 0°C. Causality: Pyridine acts as a base to neutralize the HCl byproduct generated during the esterification, driving the reaction to completion. An inert atmosphere and dry solvent are crucial to prevent hydrolysis of the reactive acyl chloride.

  • Reaction Execution : Dissolve the crude 3-chloropropanoyl chloride (1.0 eq) from Step 1 in dry DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the phenol solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Completion : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification :

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation to yield this compound as a clear liquid.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification A 3-Chloropropanoic Acid C Reflux @ 80°C, 2h A->C B Thionyl Chloride (SOCl₂) B->C D 3-Chloropropanoyl Chloride C->D Distillation of excess SOCl₂ F Addition @ 0°C to RT D->F E Phenol + Pyridine in DCM E->F G This compound (Crude) F->G Aqueous Work-up H Purification G->H Vacuum Distillation I Pure Product H->I

Caption: Workflow for the two-step synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block for introducing a 3-carboxyethylphenyl group into a target molecule. Its utility is most pronounced in the synthesis of pharmaceutical agents and their related impurities, which are critical for drug safety and efficacy studies.

A notable example of its relevance is in the context of Aripiprazole, an atypical antipsychotic. A key impurity of Aripiprazole is identified as 3-(3-Chloropropanamido)this compound.[4] The synthesis and characterization of such impurities are mandatory in pharmaceutical development to ensure the final drug product meets stringent purity standards. This compound can be considered a structural alert or a potential precursor for synthesizing such reference standards.

Hypothetical Role as a Synthetic Intermediate

The diagram below illustrates how this compound could be used as an intermediate in a multi-step synthesis. The chloro- group can be displaced by a nucleophile (e.g., an amine), and the phenyl ester can be hydrolyzed or used as a protecting group.

Synthetic_Application A This compound B Nucleophilic Substitution (e.g., R₂NH) A->B C Intermediate Amine B->C D Ester Hydrolysis (e.g., LiOH) C->D E Carboxylic Acid Derivative D->E F Amide Coupling (e.g., with R'NH₂) E->F G Complex Target Molecule (e.g., API Analog) F->G

References

The Bifunctional Reactivity of Phenyl 3-chloropropanoate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenyl 3-chloropropanoate is a bifunctional organic molecule that serves as a versatile intermediate in the synthesis of a wide array of more complex chemical entities. Its structure, incorporating both a reactive primary alkyl chloride and a labile phenyl ester, presents two distinct sites for chemical modification. This guide provides an in-depth exploration of the fundamental reactivity of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. We will dissect the molecule's electrophilic centers, detail the mechanisms of its primary reactions—nucleophilic substitution and hydrolysis—and provide validated experimental protocols to harness its synthetic potential.

Introduction: Unveiling the Synthetic Potential

This compound is a valuable building block in organic synthesis, primarily owing to its dual reactivity. The molecule consists of a 3-chloropropanoyl chloride moiety esterified with phenol. This unique combination of a reactive acyl chloride and a stable yet cleavable ester linkage makes it an important precursor for introducing the 3-chloropropanoyl group into various molecular scaffolds. Understanding the chemoselectivity and reaction kinetics of its two reactive sites is paramount for its effective utilization in multi-step syntheses. This guide will systematically explore the chemical behavior of this compound, providing a robust framework for its application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Molecular Architecture and Spectroscopic Signature

The reactivity of this compound is a direct consequence of its molecular structure. The key features are the electrophilic carbonyl carbon of the ester and the carbon atom bonded to the chlorine, which is susceptible to nucleophilic attack.

Key Structural Features
  • Phenyl Ester: The phenoxy group is a good leaving group, particularly under basic or acidic conditions, making the ester carbonyl a prime target for nucleophilic acyl substitution.

  • Primary Alkyl Chloride: The chlorine atom is attached to a primary carbon, rendering it susceptible to S(_N)2 reactions with a variety of nucleophiles.

Spectroscopic Characterization

A comprehensive understanding of the spectroscopic data is essential for reaction monitoring and product characterization.

Spectroscopic Data Characteristic Features for this compound
¹H NMR Signals corresponding to the aromatic protons of the phenyl ring, and two methylene groups of the chloropropanoyl chain.[1]
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons, and the two aliphatic carbons, with the carbon attached to chlorine appearing at a characteristic downfield shift.
IR Spectroscopy A strong absorption band for the C=O stretch of the ester, C-O stretching bands, and a C-Cl stretching frequency.[2]
Mass Spectrometry The molecular ion peak and characteristic fragmentation patterns, including the loss of the phenoxy radical or the chloropropyl group.[2][3]

The Dichotomy of Reactivity: Two Electrophilic Centers

The core of this compound's utility lies in its two distinct electrophilic sites, which can be selectively targeted under appropriate reaction conditions.

The Ester Carbonyl: A Hub for Nucleophilic Acyl Substitution

The carbonyl carbon of the phenyl ester is a hard electrophile, readily attacked by strong nucleophiles. This reactivity is central to the hydrolysis of the ester.

The α-Carbon to Chlorine: A Site for S(_N)2 Displacement

The carbon atom bearing the chlorine is a soft electrophile, making it an ideal substrate for S(_N)2 reactions. The primary nature of this alkyl halide minimizes steric hindrance, favoring a bimolecular substitution mechanism.

Key Transformations and Mechanistic Insights

The synthetic utility of this compound is realized through two primary reaction pathways: nucleophilic substitution at the C-3 position and hydrolysis of the phenyl ester.

Nucleophilic Substitution at the 3-Position

The displacement of the chloride ion by a nucleophile is a cornerstone of this molecule's reactivity. This transformation allows for the introduction of a wide range of functional groups.

The reaction proceeds via a concerted, one-step S(_N)2 mechanism. The nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry if the carbon were chiral.

Diagram 1: S(_N)2 Reaction of this compound

Caption: Concerted S(_N)2 mechanism at the 3-position.

  • Choice of Nucleophile: Strong, soft nucleophiles (e.g., amines, thiolates, cyanides) are ideal for this reaction. Hard nucleophiles like hydroxide may preferentially attack the ester carbonyl.

  • Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetone are preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

  • Temperature Control: Moderate temperatures are typically sufficient. Higher temperatures can lead to side reactions, including elimination if a sterically hindered base is used as the nucleophile.

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the amine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) to the solution. The base scavenges the HCl generated during the reaction.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Hydrolysis of the Phenyl Ester

The ester linkage in this compound can be cleaved under both acidic and basic conditions to yield 3-chloropropanoic acid and phenol.

This is a highly efficient and irreversible process.

The reaction proceeds through a two-step nucleophilic acyl substitution mechanism involving a tetrahedral intermediate.

Diagram 2: Base-Catalyzed Hydrolysis of this compound

Caption: Mechanism of base-catalyzed ester hydrolysis.

  • Choice of Base: Strong bases like NaOH or KOH are typically used in stoichiometric amounts.

  • Solvent System: A mixture of water and a miscible organic solvent (e.g., ethanol, THF) is often employed to ensure the solubility of the ester.

  • Irreversibility: The final deprotonation of the carboxylic acid by the base drives the reaction to completion.[4] An acidic workup is necessary to obtain the free carboxylic acid.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (1.5 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[4]

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with dilute HCl to precipitate the 3-chloropropanoic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry. The phenol can be recovered from the filtrate by extraction with an organic solvent.

This is a reversible process that requires a strong acid catalyst and an excess of water to drive the equilibrium towards the products.

The mechanism involves the initial protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water.

Diagram 3: Acid-Catalyzed Hydrolysis of this compound

Acid_Hydrolysis_Workflow Start This compound + H₂O, H⁺ (cat.) Protonation Protonation of Carbonyl Oxygen Start->Protonation Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Phenol Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation End 3-Chloropropanoic Acid + Phenol Deprotonation->End

Caption: Workflow for acid-catalyzed ester hydrolysis.

  • Catalyst: Strong mineral acids like H₂SO₄ or HCl are used in catalytic amounts.

  • Equilibrium Control: The reaction is an equilibrium process. To favor the hydrolysis products, a large excess of water is used.[4]

  • Reversibility: This reaction is the reverse of the Fischer esterification.

Conclusion

This compound is a synthetically valuable bifunctional molecule. A thorough understanding of its reactivity at both the primary alkyl chloride and the phenyl ester functionalities allows for its strategic and selective incorporation into complex molecular targets. By carefully choosing reaction conditions—nucleophile, solvent, and catalyst—chemists can harness the distinct reactivity of each electrophilic site. The protocols and mechanistic insights provided in this guide serve as a foundational resource for the effective application of this compound in organic synthesis and drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols: Esterification of Phenol with 3-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide to the esterification of phenol with 3-chloropropionyl chloride to synthesize phenyl 3-chloropropionate. This reaction is a fundamental transformation in organic synthesis, yielding an important intermediate for various applications, including the synthesis of pharmaceuticals and other fine chemicals.[1] This guide details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the final product.

Introduction and Scientific Background

The esterification of phenols with acyl chlorides is a well-established and efficient method for the formation of phenyl esters.[2] Unlike the acid-catalyzed esterification of alcohols with carboxylic acids, the direct reaction of phenols with carboxylic acids is often slow and inefficient.[3][4] The use of a more reactive acylating agent, such as 3-chloropropionyl chloride, circumvents this issue, allowing for a more rapid and higher-yielding reaction.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the 3-chloropropionyl chloride. This is followed by the elimination of the chloride ion as a leaving group, resulting in the formation of the ester and hydrogen chloride as a byproduct. To drive the reaction to completion and neutralize the acidic byproduct, a base is typically employed.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS No.Notes
PhenolReagentSigma-Aldrich108-95-2Toxic and corrosive. Handle with care.
3-Chloropropionyl chloride≥97%Sigma-Aldrich625-36-5Corrosive, lachrymator, and reacts violently with water.[5]
PyridineAnhydrous, 99.8%Sigma-Aldrich110-86-1Flammable, toxic, and hygroscopic.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2Volatile and a suspected carcinogen.
Sodium Bicarbonate (NaHCO₃)Saturated solutionFisher Scientific144-55-8
Brine (Saturated NaCl solution)Fisher Scientific7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Scientific7487-88-9
Diethyl EtherACS GradeFisher Scientific60-29-7Highly flammable.
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[5]

Experimental Protocol

Reaction Setup and Execution

The following protocol is a general guideline. Optimization may be required based on specific experimental goals and scale.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 volumes relative to phenol).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.1 eq) to the stirred solution. The pyridine acts as a base to neutralize the HCl byproduct, driving the reaction forward.[6]

  • Acyl Chloride Addition: In a dropping funnel, prepare a solution of 3-chloropropionyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification
  • Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly add deionized water to quench any unreacted 3-chloropropionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl to remove excess pyridine.

    • Saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude phenyl 3-chloropropionate.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by distillation under reduced pressure.

Visualization of the Experimental Workflow

Esterification_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Phenol Dissolve Phenol in DCM Pyridine Add Pyridine Phenol->Pyridine 1. AcylChloride Add 3-Chloropropionyl Chloride (0 °C) Pyridine->AcylChloride 2. Stir Stir at RT (2-4h) AcylChloride->Stir 3. Quench Quench with Water Stir->Quench 4. Wash1 Wash with 1M HCl Quench->Wash1 5. Wash2 Wash with Sat. NaHCO₃ Wash1->Wash2 6. Wash3 Wash with Brine Wash2->Wash3 7. Dry Dry (MgSO₄) Wash3->Dry 8. Concentrate Concentrate Dry->Concentrate 9. Purify Column Chromatography or Distillation Concentrate->Purify 10. Product Phenyl 3-chloropropionate Purify->Product Final Product

Caption: Experimental workflow for the synthesis of phenyl 3-chloropropionate.

Safety Precautions

  • 3-Chloropropionyl chloride is highly corrosive, a lachrymator, and reacts violently with water.[5] It is fatal if inhaled.[7][8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[9]

  • Phenol is toxic and corrosive. Avoid skin contact and inhalation.

  • Pyridine is flammable and toxic.

  • Dichloromethane is a suspected carcinogen. Minimize exposure by working in a fume hood.

  • The reaction generates hydrogen chloride gas , which is corrosive and an irritant. Ensure the reaction is performed in a well-ventilated fume hood.

Characterization of Phenyl 3-chloropropionate

The identity and purity of the synthesized phenyl 3-chloropropionate (CAS No. 24552-27-0) can be confirmed by various analytical techniques:[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the product.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1740 cm⁻¹ is characteristic of the ester group.[1]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • Gas Chromatography (GC): Can be used to assess the purity of the final product.

Discussion and Causality

The choice of an acyl chloride over a carboxylic acid for the esterification of phenol is a critical experimental decision driven by the lower nucleophilicity of the phenolic hydroxyl group compared to that of alcohols. The highly electrophilic nature of the acyl chloride carbonyl carbon facilitates the nucleophilic attack by the phenol.

The use of a base like pyridine serves a dual purpose. Firstly, it deprotonates the phenol to a small extent, forming the more nucleophilic phenoxide ion, which reacts more rapidly.[2] Secondly, and more importantly, it neutralizes the hydrogen chloride gas produced during the reaction. This prevents the protonation of the starting phenol, which would deactivate it towards nucleophilic attack, and also prevents potential acid-catalyzed side reactions.

The work-up procedure is designed to systematically remove unreacted starting materials, the base catalyst, and any aqueous-soluble byproducts, leading to a cleaner crude product for final purification.

Conclusion

The esterification of phenol with 3-chloropropionyl chloride is a robust and efficient method for the synthesis of phenyl 3-chloropropionate. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and development.

References

Application Note & Protocol: Phenyl 3-chloropropanoate Synthesis using a Recyclable Titanium Dioxide (TiO₂) Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of phenyl 3-chloropropanoate, a valuable intermediate in organic and medicinal chemistry. We present a highly efficient and environmentally conscious protocol utilizing commercially available titanium dioxide (TiO₂) as a heterogeneous, reusable catalyst. This method avoids the use of corrosive mineral acids and simplifies product purification. Detailed experimental procedures, catalyst characterization, mechanistic insights, and troubleshooting are provided to enable researchers to successfully implement and adapt this methodology.

Introduction: The Case for Heterogeneous Catalysis in Ester Synthesis

This compound serves as a key building block in the synthesis of various organic molecules and is an identified impurity in the manufacturing of pharmaceuticals like Aripiprazole.[1][2] Traditional esterification methods, such as the Fischer-Speier esterification, often rely on strong, corrosive acid catalysts (e.g., H₂SO₄), leading to challenges in reactor corrosion, catalyst separation, and waste disposal.

Heterogeneous catalysts offer a compelling alternative, simplifying downstream processing and enabling catalyst recycling. Titanium dioxide (TiO₂) has emerged as a robust, inexpensive, and efficient solid acid catalyst for various organic transformations, including esterification.[3] Its advantages include high stability, low toxicity, and commercial availability. This application note details a protocol for the direct esterification of phenol with 3-chloropropanoic acid, leveraging the catalytic activity of TiO₂ under mild, solvent-free conditions.

The Catalytic Mechanism: A Lewis Acid-Mediated Pathway

The esterification of a carboxylic acid with an alcohol (or phenol) over a solid acid catalyst like TiO₂ is believed to proceed via a Lewis acid-catalyzed mechanism. The titanium(IV) centers on the TiO₂ surface act as Lewis acids, coordinating to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the phenol.

// Nodes RCOOH [label="3-Chloropropanoic Acid (R-COOH)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; TiO2 [label="TiO₂ Surface (Lewis Acid Site)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; Activated_Complex [label="Activated Carbonyl Complex", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; Phenol [label="Phenol (Ar-OH)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; Ester [label="this compound (R-COOAr)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; H2O [label="Water (H₂O)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

// Edges RCOOH -> Activated_Complex [label="Coordination", color="#5F6368"]; TiO2 -> Activated_Complex [style=dashed, arrowhead=none, color="#5F6368"]; Phenol -> Tetrahedral_Intermediate [label="Nucleophilic Attack", color="#5F6368"]; Activated_Complex -> Tetrahedral_Intermediate [style=dashed, color="#5F6368"]; Tetrahedral_Intermediate -> Ester [label="Proton Transfer & Water Elimination", color="#5F6368"]; Tetrahedral_Intermediate -> H2O [color="#5F6368"]; Ester -> TiO2 [label="Product Release & Catalyst Regeneration", style=dashed, color="#FBBC05"]; } enddot Caption: Proposed Lewis acid catalytic cycle for TiO₂-mediated esterification.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS Number
3-Chloropropanoic Acid≥98%Sigma-Aldrich107-94-8
Phenol≥99%Alfa Aesar108-95-2
Titanium Dioxide (Anatase)Nanopowder, <25 nmSigma-Aldrich13463-67-7
Diethyl EtherAnhydrous, ≥99.7%Fisher Scientific60-29-7
Sodium Hydroxide (NaOH)Pellets, ≥97%VWR1310-73-2
Sodium Bicarbonate (NaHCO₃)≥99.5%Sigma-Aldrich144-55-8
Sodium Sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific7757-82-6
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer with heating plate

  • Thermometer or temperature probe

  • Condenser (optional, for higher temperature reactions)

  • Filtration apparatus (Büchner funnel or similar)

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Catalyst Preparation and Activation (Optional)

Commercially available nano-TiO₂ can often be used directly. However, to ensure maximum activity by removing adsorbed water, pre-activation is recommended.

  • Place the required amount of TiO₂ powder in a ceramic crucible.

  • Heat in a muffle furnace at 120°C for 4 hours.

  • Cool down in a desiccator to room temperature before use.

Various modified TiO₂ catalysts, such as sulfated TiO₂ (SO₄²⁻/TiO₂) or metal-doped TiO₂, have shown enhanced activity in esterification reactions.[4][5][6] These can be prepared via methods like incipient wetness impregnation or sol-gel synthesis for researchers aiming to optimize catalytic performance further.[6][7][8]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the esterification of phenols using TiO₂ under solvent-free conditions.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="1. Charge Reactants\n- Phenol (1.0 eq)\n- 3-Chloropropanoic Acid (1.1 eq)\n- Activated TiO₂ (10 mol%)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; reaction [label="2. Reaction\n- Stir at 80-100°C\n- Monitor by TLC (2-4 h)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; workup1 [label="3. Workup: Dilution & Filtration\n- Cool to RT\n- Add Diethyl Ether\n- Filter to recover TiO₂", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; workup2 [label="4. Aqueous Wash\n- Wash filtrate with 10% NaOH (aq)\n- Wash with sat. NaHCO₃ (aq)\n- Wash with Brine", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; drying [label="5. Drying & Concentration\n- Dry organic layer (Na₂SO₄)\n- Filter and concentrate in vacuo", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; purification [label="6. Purification (Optional)\n- Column Chromatography\n(Silica, Hexane/EtOAc)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; product [label="Final Product\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents [color="#5F6368"]; reagents -> reaction [color="#5F6368"]; reaction -> workup1 [color="#5F6368"]; workup1 -> workup2 [color="#5F6368"]; workup2 -> drying [color="#5F6368"]; drying -> purification [color="#5F6368"]; purification -> product [color="#5F6368"]; } enddot Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reactant Charging: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add phenol (e.g., 1.88 g, 20 mmol), 3-chloropropanoic acid (e.g., 2.39 g, 22 mmol, 1.1 eq), and activated TiO₂ nanopowder (e.g., 0.16 g, 2 mmol, 10 mol%).

    • Rationale: Using a slight excess of the carboxylic acid can help drive the equilibrium towards the product side. The solvent-free approach maximizes reactant concentration.

  • Reaction: Place the flask in a heating mantle and stir the mixture at 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1) mobile phase. The reaction is typically complete within 2-4 hours.

    • Rationale: While some TiO₂-catalyzed acylations of phenols with acid chlorides proceed at room temperature, the direct esterification with a carboxylic acid requires thermal energy to overcome the activation barrier and remove the water byproduct.[9]

  • Catalyst Recovery: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Add 25 mL of diethyl ether and stir for 5 minutes. Filter the mixture through a Büchner funnel to recover the TiO₂ catalyst.

    • Rationale: Diethyl ether solubilizes the organic product and unreacted starting materials, allowing the insoluble heterogeneous catalyst to be easily separated by filtration.

  • Catalyst Washing and Reuse: Wash the recovered TiO₂ on the filter with an additional 10 mL of diethyl ether. The catalyst can be dried in an oven (120°C) and reused for subsequent reactions. Studies have shown that TiO₂ can be reused multiple times without significant loss of activity.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer with a 10% NaOH solution (2 x 15 mL) to remove unreacted phenol and 3-chloropropanoic acid.

    • Rationale: The basic wash deprotonates the acidic phenol and carboxylic acid, transferring them to the aqueous layer as their respective salts.

  • Neutralization and Drying: Subsequently, wash the organic layer with saturated NaHCO₃ solution (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.

    • Rationale: The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove residual water before the final drying step.

  • Product Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The resulting crude product is often of high purity. If further purification is needed, column chromatography on silica gel can be performed.

Results and Discussion

Expected Outcome and Characterization

Following this protocol, this compound is expected as a colorless to light yellow liquid. The yield and purity should be assessed by standard analytical techniques.

  • Yield: Typically >85%

  • ¹H NMR: Confirm the structure by characteristic peaks for the aromatic protons and the two methylene triplets of the propanoate chain.

  • FT-IR: Look for the characteristic ester carbonyl (C=O) stretch around 1750 cm⁻¹.

  • GC-MS: Determine purity and confirm the molecular weight (200.62 g/mol ).

Optimization Parameters

The efficiency of the reaction can be influenced by several factors. A summary of key parameters and their typical ranges is provided below.

ParameterRecommended RangeRationale & Remarks
Temperature 80 - 160°CHigher temperatures accelerate the reaction but may lead to side products. Microwave heating can significantly shorten reaction times.[9]
Catalyst Loading 5 - 15 mol%A higher loading can increase the reaction rate, but may not be cost-effective. 10 mol% is a good starting point.
Reactant Ratio 1:1 to 1:1.5 (Phenol:Acid)An excess of one reactant can shift the equilibrium. Using excess acid is common.
Catalyst Type Nano-TiO₂ (Anatase)Anatase phase is often reported to be more active. Sulfated or doped TiO₂ can exhibit superacidity and higher conversion rates.[4][6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion 1. Insufficient temperature or time.2. Catalyst deactivation (water).3. Reversible reaction equilibrium.1. Increase reaction temperature or duration.2. Ensure catalyst is properly activated/dried.3. Consider using a Dean-Stark trap to remove water if running in a solvent.
Product is Contaminated Incomplete removal of starting materials.Perform the aqueous washes (NaOH, NaHCO₃) thoroughly. If necessary, purify by column chromatography.
Dark Reaction Color Phenol oxidation or side reactions at high temperatures.Lower the reaction temperature and/or conduct the reaction under an inert atmosphere (N₂).

Conclusion

The use of titanium dioxide as a heterogeneous catalyst offers a simple, efficient, and green methodology for the synthesis of this compound. The protocol is marked by its operational simplicity, solvent-free conditions, high product yields, and the straightforward recovery and reusability of the catalyst. This approach provides a valuable alternative to traditional methods, aligning with the principles of sustainable chemistry and offering significant advantages for both academic research and industrial applications.

References

Phenyl 3-chloropropanoate: A Comprehensive Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the synthesis, purification, and characterization of Phenyl 3-chloropropanoate, a key intermediate in the development of various pharmaceutical and specialty chemical products. Addressing the needs of researchers and drug development professionals, this guide presents two robust and validated experimental protocols: a high-yield phase-transfer catalyzed (PTC) method and a classic Schotten-Baumann reaction. Beyond a mere recitation of steps, this application note delves into the mechanistic rationale behind the procedural choices, ensuring a deep and practical understanding of the chemical transformations. Comprehensive safety protocols, detailed characterization data, and troubleshooting guidance are included to ensure safe and successful execution.

Introduction

This compound is a valuable bifunctional molecule, incorporating both a reactive chloro-substituent and a phenyl ester moiety. This unique structural combination makes it a versatile building block in organic synthesis. The ester group can be hydrolyzed or transesterified, while the chlorine atom serves as a good leaving group for nucleophilic substitution reactions. These properties allow for the introduction of diverse functionalities, enabling the construction of more complex molecular architectures. Its applications are found in the synthesis of β-substituted propionates, which are precursors to β-amino acids and β-lactams, core structures in many biologically active compounds.

The synthesis of this compound is most commonly achieved through the esterification of phenol with 3-chloropropanoyl chloride. This reaction, a nucleophilic acyl substitution, is efficient and generally proceeds with high yield. This guide will explore two effective methodologies for this transformation, providing researchers with options to suit their specific laboratory conditions and requirements.

Chemical Reaction and Mechanism

The fundamental reaction involves the nucleophilic attack of the hydroxyl group of phenol on the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the ester and hydrochloric acid as a byproduct.

The presence of a base is crucial to neutralize the HCl produced, which would otherwise protonate the phenol, rendering it non-nucleophilic and halting the reaction. The choice of base and reaction conditions distinguishes the two protocols presented herein.

Health and Safety Precautions

Extreme caution must be exercised when handling 3-chloropropanoyl chloride. It is a flammable, corrosive, and highly toxic substance that is fatal if inhaled.[1][2][3][4] Phenol is also toxic and corrosive. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[1]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.[1]

  • Respiratory Protection: In case of inadequate ventilation, a full-face respirator with an appropriate cartridge is necessary.[1][3]

Emergency Procedures:

  • Inhalation: Immediately move the affected person to fresh air and seek urgent medical attention. If breathing has stopped, provide artificial respiration.[2][4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]

Spill Management: In case of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[2] Do not use combustible materials. For large spills, contain the spill and contact environmental health and safety personnel.

Materials and Reagents

Reagent/MaterialGradeSupplier
PhenolReagent Grade, ≥99%Sigma-Aldrich
3-Chloropropanoyl chlorideSynthesis Grade, ≥98%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Sodium Hydroxide (NaOH)Pellets, ≥97%VWR Chemicals
Tetrabutylammonium bromide (TBAB)Reagent Grade, ≥98%Alfa Aesar
PyridineAnhydrous, 99.8%Acros Organics
Diethyl etherAnhydrous, ≥99%J.T. Baker
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%EMD Millipore
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularBDH Chemicals
Hydrochloric Acid (HCl)Concentrated, 37%Macron Fine Chemicals

Experimental Protocols

Two distinct and validated protocols for the synthesis of this compound are presented below.

Protocol 1: Phase-Transfer Catalyzed (PTC) Synthesis

This method utilizes a phase-transfer catalyst to facilitate the reaction between the phenoxide ion in the aqueous phase and the acyl chloride in the organic phase, leading to high yields and simplified workup.[2][5][6]

Reaction Workflow:

PTC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Phenol_NaOH Dissolve Phenol in aq. NaOH Combine Combine Phases with TBAB Phenol_NaOH->Combine AcylCl_DCM Dissolve 3-Chloropropanoyl Chloride in DCM Add_AcylCl Add Acyl Chloride Solution Dropwise AcylCl_DCM->Add_AcylCl Combine->Add_AcylCl Stir Stir at Room Temp for 2-3 hours Add_AcylCl->Stir Separate Separate Organic Layer Stir->Separate Wash Wash with Water and Brine Separate->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Vacuum Distillation (Optional) Evaporate->Purify

Caption: Workflow for PTC Synthesis of this compound.

Step-by-Step Procedure:

  • Preparation of Aqueous Phase: In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol (9.41 g, 0.1 mol) and tetrabutylammonium bromide (TBAB, 0.64 g, 2 mol%) in a 10% aqueous solution of sodium hydroxide (60 mL). Cool the mixture to 10-15°C in an ice bath.

  • Preparation of Organic Phase: In a separate beaker, dissolve 3-chloropropanoyl chloride (14.0 g, 0.11 mol) in 50 mL of dichloromethane (DCM).

  • Reaction: Slowly add the 3-chloropropanoyl chloride solution from the dropping funnel to the vigorously stirred aqueous phase over 30 minutes, maintaining the temperature below 20°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The crude product can be further purified by vacuum distillation if required.

Expected Yield: 80-97%.[5]

Protocol 2: Schotten-Baumann Synthesis using Pyridine

This classic method employs pyridine as a base to neutralize the HCl byproduct. Pyridine can also act as a nucleophilic catalyst, accelerating the reaction.[7]

Reaction Workflow:

Pyridine_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Phenol_Py Dissolve Phenol in Pyridine & DCM Cool Cool to 0°C Phenol_Py->Cool Add_AcylCl Add 3-Chloropropanoyl Chloride Dropwise Cool->Add_AcylCl Stir Stir at Room Temp Overnight Add_AcylCl->Stir Wash_HCl Wash with Dilute HCl Stir->Wash_HCl Wash_NaHCO3 Wash with NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify

Caption: Workflow for Pyridine-based Synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add phenol (9.41 g, 0.1 mol), pyridine (8.7 mL, 0.11 mol), and 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Acyl Chloride: Slowly add 3-chloropropanoyl chloride (10.5 mL, 0.11 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 2 x 50 mL of 1 M HCl (to remove pyridine), 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Physicochemical Properties:

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 144 °C (literature)
CAS Number 24552-27-0

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is a key tool for structural confirmation.

    • δ 7.40-7.20 (m, 5H, Ar-H)

    • δ 3.85 (t, J = 6.2 Hz, 2H, -CH₂-Cl)

    • δ 3.00 (t, J = 6.2 Hz, 2H, -CO-CH₂-)

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum provides information on the carbon framework of the molecule. (Predicted values based on similar structures)

    • δ 170.0 (C=O)

    • δ 150.5 (Ar-C-O)

    • δ 129.5 (Ar-CH)

    • δ 126.0 (Ar-CH)

    • δ 121.5 (Ar-CH)

    • δ 41.0 (-CO-CH₂)

    • δ 39.5 (-CH₂-Cl)

  • Infrared (IR) Spectroscopy (Liquid Film): IR spectroscopy is used to identify the functional groups present.

    • ~3060 cm⁻¹ (Ar C-H stretch)

    • ~2960 cm⁻¹ (Aliphatic C-H stretch)

    • ~1760 cm⁻¹ (C=O ester stretch, strong)

    • ~1590, 1490 cm⁻¹ (C=C aromatic ring stretch)

    • ~1190, 1160 cm⁻¹ (C-O ester stretch)

    • ~750 cm⁻¹ (C-Cl stretch)

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Hydrolysis of acyl chloride. - Ineffective base.- Increase reaction time or temperature. - Ensure all glassware and solvents are anhydrous. - Use fresh, high-purity base.
Presence of Unreacted Phenol - Insufficient acyl chloride. - Incomplete reaction.- Use a slight excess of acyl chloride. - Ensure adequate reaction time. - Perform a basic wash (e.g., 5% NaOH) during work-up.
Product is Contaminated with 3-chloropropanoic acid - Hydrolysis of 3-chloropropanoyl chloride during reaction or work-up.- Ensure anhydrous conditions. - Wash the organic layer with a saturated NaHCO₃ solution during work-up to remove acidic impurities.
Oily Product that is Difficult to Purify - Presence of residual solvent or byproducts.- Ensure complete removal of solvent under high vacuum. - Purify by column chromatography or vacuum distillation.

Conclusion

The synthesis of this compound can be successfully achieved with high yields using either a phase-transfer catalyzed method or a traditional Schotten-Baumann approach. The choice of protocol may depend on the available reagents, equipment, and desired scale of the reaction. Adherence to the detailed procedures and safety precautions outlined in this guide will enable researchers to reliably produce this important chemical intermediate for their drug discovery and development endeavors. The comprehensive characterization data provided will serve as a benchmark for confirming the identity and purity of the final product.

References

Phenyl 3-chloropropanoate: A Versatile Electrophilic Building Block for CNS-Active Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note APN-2026-01

Abstract

Phenyl 3-chloropropanoate is a bifunctional chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive alkyl chloride and a phenyl ester, presents a unique combination of properties that make it an adept building block for synthesizing a variety of complex molecular scaffolds. The primary utility of this reagent lies in its capacity to act as a 3-carbon electrophilic synthon, enabling the introduction of a propanoate moiety onto nucleophilic substrates. This application note provides a comprehensive guide for researchers, elucidating the core reactivity, key applications, and detailed, field-proven protocols for the use of this compound in the synthesis of precursors for Central Nervous System (CNS) active agents, particularly focusing on the generation of β-amino esters and C-alkylated indole derivatives.

Introduction and Scientific Context

In the landscape of modern drug discovery, the efficiency and modularity of synthetic routes are paramount. Building blocks that offer reliable and predictable reactivity are invaluable assets for medicinal chemists. This compound (CAS No. 24552-27-0) emerges as such a tool.[1][2] The molecule's reactivity is dominated by the primary alkyl chloride, which serves as a potent electrophilic center for nucleophilic substitution (SN2) reactions.[3] The phenyl ester group, while susceptible to hydrolysis under strong basic or acidic conditions, is generally stable to the milder conditions often employed in alkylation reactions, making it an effective protecting group for the carboxylic acid.

The core value of this compound lies in its ability to generate the 3-phenylpropanoate substructure, a motif present in numerous biologically active compounds. Derivatives of 3-phenylpropanoic acid have been explored for a range of therapeutic applications, including anticonvulsant and antiepileptic agents.[4] For instance, the renowned muscle relaxant and antispastic agent Baclofen is 4-amino-3-(4-chlorophenyl)butanoic acid, a close structural analog of the products derivable from this building block.[5][6] This structural relationship underscores the potential of this compound as a starting material for novel Baclofen analogues and other GABA-receptor modulators.

This guide will detail the strategic application of this compound in two key transformations central to CNS drug discovery:

  • N-Alkylation of Amines: To produce β-amino esters, which are precursors to β-amino acids and β-lactams.

  • C-Alkylation of Indoles: To generate 3-substituted indolepropanoates, a core scaffold in many neurological and psychiatric drug candidates.

Physicochemical and Reactivity Profile

A thorough understanding of the reagent's properties is critical for successful experimental design.

Physicochemical Data
PropertyValueSource
CAS Number 24552-27-0[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Appearance Yellow Liquid[1]
Purity ≥95.0% (GC)[1]
IUPAC Name This compound[1]
InChI Key RAFRTSDUWORDLA-UHFFFAOYSA-N[1]
Reactivity and Mechanistic Considerations

The primary reaction pathway for this compound is the SN2 reaction at the carbon atom bearing the chlorine. The chlorine atom is a good leaving group, and the primary nature of the carbon makes it sterically accessible to a wide range of nucleophiles.

  • Electrophilicity: The electron-withdrawing effect of the adjacent ester carbonyl group enhances the electrophilicity of the C-Cl bond, making it more susceptible to nucleophilic attack compared to a simple alkyl chloride.

  • Role of the Phenyl Ester: The phenyl ester is a less reactive electrophilic site than the alkyl chloride under typical alkylation conditions. However, its electronic properties can influence the overall reactivity. Compared to a simple ethyl ester, the phenyl group is more electron-withdrawing, which can slightly increase the acidity of the α-protons. More importantly, the phenoxide is a better leaving group than ethoxide, which means the ester is more labile and susceptible to hydrolysis or transesterification under harsh conditions. This necessitates the use of mild, non-nucleophilic bases and controlled temperatures in many protocols.

The general mechanism for the N-alkylation of an amine with this compound is depicted below.

SN2_Mechanism Amine R₂N-H DeprotonatedAmine R₂N⁻ Amine->DeprotonatedAmine + Base - Base-H⁺ PCP Ph-O-C(=O)-CH₂-CH₂-Cl TransitionState [R₂N···CH₂(Cl)···CH₂-C(=O)-OPh]⁻ PCP->TransitionState Base Base DeprotonatedAmine->TransitionState Attacks C-Cl bond Product R₂N-CH₂-CH₂-C(=O)-OPh TransitionState->Product Cl⁻ leaves Salt Base-H⁺ Cl⁻

Diagram 1: General SN2 mechanism for N-alkylation.

Application Protocols

The following protocols are designed to be robust and reproducible. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Synthesis of β-Amino Esters via N-Alkylation

This protocol details the synthesis of phenyl 3-(dibenzylamino)propanoate, a precursor to valuable β-amino acids. The use of a hindered, non-nucleophilic base like potassium carbonate is crucial to prevent side reactions such as ester hydrolysis or reaction with the base itself.

Workflow Visualization

N_Alkylation_Workflow start Start: Assemble Reactants - this compound - Dibenzylamine - K₂CO₃ - Acetonitrile (Solvent) dissolve Dissolve dibenzylamine and K₂CO₃ in anhydrous acetonitrile under N₂. start->dissolve add_pcp Add this compound dropwise at room temperature. dissolve->add_pcp reflux Heat reaction mixture to reflux (approx. 82°C) for 12-24 hours. add_pcp->reflux monitor Monitor reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc). reflux->monitor monitor->reflux Incomplete workup Work-up: 1. Cool to RT, filter solids. 2. Concentrate filtrate in vacuo. monitor->workup Complete purify Purify crude product via flash column chromatography. workup->purify product Final Product: Phenyl 3-(dibenzylamino)propanoate purify->product

Diagram 2: Workflow for N-alkylation of dibenzylamine.

Step-by-Step Methodology

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add dibenzylamine (1.97 g, 10.0 mmol, 1.0 eq.), potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.), and anhydrous acetonitrile (40 mL).

  • Inert Atmosphere: Flush the flask with dry nitrogen or argon gas and maintain a positive pressure throughout the reaction.

  • Reagent Addition: Stir the suspension at room temperature. Slowly add a solution of this compound (2.03 g, 11.0 mmol, 1.1 eq.) in anhydrous acetonitrile (10 mL) to the flask dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate), visualizing with UV light and/or potassium permanganate stain. The disappearance of the dibenzylamine spot indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove inorganic salts, washing the filter cake with acetonitrile (2 x 10 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to afford the pure phenyl 3-(dibenzylamino)propanoate.

Causality and Experimental Insights:

  • Solvent Choice: Acetonitrile is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the potassium cation without interfering with the nucleophile.[3]

  • Base Selection: Potassium carbonate is a moderately strong, non-nucleophilic base. It is sufficient to scavenge the HCl produced during the reaction without promoting significant hydrolysis of the phenyl ester. Stronger bases like hydroxides or alkoxides should be avoided.

  • Stoichiometry: A slight excess of the alkylating agent (this compound) is used to ensure complete consumption of the more valuable amine starting material.

Protocol 2: Synthesis of Indole Derivatives via C3-Alkylation

This protocol describes the C-alkylation of indole at the nucleophilic C3 position. This reaction is analogous to a Friedel-Crafts alkylation, but often does not require a strong Lewis acid, especially with activated electrophiles.[7] The inherent nucleophilicity of the indole C3 position is sufficient to displace the chloride.

Workflow Visualization

C_Alkylation_Workflow start Start: Assemble Reactants - Indole - this compound - Dichloromethane (Solvent) dissolve Dissolve indole in anhydrous dichloromethane (DCM) under N₂. start->dissolve cool Cool the solution to 0°C in an ice-water bath. dissolve->cool add_pcp Add this compound slowly to the cooled solution. cool->add_pcp warm_react Allow reaction to warm to room temperature and stir for 18-36 hours. add_pcp->warm_react monitor Monitor reaction by TLC/LC-MS for formation of product. warm_react->monitor monitor->warm_react Incomplete workup Work-up: 1. Quench with sat. NaHCO₃ (aq). 2. Separate layers, extract aqueous. 3. Combine organics, dry, concentrate. monitor->workup Complete purify Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). workup->purify product Final Product: Phenyl 3-(1H-indol-3-yl)propanoate purify->product

Diagram 3: Workflow for C3-alkylation of indole.

Step-by-Step Methodology

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve indole (1.17 g, 10.0 mmol, 1.0 eq.) in anhydrous dichloromethane (DCM, 25 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add this compound (1.85 g, 10.0 mmol, 1.0 eq.) dropwise to the stirred solution. Note: For less reactive indole derivatives, a mild Lewis acid catalyst like ZnCl₂ (0.2 eq.) may be beneficial, but should be tested on a small scale first.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 18-36 hours. The reaction may turn a darker color.

  • Monitoring: Monitor the consumption of indole using TLC (e.g., 4:1 Hexanes:EtOAc).

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure phenyl 3-(1H-indol-3-yl)propanoate.

Causality and Experimental Insights:

  • Indole Nucleophilicity: The C3 position of the indole ring is electron-rich and acts as the primary site of electrophilic attack.[8] This intrinsic nucleophilicity is often sufficient for reaction with an activated electrophile like this compound, avoiding the need for harsh Friedel-Crafts conditions that could lead to polymerization or side reactions.

  • Solvent and Temperature Control: DCM is a common, non-reactive solvent for such alkylations. Starting the reaction at 0°C helps to control the initial rate of reaction and minimize potential side products before allowing it to proceed to completion at room temperature.

Safety and Handling

This compound and its reactants should be handled in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Alkylating agents are potentially hazardous and should be treated with care. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before commencing work.

Conclusion

This compound is a highly effective and versatile building block for introducing a 3-carboxyethyl chain onto various nucleophiles. Its predictable SN2 reactivity makes it a reliable tool for constructing key intermediates in drug discovery programs, particularly for targeting CNS disorders. The protocols provided herein for N- and C-alkylation offer robust starting points for synthesizing libraries of β-amino esters and indolepropanoates, enabling the exploration of new chemical space in the quest for novel therapeutics.

References

Application Notes and Protocols: Phenyl 3-chloropropanoate and its Analogs in the Synthesis of Neurologically Active Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 3-Phenylpropanoid Scaffold in Medicinal Chemistry

The 3-phenylpropanoid scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous neurologically active pharmaceutical agents. This framework, consisting of a phenyl ring attached to a three-carbon chain, provides an ideal template for functionalization, allowing for the precise tuning of pharmacological activity. While Phenyl 3-chloropropanoate itself is a reactive ester that can serve as a precursor to this key scaffold, its more immediate and widely documented relatives, such as 3-chloropropiophenone, are workhorse starting materials in the synthesis of blockbuster drugs.

This comprehensive guide explores the application of this compound and its structural analogs in the synthesis of key pharmaceuticals. We will delve into the synthetic strategies for selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), providing detailed, field-proven protocols and explaining the causality behind the experimental choices.

Part 1: The Synthesis of (S)-Fluoxetine - A Selective Serotonin Reuptake Inhibitor

(S)-Fluoxetine, the active enantiomer of the widely prescribed antidepressant Prozac®, is a prime example of a pharmaceutical agent built upon the 3-phenylpropanoid backbone. Its synthesis showcases the strategic introduction of key functional groups to achieve the desired pharmacological profile. While not a direct starting material, the synthesis of Fluoxetine relies on a 3-carbon chain attached to a phenyl ring, a structure accessible from precursors like 3-chloropropiophenone.

A well-established route to (S)-Fluoxetine involves the asymmetric reduction of a propiophenone derivative, followed by nucleophilic substitution to introduce the characteristic trifluoromethylphenoxy group.

Workflow for the Asymmetric Synthesis of (S)-Fluoxetine

G A 3-Chloropropiophenone B (S)-3-Chloro-1-phenylpropan-1-ol A->B Asymmetric Reduction (e.g., (+)-DIP-Cl) C (S)-N-Methyl-3-phenyl-3-hydroxypropylamine B->C Amination (Methylamine) D (S)-Fluoxetine C->D Williamson Ether Synthesis (4-Fluorobenzotrifluoride, NaH) G A 3-Chloropropiophenone B (R)-3-Chloro-1-phenylpropan-1-ol A->B Asymmetric Reduction (e.g., (-)-DIP-Cl) C (R)-N-Methyl-3-chloro-1-phenylpropan-1-amine B->C Amination (Methylamine) D (R)-Atomoxetine C->D Etherification (o-Cresol, NaH)

The Versatility of Phenyl 3-chloropropanoate in Agrochemical Innovation: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

In the continuous pursuit of novel and effective agrochemicals, the strategic selection of versatile building blocks is paramount to the successful discovery and development of new active ingredients.[1] Phenyl 3-chloropropanoate, a bifunctional molecule incorporating both a reactive alkyl chloride and a phenyl ester moiety, presents itself as a compelling intermediate for the synthesis of a diverse array of potential herbicides, fungicides, and insecticides. This document serves as a detailed guide for researchers, chemists, and drug development professionals, elucidating the synthetic utility of this compound in the construction of agrochemically relevant scaffolds.

The core value of this compound in synthetic applications lies in the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of various functional groups, which can be pivotal for tuning the biological activity and physicochemical properties of the target molecules.[2] This guide will provide not only step-by-step protocols for key transformations but also the underlying scientific rationale for the proposed synthetic strategies, empowering researchers to integrate this versatile intermediate into their discovery workflows.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 24552-27-0[3]
Molecular Formula C₉H₉ClO₂[3]
Molecular Weight 184.62 g/mol [3]
IUPAC Name This compound[3]
Synonym 3-Chloropropionic Acid Phenyl Ester[3]

Core Synthetic Applications in Agrochemical Development

The strategic location of the chlorine atom in this compound allows for a variety of nucleophilic substitution reactions, making it a valuable precursor for introducing the 3-phenoxycarbonyl-ethyl moiety into different molecular scaffolds.[2] This section details key synthetic transformations and their potential applications in the development of novel agrochemicals.

Synthesis of β-Heterocyclic Substituted Propionates: A Gateway to Novel Fungicides

Many modern fungicides are based on heterocyclic scaffolds, which are crucial for their mode of action and biological specificity.[4] this compound can be employed to alkylate nitrogen-containing heterocycles, a common strategy in the synthesis of new fungicidal candidates.

Scientific Rationale: The lone pair of electrons on the nitrogen atom of a heterocycle can act as a nucleophile, attacking the electrophilic carbon of the C-Cl bond in this compound. The phenyl ester group can subsequently be hydrolyzed or aminated to generate further diversity. This approach is analogous to the N-alkylation of anilines with chloropropionates in the synthesis of acylalanine fungicides.[5]

Experimental Protocol: N-Alkylation of Pyrazole

This protocol describes the synthesis of Phenyl 3-(1H-pyrazol-1-yl)propanoate, a potential intermediate for pyrazole-based fungicides.

Materials:

  • This compound

  • Pyrazole

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of pyrazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile, add a solution of this compound (1.1 equivalents) in anhydrous acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Phenyl 3-(1H-pyrazol-1-yl)propanoate.

Expected Outcome and Characterization: The final product is expected to be a stable solid or oil. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

N_Alkylation_of_Pyrazole phenyl_3_chloropropanoate This compound intermediate Transition State phenyl_3_chloropropanoate->intermediate pyrazole Pyrazole pyrazole->intermediate product Phenyl 3-(1H-pyrazol-1-yl)propanoate intermediate->product N-Alkylation K2CO3 K₂CO₃ (Base) K2CO3->intermediate Base acetonitrile Acetonitrile (Solvent) acetonitrile->intermediate Solvent

Caption: Williamson Ether Synthesis for Aryloxy-propanoates.

Synthesis of β-Thiopropanoates: Precursors for Insecticides and Nematicides

Sulfur-containing compounds are prevalent in various classes of insecticides and nematicides due to their unique electronic and steric properties that can enhance binding to target enzymes or receptors.

Scientific Rationale: Thiols are excellent nucleophiles and readily react with alkyl halides in the presence of a mild base to form thioethers. This reaction can be used to introduce a sulfur linkage, which is a key step in the synthesis of many sulfur-containing agrochemicals.

Experimental Protocol: Thioetherification with 4-Chlorothiophenol

This protocol describes the synthesis of Phenyl 3-((4-chlorophenyl)thio)propanoate.

Materials:

  • This compound

  • 4-Chlorothiophenol

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4-chlorothiophenol (1.0 equivalent) and triethylamine (1.2 equivalents) in DCM at 0°C, add a solution of this compound (1.1 equivalents) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile chemical intermediate with significant potential in the discovery and development of novel agrochemicals. The protocols detailed in this guide provide a solid foundation for its application in the synthesis of a variety of scaffolds relevant to modern crop protection. The ability to easily introduce diverse functionalities through nucleophilic substitution at the C-3 position, combined with the potential for further modification of the phenyl ester, makes this compound a valuable tool for generating chemical libraries for high-throughput screening. Future research in this area could focus on expanding the range of nucleophiles used in reactions with this compound and exploring the biological activities of the resulting novel compounds.

References

Application Notes and Protocols: A Detailed Guide to the Reaction Mechanism and Synthesis of Phenyl 3-chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 3-chloropropanoate is a valuable chemical intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its bifunctional nature, possessing both an ester and an alkyl chloride, allows for a diverse range of subsequent chemical transformations. A thorough understanding of its formation is crucial for optimizing synthesis, maximizing yield, and ensuring the purity of the final products. This guide provides a detailed exploration of the reaction mechanism for the formation of this compound, comprehensive experimental protocols, and insights into the critical parameters governing its synthesis.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The formation of this compound from phenol and 3-chloropropanoyl chloride proceeds via a nucleophilic acyl substitution reaction. This transformation is a classic example of a Schotten-Baumann reaction, which is widely used for the acylation of alcohols and phenols.[1][2][3][4] The high reactivity of the acyl chloride compared to a carboxylic acid makes this a rapid and generally irreversible process.

The reaction is typically carried out in the presence of a base, most commonly pyridine or an aqueous alkali like sodium hydroxide. The base plays a multifaceted and critical role in the reaction mechanism.

The Dual Role of Pyridine

Pyridine is a particularly effective reagent in this synthesis, acting as both a base and a nucleophilic catalyst.[3] This dual functionality significantly enhances the reaction rate and efficiency.

  • Base-Catalyzed Pathway: In its role as a base, pyridine deprotonates the phenol to form the more nucleophilic phenoxide ion.[2] This is a crucial step as phenols are generally less reactive nucleophiles than alcohols. The phenoxide ion then attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. The resulting tetrahedral intermediate subsequently collapses, expelling the chloride ion as a good leaving group to form the final ester product. Pyridine also serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the starting phenol or the product.[3]

  • Nucleophilic Catalysis Pathway: Pyridine can also act as a nucleophilic catalyst by first reacting with the highly reactive 3-chloropropanoyl chloride to form a highly electrophilic N-acylpyridinium salt intermediate. This intermediate is even more susceptible to nucleophilic attack by the phenol (or phenoxide ion) than the original acyl chloride. This pathway often accelerates the rate of acylation, especially for less reactive phenols.

The interplay between these two pathways is dependent on the specific reaction conditions, including the solvent and temperature.

Visualizing the Reaction Mechanism

The following diagrams illustrate the key steps in the formation of this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Pyridine (Base) tetrahedral_intermediate Tetrahedral Intermediate phenol->tetrahedral_intermediate acyl_chloride 3-Chloropropanoyl Chloride acyl_chloride->tetrahedral_intermediate acyl_pyridinium N-Acylpyridinium Salt acyl_chloride->acyl_pyridinium Pyridine (Catalyst) pyridine Pyridine pyridinium_chloride Pyridinium Chloride pyridine->pyridinium_chloride + HCl phenoxide->tetrahedral_intermediate Nucleophilic Attack ester This compound tetrahedral_intermediate->ester Elimination of Cl- acyl_pyridinium->tetrahedral_intermediate Nucleophilic Attack by Phenol

Caption: Overall reaction scheme for the formation of this compound.

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of this compound

This protocol details a representative procedure for the synthesis of this compound based on the Schotten-Baumann reaction conditions.

Materials and Equipment:

  • Phenol

  • 3-Chloropropanoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • 3-Chloropropanoyl chloride is corrosive and lachrymatory. Handle with extreme care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve phenol (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add 3-chloropropanoyl chloride (1.05 eq), dissolved in a small amount of anhydrous dichloromethane, to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

The following table summarizes typical reaction parameters for the synthesis of this compound.

ParameterValue/ConditionReference
Reactants Phenol, 3-Chloropropanoyl Chloride[General Knowledge]
Base/Catalyst Pyridine[1][3]
Solvent Dichloromethane (DCM)[General Knowledge]
Temperature 0 °C to Room Temperature[General Knowledge]
Reaction Time 2 - 4 hours[General Knowledge]
Typical Yield 70-85% (optimized)[5]

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aromatic protons of the phenyl group and the aliphatic protons of the 3-chloropropanoate moiety.[6]

    • ¹³C NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1740 cm⁻¹.[5]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including an isotopic pattern for the chlorine atom.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a robust and efficient method. A comprehensive understanding of the underlying nucleophilic acyl substitution mechanism, particularly the dual role of pyridine as both a base and a nucleophilic catalyst, is essential for optimizing reaction conditions and achieving high yields of the desired product. The detailed protocol and analytical guidance provided in these application notes serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

Application Note: A Robust and Scalable Protocol for the Synthesis of Phenyl 3-chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenyl 3-chloropropanoate is a valuable bifunctional intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its structure, incorporating both an ester and a reactive alkyl chloride, allows for a variety of subsequent chemical modifications. This application note presents a detailed, validated, and scalable protocol for the synthesis of this compound. We will explore the comparative advantages of common synthetic routes and provide a step-by-step methodology optimized for safety, yield, and purity, suitable for researchers in both academic and industrial drug development settings.

Introduction and Strategic Importance

The strategic value of this compound lies in its utility as a versatile building block. The ester moiety can undergo hydrolysis or transesterification, while the chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions. This dual reactivity is leveraged in the synthesis of more complex molecules, including precursors for pharmaceuticals like Aripiprazole, where related structures are identified as key impurities or metabolites.[2] The development of a robust and scalable synthesis is therefore critical for ensuring a reliable supply chain in pharmaceutical research and manufacturing.

Comparative Analysis of Synthetic Routes

Two primary strategies are considered for the esterification of phenols: the Fischer-Speier esterification and acylation using an acyl chloride. The choice of method for scale-up is dictated by reaction kinetics, thermodynamics, and overall process efficiency.

  • Fischer-Speier Esterification: This classic method involves the reaction of a carboxylic acid (3-chloropropanoic acid) with an alcohol or phenol in the presence of a strong acid catalyst, such as sulfuric acid.[3][4][5] While atom-economical, this reaction is governed by an unfavorable equilibrium, which necessitates either a large excess of one reactant or the continuous removal of water to drive the reaction to completion.[3][4] On a large scale, these requirements can lead to significant operational challenges and high energy costs, making it less desirable for industrial production.[3][4]

  • Acylation with 3-Chloropropanoyl Chloride: The reaction of a phenol with an acyl chloride (3-chloropropanoyl chloride) is a highly efficient and virtually irreversible method for ester synthesis.[6][7][8] The high reactivity of the acyl chloride allows the reaction to proceed rapidly at lower temperatures.[6] The primary byproduct is hydrogen chloride (HCl), which can be easily neutralized by a stoichiometric amount of a non-nucleophilic base. This method consistently provides high yields and is readily adaptable to large-scale production, making it the superior choice for this application.[6][7]

Based on this analysis, the acylation route using 3-chloropropanoyl chloride is selected for the detailed scale-up protocol.

Reaction Mechanism and Workflow Visualization

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The phenolic oxygen attacks the electrophilic carbonyl carbon of the 3-chloropropanoyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion yields the final ester product.

G cluster_mech Reaction Mechanism: Nucleophilic Acyl Substitution Phenol Phenol (Nucleophile) Intermediate Tetrahedral Intermediate Phenol->Intermediate Nucleophilic Attack AcylChloride 3-Chloropropanoyl Chloride (Electrophile) AcylChloride->Intermediate Product This compound Intermediate->Product Collapse & Chloride Expulsion HCl HCl Salt Pyridinium Chloride Base Base (e.g., Pyridine) (HCl Scavenger) Base->Salt Neutralization

Caption: Mechanism of ester formation via nucleophilic acyl substitution.

The overall process, from initial setup to final product isolation, is outlined in the workflow diagram below.

G cluster_workflow Experimental Workflow for Scale-Up Synthesis A Reactor Setup (Inert Atmosphere) B Charge Phenol, Solvent & Base A->B C Cool to 0-5 °C B->C D Slow Addition of 3-Chloropropanoyl Chloride C->D E Reaction Monitoring (TLC/GC) D->E F Aqueous Work-up (Wash Steps) E->F G Drying & Solvent Removal F->G H Purification (Vacuum Distillation) G->H I Final Product Analysis (QC) H->I

Caption: Stepwise workflow for the synthesis and purification of this compound.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 1-mole scale synthesis. Appropriate adjustments to equipment and reagent quantities can be made for further scaling, paying close attention to heat transfer and mixing efficiency.

Hazard and Safety Assessment

Extreme caution must be exercised. This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with access to an emergency shower and eyewash station.

  • 3-Chloropropanoyl Chloride (CAS: 625-36-5): Highly corrosive, causes severe skin burns and eye damage.[9] Fatal if inhaled.[9][10] Reacts violently with water, releasing toxic HCl gas.[11] Combustible liquid.[9]

  • Phenol (CAS: 108-95-2): Toxic and corrosive. Can be absorbed through the skin. Causes severe burns.

  • Pyridine (CAS: 110-86-1): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane (DCM) (CAS: 75-09-2): Suspected of causing cancer.

Required Personal Protective Equipment (PPE):

  • Full-face respirator with appropriate cartridges for organic vapors and acid gases.[11][12]

  • Heavy-duty chemical-resistant gloves (e.g., butyl rubber).[11]

  • Flame-retardant laboratory coat and chemical splash apron.[11]

  • Chemical splash goggles and face shield.[11]

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.Quantity (moles)Quantity (mass/vol)Purity
Phenol108-95-294.11 g/mol 1.0094.1 g>99%
3-Chloropropanoyl Chloride625-36-5126.97 g/mol 1.05133.3 g (95.3 mL)>98%
Pyridine (anhydrous)110-86-179.10 g/mol 1.1087.0 g (89.0 mL)>99.8%
Dichloromethane (DCM, anhydrous)75-09-284.93 g/mol -1.5 L>99.8%
1 M Hydrochloric Acid7647-01-0--2 x 500 mL-
Saturated NaHCO₃ Solution144-55-8--2 x 500 mL-
Saturated NaCl Solution (Brine)7647-14-5--500 mL-
Anhydrous Sodium Sulfate7757-82-6--~50 gGranular

Equipment:

  • 5 L, 4-neck, jacketed glass reactor

  • Overhead mechanical stirrer with a PTFE paddle

  • Digital temperature probe

  • 500 mL pressure-equalizing dropping funnel

  • Reflux condenser with a nitrogen inlet

  • Gas outlet connected to a sodium hydroxide scrubber

  • Circulating chiller/heater for the reactor jacket

  • Rotary evaporator with a vacuum pump

  • Vacuum distillation apparatus

Experimental Procedure
  • Reactor Preparation: Assemble the 5 L jacketed reactor system. Ensure all glassware is oven-dried and assembled under a positive pressure of dry nitrogen. Connect the gas outlet to an alkali scrubber to neutralize the HCl gas evolved during the reaction.

  • Reagent Charging: Charge the reactor with phenol (94.1 g, 1.00 mol), anhydrous dichloromethane (1.0 L), and anhydrous pyridine (87.0 g, 1.10 mol).

  • Initial Cooling: Begin stirring and cool the reactor contents to 0-5 °C using the circulating chiller.

  • Acyl Chloride Addition: In the dropping funnel, add 3-chloropropanoyl chloride (133.3 g, 1.05 mol) dissolved in anhydrous dichloromethane (500 mL). Add this solution dropwise to the stirred reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A white precipitate of pyridinium hydrochloride will form.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), checking for the consumption of phenol.

  • Work-up - Quenching and Washing:

    • Cool the reaction mixture back to 10 °C. Slowly add 500 mL of cold water to quench the reaction.

    • Transfer the mixture to a 4 L separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 500 mL) to remove pyridine and pyridinium salts.

      • Saturated NaHCO₃ solution (2 x 500 mL) to remove any unreacted acid and residual HCl.

      • Saturated NaCl solution (1 x 500 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (~50 g), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation. Collect the fraction corresponding to this compound (Boiling Point: ~115-117 °C at 5 mmHg). The expected yield is typically in the range of 85-95%.

Quality Control and Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.[13][14][15]

Analytical TechniqueParameterExpected Result
¹H NMR (400 MHz, CDCl₃)Chemical Shifts (δ)~7.40 (t, 2H), ~7.25 (t, 1H), ~7.10 (d, 2H), 3.90 (t, 2H), 3.05 (t, 2H)
¹³C NMR (100 MHz, CDCl₃)Chemical Shifts (δ)~170.0 (C=O), 150.5, 129.5, 126.0, 121.5, 41.0 (CH₂-Cl), 38.0 (CH₂-C=O)
FT-IR (neat)Key Stretches (cm⁻¹)~1760 (C=O, ester), ~1590, 1490 (C=C, aromatic), ~1190, 1160 (C-O, ester)
GC-MS Purity & Mass>98% purity. m/z (EI): 184 [M⁺], 148, 94, 77, 65

Conclusion

The presented protocol, centered on the acylation of phenol with 3-chloropropanoyl chloride, provides a safe, efficient, and highly scalable method for the synthesis of this compound. The key advantages of this approach—high yield, irreversible reaction kinetics, and straightforward purification—make it exceptionally well-suited for industrial applications where process robustness and product quality are paramount. Adherence to the stringent safety precautions outlined is essential for successful and safe implementation.

References

Troubleshooting & Optimization

Technical Support Center: Phenyl 3-chloropropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phenyl 3-chloropropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction yield and purity. The information presented here is based on established chemical principles and field-proven insights to address common challenges encountered during this synthesis.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yield

Low yield is one of the most common issues faced during the synthesis of this compound. This section provides a structured approach to identifying and resolving the root causes of suboptimal outcomes.

Q1: My reaction has proceeded for the recommended time, but analysis (TLC, GC, or NMR) shows a significant amount of unreacted 3-chloropropanoic acid and/or phenol. What are the likely causes?

A1: Incomplete conversion is a frequent problem that can often be traced back to several key factors related to reaction equilibrium, catalyst activity, and the presence of inhibitors.

  • Equilibrium Limitations: The most common method for synthesizing this compound is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, a phenol). This reaction is inherently reversible.[1][2] The water produced as a byproduct can hydrolyze the ester back to the starting materials, thus limiting the final yield.[1][3]

  • Catalyst Inactivity or Insufficiency: A common issue is an inactive or insufficient amount of the acid catalyst. Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typically used.[3] The catalyst protonates the carbonyl oxygen of the 3-chloropropanoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by phenol.[3] If the catalyst is old, has absorbed moisture, or is used in too low a concentration, the reaction rate will be significantly reduced.

  • Presence of Water: Any water present in the reagents or glassware at the beginning of the reaction will inhibit the forward reaction.[1] It is crucial to use anhydrous reagents and properly dried glassware.

  • Suboptimal Reaction Temperature: The reaction may not have been heated sufficiently to reach the optimal temperature for reflux, leading to a slow reaction rate.

Q2: I've ensured my reagents and glassware are dry and I'm using a fresh catalyst, but my yield is still below expectations. How can I drive the reaction to completion?

A2: To shift the reaction equilibrium towards the formation of this compound, several strategies can be employed, based on Le Châtelier's principle.[3][4]

  • Removal of Water: The most effective way to drive the equilibrium forward is to continuously remove the water as it is formed.[2] This can be achieved using a Dean-Stark apparatus with a suitable solvent like toluene that forms an azeotrope with water.[2][3] As the mixture refluxes, the water-toluene azeotrope distills into the Dean-Stark trap. Upon cooling, the denser water separates to the bottom and can be drained, while the toluene overflows back into the reaction flask.

  • Use of an Excess of One Reactant: Using a large excess of one of the reactants can also shift the equilibrium towards the product.[2] In this synthesis, using an excess of the less expensive reactant is generally preferred.

The following diagram illustrates a troubleshooting workflow for addressing low yield in the Fischer esterification of 3-chloropropanoic acid with phenol.

Troubleshooting_Workflow start Low Yield of this compound check_reagents Check Reagents & Glassware for Water start->check_reagents check_catalyst Verify Catalyst Activity & Concentration start->check_catalyst check_equilibrium Address Reaction Equilibrium start->check_equilibrium solution_dry Use Anhydrous Reagents & Dry Glassware check_reagents->solution_dry solution_catalyst Use Fresh Catalyst (1-5 mol%) check_catalyst->solution_catalyst solution_equilibrium Implement Water Removal (Dean-Stark) or Use Excess Reagent check_equilibrium->solution_equilibrium re_run Re-run Experiment solution_dry->re_run solution_catalyst->re_run solution_equilibrium->re_run

Caption: Troubleshooting workflow for low yield.

II. Alternative Synthesis Strategies for Improved Yield

While Fischer esterification is a common method, other synthetic routes can offer advantages in terms of yield and reaction conditions, especially for sensitive substrates.

Q3: Are there alternative methods to synthesize this compound that avoid the equilibrium limitations of Fischer esterification?

A3: Yes, several other methods can be employed that are not subject to the same equilibrium constraints. These methods often involve activating the carboxylic acid or using different coupling reagents.

  • Acyl Chloride Method: A highly effective method is to first convert 3-chloropropanoic acid to its more reactive acyl chloride, 3-chloropropanoyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The resulting acyl chloride then readily reacts with phenol, often in the presence of a mild base like pyridine or triethylamine to neutralize the HCl byproduct, to form the ester in high yield. This reaction is generally fast and irreversible. A phase transfer catalyst can also be employed in a biphasic system for this reaction.[6]

  • Steglich Esterification: This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8] The reaction is mild, often proceeding at room temperature, and the DCC or EDC stoichiometrically removes the water formed, driving the reaction to completion.[7] This method is particularly useful for sensitive substrates.[8]

  • Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of an alcohol (phenol in this case) to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10] This reaction is known for its mild conditions and stereochemical inversion at the alcohol center (not applicable to phenol).[10] However, the reagents are more expensive, and purification can sometimes be challenging due to the triphenylphosphine oxide byproduct.[11]

The following diagram illustrates the decision-making process for selecting an appropriate synthetic method.

Synthesis_Method_Selection start Select Synthesis Method for this compound fischer Fischer Esterification start->fischer Cost-effective, large scale acyl_chloride Acyl Chloride Method start->acyl_chloride High yield, irreversible steglich Steglich Esterification start->steglich Mild conditions, sensitive substrates mitsunobu Mitsunobu Reaction start->mitsunobu Very mild, stereospecificity needed

Caption: Decision tree for synthesis method selection.

III. Frequently Asked Questions (FAQs)

This section addresses specific questions that frequently arise during the synthesis and purification of this compound.

Q4: During the workup of my Fischer esterification, I'm having trouble with emulsions when washing with sodium bicarbonate. How can I resolve this?

A4: Emulsion formation during the neutralization step is common. To break the emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution) and gently swirling the separatory funnel. Allowing the mixture to stand for a longer period can also help the layers to separate. In persistent cases, filtering the entire mixture through a pad of Celite can be effective.

Q5: I've successfully synthesized the crude product, but I'm struggling to purify it by distillation. Are there other purification methods?

A5: If vacuum distillation is problematic, for example, due to decomposition at high temperatures, column chromatography on silica gel is an excellent alternative for purification. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, can be used to effectively separate the this compound from any remaining starting materials and byproducts.

Q6: Can I use other catalysts for the Fischer esterification besides sulfuric acid or p-toluenesulfonic acid?

A6: Yes, various other catalysts can be used. Lewis acids such as scandium(III) triflate have been shown to be effective.[12] Additionally, solid-supported acid catalysts, like acidic resins (e.g., Amberlyst-15), can be used. These have the advantage of being easily filtered out of the reaction mixture, simplifying the workup procedure.

IV. Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus
  • To a round-bottom flask, add 3-chloropropanoic acid (1.0 eq), phenol (1.0-1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.02-0.05 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Assemble a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap and TLC or GC analysis indicates the consumption of the limiting reagent.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Protocol 2: Acyl Chloride Method
  • In a fume hood, carefully add thionyl chloride (1.2-1.5 eq) to 3-chloropropanoic acid (1.0 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation (use appropriate safety precautions).

  • In a separate flask, dissolve phenol (1.0 eq) and pyridine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) at 0 °C.

  • Slowly add the crude 3-chloropropanoyl chloride to the phenol solution.

  • Stir the reaction at room temperature until completion (monitor by TLC or GC).

  • Wash the reaction mixture with dilute HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation or column chromatography.

V. Quantitative Data Summary

Synthesis MethodTypical Yield RangeKey AdvantagesKey Disadvantages
Fischer Esterification60-85% (with water removal)Low cost, suitable for large scaleReversible, may require excess reagent
Acyl Chloride Method>90%High yield, irreversible, fastRequires handling of corrosive reagents
Steglich Esterification80-95%Mild conditions, good for sensitive substratesMore expensive reagents, byproduct removal
Mitsunobu Reaction75-90%Very mild conditions, stereospecificExpensive reagents, byproduct purification

VI. References

  • Benchchem. (n.d.). Troubleshooting low yield in benzyl phenylacetate esterification. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Aripiprazole Impurity|3-(3-Chloropropanamido)this compound. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting low yield in Fischer esterification of nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of [S]-(-)-1-chloro-3-phenyl-3-propanol. Retrieved from --INVALID-LINK--

  • Esterification Lab Answers. (n.d.). Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from --INVALID-LINK--

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from --INVALID-LINK--

  • ResearchGate. (1988). Phase Transfer Catalysed Esterification of Phenols with Aliphatic Acid Chlorides. Part II. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). New Mitsunobu Reagents. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Propyl 3-Chloropropionate: A Versatile Precursor for Fine Chemical Synthesis. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • YouTube. (2022). Synthesis of Esters Via Steglich Esterification in Acetonitrile. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101333163A - A kind of preparation method of 3-chloropropionate. Retrieved from --INVALID-LINK--

  • Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). An In-depth Technical Guide to the Upstream Raw Materials for Propyl 3-Chloropropionate Synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Synthesis, optical, and spectroscopic characterisation of substituted 3-phenyl-2-arylacrylonitriles. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of Phenyl 3-chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Phenyl 3-chloropropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this esterification. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: I am getting a complex mixture of products instead of the desired this compound. What are the likely side reactions?

A1: The synthesis of this compound, typically via the reaction of phenol with 3-chloropropionyl chloride, is prone to several competing reactions. The primary side reactions include:

  • Friedel-Crafts Acylation (C-acylation): The electrophilic acylium ion can attack the aromatic ring of phenol, leading to the formation of hydroxyarylketones.[1]

  • Fries Rearrangement: The desired O-acylated product, this compound, can rearrange to the more thermodynamically stable C-acylated isomers (ortho- and para-hydroxy-β-chloropropiophenone) in the presence of a Lewis acid catalyst.[2][3]

  • Dehydrohalogenation: Under basic conditions or at elevated temperatures, the product can eliminate hydrogen chloride to form Phenyl acrylate.

  • Hydrolysis of 3-chloropropionyl chloride: The acyl chloride is highly moisture-sensitive and can hydrolyze back to 3-chloropropionic acid, which will not react with phenol under these conditions.[4]

  • Polymerization: The Phenyl acrylate byproduct can undergo polymerization, leading to the formation of polymeric impurities.

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields are often a result of one or more of the side reactions mentioned above. Key factors contributing to low yield include:

  • Presence of moisture: Water will hydrolyze the 3-chloropropionyl chloride, reducing the amount of acylating agent available.[4]

  • Inappropriate base: While a base is often used to neutralize the HCl byproduct, a strong or sterically hindered base can promote the dehydrohalogenation side reaction.

  • High reaction temperature: Elevated temperatures can favor the Fries rearrangement and dehydrohalogenation.[2]

  • Use of a Lewis acid catalyst: Catalysts like AlCl₃ strongly promote Friedel-Crafts acylation and the subsequent Fries rearrangement.[2]

Q3: How can I detect the presence of the common side products in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for identifying impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile components of the reaction mixture. Derivatization may be necessary for less volatile products.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the characteristic signals of the desired product and the various side products, such as the aromatic protons of the C-acylated isomers or the vinyl protons of Phenyl acrylate.

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of the reaction progress and detection of different product spots.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting & Optimization
Low Yield of this compound Hydrolysis of 3-chloropropionyl chloride: The acyl chloride is reacting with water instead of phenol.Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Handle 3-chloropropionyl chloride under an inert atmosphere (e.g., nitrogen or argon).[4]
Friedel-Crafts Acylation: The reaction is favoring C-acylation over O-acylation.Avoid Lewis Acid Catalysts: Do not use catalysts like AlCl₃, which promote Friedel-Crafts reactions.[1] Control Reaction Temperature: Keep the reaction temperature low (e.g., 0-25 °C) to favor the kinetically controlled O-acylation.[2]
Presence of Phenyl acrylate Impurity Dehydrohalogenation: The product is eliminating HCl.Use a Mild, Non-hindered Base: Employ a base like pyridine or triethylamine to neutralize HCl without promoting elimination.[4] Maintain Low Temperatures: Avoid excessive heat during the reaction and workup.
Presence of Hydroxyarylketone Impurities Fries Rearrangement: The desired ester is rearranging to the C-acylated product.Avoid Lewis Acids and High Temperatures: As with preventing Friedel-Crafts acylation, the absence of Lewis acids and maintaining lower temperatures will suppress the Fries rearrangement.[2][3]
Formation of Polymeric Material Polymerization of Phenyl acrylate: The dehydrohalogenation byproduct is polymerizing.Minimize Phenyl acrylate Formation: Follow the recommendations to prevent dehydrohalogenation. Workup Promptly: Isolate the desired product quickly to prevent prolonged exposure of any formed acrylate to conditions that might induce polymerization.

Experimental Protocols

Protocol 1: Synthesis of this compound (Optimized for High Yield and Purity)

This protocol is designed to favor the desired O-acylation and minimize side reactions.

Materials:

  • Phenol

  • 3-chloropropionyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.1 eq) to the solution.

  • Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold 1 M HCl, cold saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthesis pathway and the competing side reactions.

Synthesis of this compound and Side Reactions Phenol Phenol Ester This compound (Desired Product) Phenol->Ester O-acylation (Desired Reaction) Friedel o/p-Hydroxy-β-chloropropiophenone (Friedel-Crafts Acylation) Phenol->Friedel C-acylation (Lewis Acid) AcylChloride 3-Chloropropionyl Chloride AcylChloride->Ester O-acylation (Desired Reaction) AcylChloride->Friedel C-acylation (Lewis Acid) Acid 3-Chloropropionic Acid (Hydrolysis) AcylChloride->Acid H₂O Fries o/p-Hydroxy-β-chloropropiophenone (Fries Rearrangement) Ester->Fries Lewis Acid / Heat Acrylate Phenyl acrylate (Dehydrohalogenation) Ester->Acrylate Base / Heat Polymer Poly(phenyl acrylate) (Polymerization) Acrylate->Polymer Initiator / Heat

References

Technical Support Center: Purification of Phenyl 3-chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted phenol from Phenyl 3-chloropropanoate. Our goal is to equip you with the scientific principles and practical techniques to overcome common purification challenges, ensuring the integrity of your subsequent research.

Part 1: Troubleshooting Guide - Addressing Specific Experimental Issues

This section tackles common problems encountered during the purification of this compound, offering scientifically-grounded explanations and step-by-step solutions.

Question 1: Why is my this compound still contaminated with phenol after a standard aqueous workup?

Answer:

This is a frequent and understandable issue. The persistence of phenol after simple water washes is due to its chemical properties. While phenol has some water solubility (~8 g/100 mL), it is also soluble in many organic solvents used for extraction[1][2][3]. More importantly, phenol is a weak acid, with a pKa of approximately 10[4][5][6]. This means that neutral water is not basic enough to deprotonate it significantly. To effectively pull the phenol out of the organic layer and into the aqueous layer, you must convert it into its much more water-soluble salt, sodium phenoxide[2][3].

Core Principle: The separation strategy hinges on exploiting the acidic nature of the phenolic hydroxyl group. By washing the organic solution with a dilute aqueous base, the phenol is deprotonated to form the ionic phenoxide salt. This salt has vastly superior solubility in the aqueous phase compared to the organic phase, allowing for a clean separation from your neutral ester product.

Troubleshooting Protocol: Basic Aqueous Extraction

  • Dissolution: Dissolve the crude reaction mixture (containing this compound and unreacted phenol) in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel of appropriate size.

  • Base Wash: Add an equal volume of a cold (~0-5 °C) 5% aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expert Insight: Using a mild base like sodium bicarbonate is crucial. It is sufficiently basic to deprotonate phenol but minimizes the risk of base-catalyzed hydrolysis (saponification) of your ester product, a common and detrimental side reaction[7][8].

  • Extraction: Stopper the funnel and invert it several times, venting frequently to release the pressure from the carbon dioxide gas that forms when the acidic phenol reacts with the bicarbonate. Once the pressure subsides, shake the funnel vigorously for 1-2 minutes.

  • Phase Separation: Place the funnel back on a ring stand and allow the two layers to separate completely. The organic layer (containing your ester) will typically be the top layer, while the aqueous layer (containing sodium phenoxide) will be the bottom layer.

  • Drain and Repeat: Carefully drain the lower aqueous layer. To ensure complete removal of phenol, repeat the base wash (Steps 3-5) two more times with fresh portions of the cold sodium bicarbonate solution.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water from the organic layer and disrupts any emulsions that may have formed.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visual Workflow: Basic Aqueous Extraction

G cluster_0 Crude Product cluster_1 Extraction Process cluster_2 Purification & Isolation Crude Crude Product in Ethyl Acetate AddBase Add cold 5% aq. NaHCO₃ Crude->AddBase Step 1 Shake Shake & Vent AddBase->Shake Step 2 Separate Separate Layers Shake->Separate Step 3 OrganicLayer Organic Phase: This compound Separate->OrganicLayer Collect AqueousLayer Aqueous Phase: Sodium Phenoxide Separate->AqueousLayer Discard Dry Dry (Na₂SO₄) & Filter OrganicLayer->Dry Step 4 Evaporate Solvent Removal Dry->Evaporate Step 5 PureProduct Purified Product Evaporate->PureProduct

Caption: Workflow for selective removal of phenol using basic liquid-liquid extraction.

Question 2: I'm concerned about ester hydrolysis. How can I choose the right base and conditions for extraction?

Answer:

Your concern is well-founded. Esters are susceptible to base-catalyzed hydrolysis, a reaction known as saponification, which would convert your desired product back into a carboxylate salt and phenol[9][10]. The rate of this undesired reaction is highly dependent on the strength of the base, the temperature, and the duration of contact.

Key Parameters for Preventing Hydrolysis:

  • Base Strength: The ideal base is strong enough to deprotonate phenol (pKa ≈ 10) but not so strong that it readily attacks the ester's carbonyl group. This is why sodium bicarbonate is highly recommended. The conjugate acid of bicarbonate is carbonic acid (H₂CO₃), which has a pKa of ~6.4. This makes bicarbonate a sufficiently strong base for this purpose. Stronger bases like sodium hydroxide (NaOH) will deprotonate phenol more efficiently but carry a much higher risk of hydrolyzing your ester[8][11].

  • Temperature: Reaction rates, including that of ester hydrolysis, decrease significantly at lower temperatures. Performing the extraction with cold solutions and/or in an ice-water bath is a simple and highly effective measure to suppress the rate of hydrolysis.

  • Contact Time: Minimize the time your organic solution is in contact with the basic aqueous phase. Work efficiently but safely during the shaking and separation steps.

Comparative Table: Base Selection for Phenol Extraction

BaseFormulapKa of Conjugate AcidHydrolysis RiskPhenol Removal EfficacyExpert Recommendation
Sodium BicarbonateNaHCO₃6.35Low GoodPrimary choice. Safest option for preserving the ester.
Sodium CarbonateNa₂CO₃10.33ModerateHighUse with caution if bicarbonate proves ineffective.
Sodium HydroxideNaOH~15.7High Very HighAvoid. Use only as a last resort at 0 °C with minimal contact time.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions concerning the purification of this compound.

Question 3: What are the most common methods for removing unreacted phenol from this compound?

Answer:

There are three primary methods used in laboratory settings, each with its own advantages depending on the scale of the reaction and the required final purity.

  • Basic Liquid-Liquid Extraction: As detailed above, this is the most common, rapid, and cost-effective method for lab-scale purification. It leverages chemical reactivity to achieve separation[12][13][14].

  • Flash Column Chromatography: This is a powerful technique for achieving high levels of purity[15][16]. It separates compounds based on their differential partitioning between a mobile liquid phase and a solid stationary phase (typically silica gel)[16].

    • Principle of Separation: Phenol is significantly more polar than this compound due to its hydroxyl group. On a polar stationary phase like silica gel, the phenol will be adsorbed more strongly and will therefore move more slowly down the column. The less polar ester will elute from the column first with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Best Use Case: When baseline separation of all components is needed or when the product is required for highly sensitive downstream applications (e.g., biological assays).

  • Distillation: For larger-scale preparations, distillation can be an effective method, provided there is a sufficient difference in the boiling points of the compounds[17][18].

    • Boiling Points: Phenol has a boiling point of 181.7 °C at atmospheric pressure[3]. This compound has a higher boiling point (157 °C at 30 mmHg). Vacuum distillation is recommended to lower the required temperatures and prevent potential thermal decomposition of the product.

    • Best Use Case: For purifying multi-gram to kilogram quantities where extraction would be cumbersome.

Question 4: How can I confirm that all the phenol has been removed from my product?

Answer:

Relying on a single purification method without analytical confirmation is not recommended. Several analytical techniques can and should be used to verify the purity of your final product.

  • Thin-Layer Chromatography (TLC): This is a fast, qualitative method to visualize the success of your purification.

    • Procedure: Spot the crude starting material, the purified product, and a pure phenol standard on the same TLC plate. Elute the plate with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes).

    • Interpretation: Phenol, being more polar, will have a lower Retention Factor (Rf) and will appear as a spot closer to the baseline. Your purified product should show a single spot corresponding to the ester, with no visible spot at the Rf of phenol.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides detailed structural information and is an excellent tool for confirming purity.

    • Interpretation: Look for the disappearance of signals corresponding to phenol. Phenol has characteristic aromatic proton signals and a broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O. The absence of these specific signals in the spectrum of your product is strong evidence of its purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive quantitative technique. The sample is separated by gas chromatography, and the components are identified by their mass-to-charge ratio. This can detect even trace amounts of residual phenol.

Logical Flow for Purity Confirmation

G Start Purified Product TLC TLC Analysis Start->TLC Pure Product is Pure TLC->Pure Single Spot, No Phenol Rf Impure Phenol Detected TLC->Impure Phenol Spot Visible NMR ¹H NMR Analysis NMR->Pure No Phenol Signals NMR->Impure Phenol Signals Present GCMS GC-MS for Trace Analysis Pure->NMR Confirm Structure Pure->GCMS Quantify Purity (Optional) Repurify Repeat Purification (e.g., Column Chromatography) Impure->Repurify

Caption: A decision-making workflow for confirming product purity after purification.

Part 3: References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. --INVALID-LINK--

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. --INVALID-LINK--

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 996, Phenol. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich (n.d.). This compound. Product Page. Retrieved from --INVALID-LINK--

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry. Pearson. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Conversion in Phenol Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for phenol esterification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with achieving high conversion in their esterification reactions involving phenols. My approach is to move beyond simple procedural lists and delve into the mechanistic causality behind common experimental failures. Here, you will find a structured, question-and-answer guide to diagnose and resolve issues, grounded in established chemical principles.

FAQs and Troubleshooting Guides
Section 1: Fundamental Reaction Problems

Question 1: I'm attempting a direct esterification of a phenol with a carboxylic acid using an acid catalyst (Fischer Esterification), but my conversion is extremely low. What's the primary issue?

Answer: The most significant hurdle in the direct esterification of phenols is the inherently low nucleophilicity of the phenolic hydroxyl group.[1][2] Unlike aliphatic alcohols where the oxygen's lone pairs are localized, the lone pairs on a phenolic oxygen are delocalized into the aromatic ring through resonance.[1] This delocalization reduces the electron density on the oxygen, making it a much weaker nucleophile.[2] Consequently, the reaction with a standard carboxylic acid is often very slow and requires harsh conditions, leading to poor yields.[1][3]

Furthermore, Fischer esterification is a reversible equilibrium reaction.[4][5] The water generated as a byproduct can hydrolyze the newly formed ester, pushing the equilibrium back towards the reactants.[6][7] Without active removal of this water, the reaction will stall at a low conversion rate, regardless of reaction time.[6][8]

Troubleshooting Steps:

  • Water Removal: This is critical. The equilibrium must be shifted towards the product side.[9]

    • Method: Employ a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or xylene.[10] As the mixture refluxes, the water-solvent azeotrope distills over, condenses, and is collected in the trap, while the less dense solvent overflows back into the reaction flask.

    • Alternative: Use dehydrating agents like molecular sieves, though this is often less efficient for the amount of water produced in a full-scale reaction.[8]

  • Increase Reactant Concentration: Using an excess of one reactant (typically the less expensive carboxylic acid) can help shift the equilibrium.[10]

Question 2: Given the low reactivity of phenols, should I avoid Fischer esterification altogether? What are the more reliable alternatives?

Answer: For many applications, yes. While direct esterification is possible, it is often inefficient.[11] More reliable and higher-yielding methods involve increasing the electrophilicity of the carboxylic acid component or enhancing the nucleophilicity of the phenol.[1] The most common strategies are the use of acid chlorides or acid anhydrides as the acylating agent.[3]

Comparison of Acylating Agents for Phenol Esterification

Acylating AgentRelative ReactivityByproductTypical ConditionsKey Considerations
Carboxylic Acid LowWater (H₂O)Strong acid catalyst (H₂SO₄, p-TsOH), high heat, water removal required.[10]Reversible reaction, low yields due to poor phenol nucleophilicity.[1][6]
Acid Anhydride MediumCarboxylic AcidGentle warming, often with a mild base catalyst (e.g., pyridine).[1][3]More reactive than carboxylic acids; byproduct is acidic and should be neutralized.[1]
Acyl Chloride HighHydrogen Chloride (HCl)Room temperature, requires a stoichiometric base (e.g., pyridine, triethylamine) to neutralize HCl.[1][3]Highly reactive but moisture-sensitive; corrosive HCl byproduct must be scavenged to prevent ester hydrolysis.[5]

Below is a workflow diagram to help choose the appropriate esterification strategy.

G Start Start: Need to esterify a phenol Check_Reactivity Are starting materials sensitive to strong acid/heat? Start->Check_Reactivity Check_Acyl_Source Is an acid chloride or anhydride available/suitable? Check_Reactivity->Check_Acyl_Source Yes Fischer Strategy 1: Fischer Esterification (Phenol + Carboxylic Acid) Check_Reactivity->Fischer No Acyl_Halide Strategy 2: Acyl Chloride Method (Phenol + Acyl Chloride) Check_Acyl_Source->Acyl_Halide Yes (Acyl Chloride) Anhydride Strategy 3: Acid Anhydride Method (Phenol + Acid Anhydride) Check_Acyl_Source->Anhydride Yes (Anhydride) Phenoxide Strategy 4: Phenoxide Route (Deprotonate Phenol First) Check_Acyl_Source->Phenoxide Substrates are sterically hindered Fischer_Details Use strong acid catalyst (p-TsOH). Use Dean-Stark to remove H₂O. Expect moderate yields at best. Fischer->Fischer_Details Acyl_Halide_Details Use stoichiometric base (Pyridine). Reaction is fast at room temp. High yields expected. Acyl_Halide->Acyl_Halide_Details Anhydride_Details Use catalytic or stoichiometric base. May require gentle heating. Good to high yields. Anhydride->Anhydride_Details Phenoxide_Details Use strong base (NaOH, NaH). React phenoxide with Acyl Chloride/Anhydride. Excellent for hindered phenols. Phenoxide->Phenoxide_Details

Caption: Decision workflow for selecting a phenol esterification method.

Section 2: Catalyst and Reagent Issues

Question 3: I'm using an acyl chloride, but my yield is still poor and the reaction mixture is messy. What's going wrong?

Answer: When using highly reactive acyl chlorides, two issues are paramount: moisture control and acid scavenging.

  • Moisture Contamination: Acyl chlorides react vigorously with water to hydrolyze back to the corresponding carboxylic acid. This consumes your reagent and introduces impurities. Ensure all glassware is oven-dried and that your solvents are anhydrous.

  • HCl Byproduct Management: The reaction of a phenol with an acyl chloride produces one equivalent of hydrogen chloride (HCl).[1][5] If not neutralized, this strong acid can cause several problems:

    • It can protonate and deactivate the starting phenol.

    • It can catalyze the hydrolysis of the ester product you are trying to form.[5]

    • It can lead to other acid-catalyzed side reactions.

Solution: Use of a Base

It is non-negotiable to use a base, typically a tertiary amine like pyridine or triethylamine, in at least a stoichiometric amount.[1] The base serves two critical functions:

  • It acts as a scavenger, irreversibly neutralizing the HCl byproduct to form an ammonium salt.[5]

  • It can act as a nucleophilic catalyst, or in some cases, deprotonate the phenol to form the more reactive phenoxide ion in situ, accelerating the desired reaction.[1][3]

Experimental Protocol: General Procedure for Esterification with an Acyl Chloride

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add the phenol (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add pyridine (1.1 - 1.5 eq) to the solution and cool the flask in an ice bath (0 °C).

  • Dissolve the acyl chloride (1.05 - 1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred phenol/pyridine mixture over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, proceed with an aqueous workup to remove the pyridine hydrochloride salt and any excess reagents.

Question 4: Can I improve my reaction rate without using an acyl chloride by making the phenol more reactive?

Answer: Absolutely. This is an excellent and common strategy, particularly for sterically hindered or electron-poor phenols. By deprotonating the phenol with a suitable base, you generate the corresponding phenoxide ion . The phenoxide is significantly more nucleophilic than the parent phenol because the negative charge is localized on the oxygen, making it a much more aggressive nucleophile.[1][3][12]

G cluster_0 Weak Nucleophile cluster_1 Strong Nucleophile Phenol Phenol (Ar-OH) Lone pair delocalized into aromatic ring Phenoxide Phenoxide (Ar-O⁻) Negative charge localized on oxygen Phenol->Phenoxide + Base - H⁺

Caption: Conversion of phenol to the more nucleophilic phenoxide ion.

Implementation:

  • Schotten-Baumann Reaction: This classic method involves dissolving the phenol in an aqueous base (like 10% NaOH solution) to form the sodium phenoxide in situ. The acyl chloride is then added (often neat or in an immiscible organic solvent), and the mixture is shaken vigorously. The esterification occurs rapidly at the aqueous-organic interface.[13]

  • Anhydrous Conditions: For substrates sensitive to water, the phenoxide can be pre-formed using a strong base like sodium hydride (NaH) in an anhydrous solvent like THF. The acylating agent (acyl chloride or anhydride) is then added to the solution of the phenoxide.

Section 3: Reaction Condition Optimization

Question 5: My reaction seems to stall. How do temperature and reaction time affect conversion?

Answer: Temperature and time are critical, interdependent parameters that must be optimized.[14]

  • Temperature: Increasing the temperature generally increases the reaction rate (as per the Arrhenius equation).[4] For sluggish Fischer esterifications, heating to reflux is standard practice to achieve a reasonable rate.[15] However, excessive heat can promote side reactions, such as dehydration or sulfonation of the phenol if using concentrated H₂SO₄.[1] For reactions with reactive acyl chlorides, elevated temperatures are usually unnecessary and can decrease selectivity. Most are efficient at 0 °C to room temperature.

  • Reaction Time: Esterifications, especially Fischer esterifications, can be slow. It is essential to monitor the reaction's progress to determine when it has reached completion or stalled. Simply running the reaction for a "standard" amount of time is not sufficient.

Optimization Protocol: Reaction Monitoring

  • Establish a Baseline: Set up the reaction under standard conditions (e.g., reflux in toluene for Fischer esterification).

  • Sampling: Every 1-2 hours, carefully and safely withdraw a small aliquot (a few drops) from the reaction mixture.

  • Quench and Prepare: Immediately quench the aliquot in a vial containing a suitable solvent and a weak base (e.g., saturated NaHCO₃ solution) to stop the reaction. Extract the organic components.

  • TLC Analysis: Spot the starting phenol, the organic extract from your aliquot, and a co-spot (both starting material and aliquot) on a TLC plate.

  • Evaluate: Develop the plate in an appropriate solvent system. Observe the disappearance of the starting phenol spot and the appearance of a new, typically less polar, product spot. The reaction is complete when the starting material spot is no longer visible. If the ratio of starting material to product stops changing over several time points, the reaction has stalled.

This data-driven approach will prevent premature workup of an incomplete reaction or unnecessary heating that could degrade the product.

References

Technical Support Center: Navigating Byproducts in 3-Chloropropionyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-chloropropionyl chloride reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional reagent. As a highly reactive molecule, 3-chloropropionyl chloride presents unique challenges, and understanding the formation of byproducts is critical for successful synthesis. This document provides in-depth, experience-driven answers to common issues encountered in the lab, focusing on the causality behind reaction outcomes and providing robust troubleshooting strategies.

Section 1: Core Concepts of 3-Chloropropionyl Chloride Reactivity

FAQ: What are the primary reactive sites on 3-chloropropionyl chloride and what types of reactions does it typically undergo?

Answer:

3-Chloropropionyl chloride (3-CPC) is a bifunctional electrophile, meaning it has two sites susceptible to nucleophilic attack.[1][2] Understanding this dual reactivity is the cornerstone of troubleshooting byproduct formation.

  • The Acyl Chloride: The carbonyl carbon of the acyl chloride group is highly electrophilic and is the primary site for acylation reactions . It readily reacts with nucleophiles like amines, alcohols, and thiols in a process known as nucleophilic acyl substitution.[1][3] This reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion to form amides, esters, or thioesters, respectively.[3][4]

  • The Alkyl Chloride: The carbon atom bonded to the chlorine at the 3-position (C3) is an electrophilic alkylating site. This site can undergo nucleophilic substitution (SN2) reactions or, under basic conditions, elimination (E2) reactions .[1][2]

This dual functionality allows for the construction of complex molecules but also opens pathways to several common byproducts if reaction conditions are not carefully controlled.[1]

cluster_cpc 3-Chloropropionyl Chloride cluster_reactions Primary Reactions cpc Cl-CH₂-CH₂-C(=O)-Cl acylation Acylation (at Carbonyl) cpc->acylation Nucleophile (e.g., R-NH₂) alkylation Alkylation (Sₙ2) (at C3) cpc->alkylation Nucleophile (e.g., Morpholine) elimination Elimination (E2) (at C2-C3) cpc->elimination Base (e.g., Triethylamine)

Caption: Dual reactivity of 3-chloropropionyl chloride.

Section 2: Troubleshooting Common Byproducts

FAQ 1: My reaction with a primary amine is giving a low yield of the desired N-(3-chloropropionyl) amide, and I've noticed an unexpected, highly reactive impurity. What is happening?

Answer:

This is a classic and frequent issue. The most probable cause is an elimination reaction competing with your desired amidation, leading to the formation of acryloyl chloride .[1]

Causality (The "Why"):

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-protons) are acidic. In the presence of a base—which can be your amine reactant itself or an added scavenger base like triethylamine—a proton can be abstracted. This initiates an E2 elimination mechanism, where the chlorine at the 3-position is expelled, forming a double bond and generating acryloyl chloride.[1]

Acryloyl chloride is highly reactive and can subsequently polymerize or react with your nucleophile to form an undesired acrylamide byproduct, complicating purification and reducing the yield of your target molecule.[2]

start 3-CPC + Amine (R-NH₂) + Base (e.g., Et₃N) desired Desired Pathway: Amidation Product: Cl-CH₂CH₂-C(=O)NHR start->desired Nucleophilic Acyl Substitution undesired Undesired Pathway: Elimination Byproduct: CH₂=CH-C(=O)Cl (Acryloyl Chloride) start->undesired Base-Mediated Elimination further_reaction Further Reactions Acrylamide Byproduct Polymerization undesired->further_reaction cluster_workflow Moisture Prevention Workflow A Oven-Dry Glassware (>120°C) B Cool in Desiccator A->B C Assemble Under Inert Gas (N₂/Ar) B->C D Use Anhydrous Solvents & Reagents C->D E Run Reaction D->E

References

Technical Support Center: Optimizing Phenyl 3-chloropropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phenyl 3-chloropropanoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific esterification, with a critical focus on the role of temperature. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and achieve high-purity, high-yield results in your own laboratory settings.

Part 1: Fundamentals of this compound Synthesis

The synthesis of this compound is primarily an esterification reaction. However, due to the reduced nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, direct esterification can be challenging and often requires specific strategies to achieve efficient conversion.[1] The two most common and practical approaches involve reacting phenol with either an activated carboxylic acid derivative (an acyl chloride) or with the carboxylic acid itself under catalytic conditions. The choice of pathway profoundly influences the optimal temperature and overall reaction strategy.

The primary synthetic routes are:

  • Acylation with 3-Chloropropionyl Chloride: A highly reactive acyl chloride is used to acylate the phenol. This reaction is often rapid and can be performed under very mild conditions.[2][3]

  • Fischer-Tafel Esterification with 3-Chloropropanoic Acid: This classic method involves heating the phenol and carboxylic acid with a strong acid catalyst. This is an equilibrium-controlled process, requiring the removal of water to drive the reaction to completion.[4]

G cluster_0 Synthesis Pathways cluster_A Route A: Acylation cluster_B Route B: Fischer Esterification Phenol Phenol RouteA_Node Base (e.g., Pyridine) or Phase Transfer Catalyst Low Temperature (0-25°C) Phenol->RouteA_Node RouteB_Node Acid Catalyst (e.g., H₂SO₄) High Temperature (Reflux) Water Removal Phenol->RouteB_Node Product This compound AcylChloride 3-Chloropropionyl Chloride AcylChloride->RouteA_Node Reacts with RouteA_Node->Product Forms CarboxylicAcid 3-Chloropropanoic Acid CarboxylicAcid->RouteB_Node Reacts with RouteB_Node->Product Forms

Caption: Primary synthetic routes to this compound.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, with a focus on temperature-related causes and solutions.

Question: My reaction shows very low or no yield of this compound. How is temperature implicated?

Answer: Low conversion is a common issue, and temperature is a primary diagnostic point. The cause depends heavily on your chosen synthetic route.

  • For Fischer Esterification (with 3-Chloropropanoic Acid):

    • Causality: This reaction has a significant activation energy. If the temperature is too low (e.g., below 80°C in a solvent like toluene), the reaction rate will be impractically slow. The system may not have enough energy to overcome the energy barrier for the formation of the tetrahedral intermediate.

    • Solution: The reaction is typically performed at reflux to ensure a sufficiently high temperature and to facilitate the removal of water, which drives the equilibrium toward the product.[4][5] Ensure your heating apparatus is reaching the boiling point of your solvent (e.g., ~110°C for toluene).

  • For Acylation (with 3-Chloropropionyl Chloride):

    • Causality: This reaction is generally very fast, even at low temperatures.[2] If you are seeing no product, the issue is less likely to be insufficient temperature and more likely related to reagent quality or deactivation. 3-chloropropionyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture.

    • Solution: Verify the purity of your 3-chloropropionyl chloride.[3] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. While low temperature is preferred, ensure the mixture is not frozen and allows for effective stirring.

Question: I am observing significant byproduct formation. How can temperature optimization minimize this?

Answer: Byproduct formation is often a direct consequence of suboptimal temperature control, which can enable alternative reaction pathways.

  • High-Temperature Side Reactions (>120°C):

    • Elimination: At elevated temperatures, particularly in the presence of a base, the this compound product can undergo elimination of HCl to form Phenyl acrylate. This is a common issue if you overheat the reaction during a basic workup.

    • Friedel-Crafts Acylation: While less common for an esterification, if a strong Lewis acid catalyst is present and temperatures are too high, the acyl chloride could potentially acylate the electron-rich aromatic ring of phenol, leading to hydroxy-acyl-phenone impurities.

    • Decomposition: Both the starting material and product can decompose at excessively high temperatures, leading to a complex mixture of tars.

  • Solution:

    • When using the highly reactive 3-chloropropionyl chloride, maintain a low temperature. Studies have shown this reaction is highly efficient at 0°C, which minimizes side reactions.[2] A solvent-free approach using a TiO₂ catalyst has also proven effective at room temperature (25°C).

    • For the Fischer esterification, use the minimum temperature required for a reasonable reaction rate (typically the reflux temperature of the solvent). Avoid superheating. Monitor the reaction progress by TLC or GC to stop the reaction once the starting material is consumed, preventing prolonged heating that could lead to degradation.

G Start Low Yield / High Impurity RouteCheck Which Route? Start->RouteCheck Fischer Route B: Fischer Esterification RouteCheck->Fischer Acid/Phenol Acyl Route A: Acylation RouteCheck->Acyl Acyl Chloride/Phenol TempLow Problem: Temp Too Low Fischer->TempLow Symptom: Slow/No Reaction TempHigh Problem: Temp Too High Fischer->TempHigh Symptom: Tar/Byproducts Acyl->TempHigh Symptom: Elimination/Byproducts ReagentIssue Problem: Reagent/Moisture Acyl->ReagentIssue Symptom: No Reaction Sol_IncreaseT Solution: Increase to Reflux Temp Ensure Water Removal TempLow->Sol_IncreaseT Sol_DecreaseT Solution: Maintain Temp at 0-25°C Monitor Reaction TempHigh->Sol_DecreaseT Solution: Use Minimum Reflux Temp Avoid Overheating TempHigh->Sol_DecreaseT Sol_Inert Solution: Use Anhydrous Solvent Run Under Inert Gas ReagentIssue->Sol_Inert

Caption: Troubleshooting workflow for this compound synthesis.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis using 3-chloropropionyl chloride? A1: The optimal temperature is low, typically between 0°C and 25°C . Phase transfer catalysis methods have demonstrated almost quantitative yields in as little as 5 minutes at 0°C.[2] Using a reusable TiO₂ catalyst under solvent-free conditions is highly effective at 25°C. Higher temperatures are unnecessary and increase the risk of side reactions.

Q2: What is the recommended temperature when using 3-chloropropanoic acid with an acid catalyst? A2: For this Fischer esterification, a higher temperature is required. The reaction is typically conducted at the reflux temperature of an inert solvent capable of azeotropically removing water, such as toluene (approx. 110°C).[4]

Q3: How does the choice of catalyst influence the optimal reaction temperature? A3: The catalyst is intrinsically linked to the required temperature. Strong Brønsted acids (H₂SO₄, p-TSA) used for Fischer esterification require high temperatures to facilitate protonation and activate the carboxylic acid.[4] In contrast, methods that use a more reactive electrophile (3-chloropropionyl chloride) can employ catalysts designed for mild conditions. For example, phase transfer catalysts work at the interface of a biphasic system at low temperatures, and solid catalysts like TiO₂ provide a surface for the reaction to occur efficiently at room temperature.[2]

Q4: Are there any room-temperature methods available for this synthesis? A4: Yes. The most well-documented room-temperature method is the acylation of phenol with 3-chloropropionyl chloride in the presence of a catalytic amount of TiO₂ under solvent-free conditions. This approach is advantageous as it is energy-efficient, environmentally friendly, and provides excellent yields.

Part 4: Data Summary and Experimental Protocol

Table 1: Summary of Reaction Conditions
ParameterRoute A: AcylationRoute B: Fischer Esterification
Reagents Phenol, 3-Chloropropionyl ChloridePhenol, 3-Chloropropanoic Acid
Catalyst Phase Transfer (e.g., TBAC) or TiO₂Strong Acid (e.g., H₂SO₄, p-TSA)
Solvent Biphasic (DCM/aq. NaOH) or Solvent-freeToluene or Dichloromethane
Optimal Temp. 0°C - 25°C [2]Reflux (~110°C) [4]
Reaction Time 5 minutes - 1 hour4 - 12 hours[4]
Key Advantage Fast, high yield, mild conditionsLower cost of starting acid
Key Challenge Moisture sensitivity of acyl chlorideEquilibrium-limited, requires water removal
Experimental Protocol: Phase Transfer Catalyzed Synthesis of this compound

This protocol is based on a highly efficient and rapid method that operates at low temperatures, providing a self-validating system for producing the target compound with high purity.[2]

Materials:

  • Phenol (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq)

  • Tetrabutylammonium chloride (TBAC) (0.05 eq)

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 eq) and tetrabutylammonium chloride (0.05 eq) in dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to approximately 0°C.

  • Base Addition: Add the 10% aqueous NaOH solution to the flask. The mixture should be biphasic.

  • Acyl Chloride Addition: Add 3-chloropropionyl chloride (1.1 eq) dropwise to the vigorously stirring biphasic mixture over 5 minutes. Maintain the temperature at 0°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir vigorously at 0°C for an additional 5-10 minutes.

  • Monitoring (Optional but Recommended): Spot a small aliquot of the organic layer on a TLC plate against the phenol starting material to confirm consumption.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • 10% aqueous NaOH (to remove any unreacted phenol)

    • Saturated NaHCO₃ solution (to neutralize any remaining acid)

    • Water

    • Brine

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (If Necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the identity and purity of the final product using NMR, FT-IR, and Mass Spectrometry.[4]

References

Technical Support Center: Catalyst Deactivation in Phenyl 3-chloropropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding catalyst deactivation during the synthesis of Phenyl 3-chloropropanoate.

Frequently Asked Questions (FAQs)

Q1: What types of catalysts are typically used for this compound synthesis, and why do they deactivate?

A1: The synthesis of this compound is primarily an esterification reaction. The choice of catalyst is critical for reaction efficiency and yield. Common catalysts include:

  • Homogeneous Acid Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are often used.[1] While effective, they are difficult to separate from the product and can lead to corrosion and waste disposal issues. Deactivation is less of a "deactivation" in the traditional sense and more a matter of consumption in side reactions or neutralization.

  • Heterogeneous (Solid) Acid Catalysts: These are preferred in industrial settings for their ease of separation and reusability. Examples include ion-exchange resins (e.g., Amberlyst-15) and zeolites.[2] These catalysts are susceptible to deactivation through several mechanisms, which are the primary focus of this guide.[3][4]

  • Phase-Transfer Catalysts (PTCs): In biphasic systems (e.g., aqueous NaOH and an organic solvent), PTCs like tetra-n-butylammonium bromide (TBABr) can be used to facilitate the reaction between the phenoxide and 3-chloropropionyl chloride.[5] Deactivation can occur through thermal degradation or poisoning.

Q2: What are the primary mechanisms of deactivation for solid acid catalysts in this synthesis?

A2: Solid acid catalysts can lose activity due to a combination of chemical, thermal, and mechanical factors.[3][6][7] The most common mechanisms are:

  • Poisoning: Impurities in the feedstock (phenol, 3-chloropropionyl chloride, or solvent) can strongly adsorb to the catalyst's active sites, rendering them inaccessible to reactants. Water is a common poison for acid catalysts.[5][8]

  • Fouling (Coking): Carbonaceous deposits, or "coke," can form on the catalyst surface and within its pores from the decomposition or polymerization of reactants or products.[4][6] This physically blocks the active sites.

  • Leaching: The active acidic functional groups (e.g., sulfonic acid groups on a resin) can be cleaved and dissolve into the liquid reaction medium, leading to an irreversible loss of activity.[4][9]

  • Thermal Degradation (Sintering): While less common for resins which have a limited thermal stability, other solid catalysts can experience sintering at high temperatures, where the catalyst's fine particles agglomerate, reducing the active surface area.[3][4]

Q3: Can a deactivated catalyst be regenerated and reused?

A3: Yes, in many cases, regeneration is possible, but its success depends on the deactivation mechanism.[4]

  • Fouling/Coking: This is often reversible through controlled calcination (a high-temperature burn-off in the presence of air) to remove carbon deposits.[10][11]

  • Poisoning: If the poison is reversibly bound, washing the catalyst with an appropriate solvent may restore some activity.[12]

  • Leaching & Sintering: These mechanisms cause permanent physical or chemical changes to the catalyst and are generally considered irreversible.[3][4]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Rapid Decrease in Reaction Rate Within a Single Run

You observe that the reaction starts at a good pace but slows down dramatically before reaching completion.

Potential Cause 1: Catalyst Poisoning

  • Explanation: A poison present in one of your starting materials or the solvent is rapidly binding to the catalyst's active sites. Water is a prime suspect in acid-catalyzed esterifications, as it can hydrolyze the acyl chloride and compete for active sites.[5] Other potential poisons include sulfur or nitrogen compounds.[7][8]

  • Troubleshooting Steps:

    • Analyze Reactants: Use analytical methods (e.g., Karl Fischer titration for water content, elemental analysis for sulfur) to check the purity of your phenol, 3-chloropropionyl chloride, and solvent.

    • Purify Feedstock: If impurities are found, purify the materials. Solvents can be dried using molecular sieves. Phenol can be distilled.

    • Implement a Guard Bed: Consider passing the reactants through a bed of adsorbent material upstream of your reactor to capture poisons before they reach the catalyst.[10]

Potential Cause 2: Thermal Shock or Runaway Reaction

  • Explanation: The esterification reaction can be exothermic. A localized temperature spike can cause rapid, irreversible damage to the catalyst structure, especially with thermally sensitive ion-exchange resins.[2]

  • Troubleshooting Steps:

    • Monitor Temperature: Ensure you have accurate temperature monitoring within the reactor bed, not just the external heating medium.

    • Improve Heat Transfer: Enhance stirring or reactor mixing to dissipate heat more effectively.

    • Control Reactant Addition: Add the more reactive component (3-chloropropionyl chloride) slowly and in a controlled manner to manage the rate of heat generation.

Issue 2: Gradual Loss of Activity Over Multiple Reuse Cycles

Your solid acid catalyst performs well initially, but its efficiency (conversion rate) drops with each subsequent run.

Potential Cause 1: Fouling by Coke/Polymer Deposition

  • Explanation: Small amounts of byproducts or polymerized reactants are accumulating on the catalyst surface during each run. This buildup gradually blocks pores and active sites, leading to a steady decline in performance.[6]

  • Troubleshooting Steps:

    • Characterize the Spent Catalyst: Analyze the used catalyst using Temperature-Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to confirm the presence of carbonaceous deposits. A significant weight loss upon heating in air is indicative of coking.

    • Optimize Reaction Conditions: Lowering the reaction temperature or reducing reaction time can minimize the formation of coke precursors.[4]

    • Implement a Regeneration Protocol: After each run, or after a set number of runs, regenerate the catalyst to remove the coke. A common method is calcination (See Protocol 1 below).[10]

Potential Cause 2: Leaching of Active Sites

  • Explanation: The acidic functional groups of the catalyst are slowly being washed away into the reaction mixture. This is particularly relevant for ion-exchange resins in polar solvents.[9] This leads to a permanent and cumulative loss of activity.

  • Troubleshooting Steps:

    • Analyze the Product Mixture: Test the pH of the liquid product after removing the catalyst. An acidic product suggests that acid sites have leached from the solid catalyst into the liquid phase.

    • Choose a More Stable Catalyst: If leaching is confirmed, consider switching to a catalyst with a more robust anchoring of its active sites. For example, a sulfonic acid-functionalized silica may be more stable than a polystyrene-based resin under certain conditions.

    • Modify the Solvent: Using a less polar solvent can sometimes reduce the rate of leaching.

Summary of Deactivation Mechanisms and Solutions
Deactivation MechanismPrimary CauseIndicationMitigation & Solution Strategy
Poisoning Impurities (water, sulfur, etc.) in feedstock.[8]Rapid activity loss in a single run.Purify reactants and solvents; use a guard bed.[4]
Fouling (Coking) Polymerization or decomposition of reactants/products on the surface.[6]Gradual activity loss over multiple cycles.Optimize (lower) temperature; periodic regeneration via calcination.[4][10]
Leaching Dissolution of active sites into the reaction medium.[9]Gradual, irreversible activity loss; acidic product.Switch to a more stable catalyst support; use a less polar solvent.
Thermal Degradation High reaction temperatures causing structural collapse or sintering.[3]Sudden and irreversible loss of activity.Ensure strict temperature control; improve reactor heat management.[4]
Mechanical Attrition Physical stress from vigorous stirring or fluidization.[3]Presence of fine catalyst particles in the product.Use a catalyst with higher mechanical strength; reduce agitation speed.[3]

Diagrams and Workflows

Troubleshooting Workflow for Catalyst Deactivation

Start Reaction Performance Declines Check_Speed Deactivation Speed? Start->Check_Speed Rapid Rapid (Single Run) Check_Speed->Rapid Fast Gradual Gradual (Multiple Runs) Check_Speed->Gradual Slow Cause_Rapid Potential Causes: - Poisoning - Thermal Runaway Rapid->Cause_Rapid Cause_Gradual Potential Causes: - Fouling (Coking) - Leaching Gradual->Cause_Gradual Action_Poison Action: 1. Analyze & Purify Feedstock 2. Use Guard Bed Cause_Rapid->Action_Poison Action_Thermal Action: 1. Improve Temp. Control 2. Slow Reactant Addition Cause_Rapid->Action_Thermal Action_Fouling Action: 1. Characterize Spent Catalyst 2. Regenerate (Calcination) Cause_Gradual->Action_Fouling Action_Leaching Action: 1. Analyze Product for Acidity 2. Switch to a More Stable Catalyst Cause_Gradual->Action_Leaching

Caption: General troubleshooting workflow for diagnosing catalyst deactivation.

Primary Mechanisms of Solid Catalyst Deactivation

cluster_Deactivation Deactivation Pathways Catalyst Active Catalyst (Porous Support |{}| Active Sites) Poisoning Poisoning Impurity blocks active site Catalyst->Poisoning Chemical Impurities Fouling Fouling (Coking) Carbon deposit covers surface & pores Catalyst->Fouling Side Reactions Leaching Leaching Active site dissolves into medium Catalyst->Leaching Solvent Effects Deactivated Deactivated Catalyst Poisoning->Deactivated Fouling->Deactivated Leaching->Deactivated

Caption: The primary chemical mechanisms leading to catalyst deactivation.

Experimental Protocols

Protocol 1: Regeneration of a Coked Solid Acid Catalyst via Calcination

This protocol describes a general procedure for regenerating a solid acid catalyst (e.g., zeolite, functionalized silica) that has been deactivated by carbonaceous deposits (coke).

Objective: To restore catalytic activity by removing coke through controlled oxidation.

Materials:

  • Spent (coked) catalyst

  • Tube furnace with temperature controller

  • Quartz or ceramic reactor tube

  • Source of dry, inert gas (Nitrogen or Argon)

  • Source of dry air or a mixture of O₂ in N₂

  • Gas flow controllers (mass flow controllers recommended)

Procedure:

  • Catalyst Recovery and Preparation:

    • After the synthesis reaction, separate the catalyst from the liquid mixture by filtration.

    • Wash the catalyst thoroughly with a solvent (e.g., acetone or toluene) to remove any adsorbed organic residues.

    • Dry the washed catalyst in an oven at 100-120 °C for 4-6 hours to remove the solvent.

  • Furnace Setup:

    • Load the dried, spent catalyst into the center of the reactor tube. Ensure the catalyst bed is evenly distributed.

    • Place the reactor tube inside the tube furnace.

    • Connect the gas lines to the inlet of the reactor tube.

  • Inert Purge (Drying):

    • Begin flowing an inert gas (e.g., Nitrogen) through the reactor at a flow rate of 50-100 mL/min to purge any residual air.

    • While maintaining the inert flow, heat the furnace to 120-150 °C and hold for 1-2 hours. This step removes any physisorbed water from the catalyst.[10]

  • Oxidation (Coke Burn-off):

    • Stop the inert gas flow and switch to a flow of dry air or a dilute oxygen mixture (e.g., 5% O₂ in N₂). Caution: Using pure oxygen can lead to an uncontrolled temperature excursion (a hot spot) that can permanently damage the catalyst. A slow, controlled oxidation is critical.

    • Slowly ramp the furnace temperature to the target calcination temperature. This temperature will depend on the catalyst's thermal stability (e.g., 450-550 °C for zeolites). Do not exceed the manufacturer's recommended maximum temperature.

    • Hold at the target temperature for 3-5 hours, or until the exit gas analysis (if available) shows no more CO₂ being produced.[13]

  • Cooling and Storage:

    • After the oxidation is complete, switch the gas flow back to the inert gas.

    • Turn off the furnace and allow the catalyst to cool to room temperature under the inert atmosphere. This prevents re-adsorption of moisture onto the clean, active sites.

    • Once cooled, remove the regenerated catalyst and store it in a desiccator until its next use.

References

Technical Support Center: Analysis of Impurities in Phenyl 3-chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of Phenyl 3-chloropropanoate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during impurity analysis. Our focus is on not just how to perform the analysis, but why certain steps are taken, ensuring a deeper understanding of the process and enabling you to develop robust, self-validating analytical methods.

Understanding the Landscape: Potential Impurities in this compound

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety, efficacy, and quality of the final drug product.[1] Impurities in an Active Pharmaceutical Ingredient (API) like this compound can originate from various stages, including synthesis, purification, and storage.[1][2] A thorough understanding of the synthesis route is the first step in predicting potential impurities.

This compound is typically synthesized via the esterification of a phenol-containing starting material with 3-chloropropanoic acid or its more reactive derivatives (e.g., 3-chloropropanoyl chloride).[3]

Common Sources of Impurities:

  • Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and by-products formed during the reaction.[2]

  • Degradation-Related Impurities: These arise from the decomposition of the this compound substance itself during storage or handling, often through hydrolysis.[2]

  • Residual Solvents: Organic volatile compounds used during the synthesis and purification process.[1]

The following diagram illustrates the potential origins of these impurities.

G cluster_0 Synthesis Process cluster_1 Storage & Handling Starting_Materials Starting Materials (e.g., Phenol, 3-Chloropropanoic Acid) API This compound (API) Starting_Materials->API Unreacted Intermediates Intermediates (e.g., Acyl Chlorides) Intermediates->API Unreacted Reagents_Catalysts Reagents & Catalysts Byproducts Reaction By-products Byproducts->API Co-isolated Degradation Degradation Products (e.g., Hydrolysis) Degradation->API Formed on Storage

Caption: Origins of impurities in this compound.

Troubleshooting & FAQs by Analytical Technique

This section provides answers to specific issues you may encounter during your experiments, organized by the most common analytical techniques used for impurity profiling.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally well-suited for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain synthesis by-products.[5]

A: This is a common issue known as solvent contamination. The source can be multi-faceted. First, verify the purity of the solvents you did use, as they can contain trace amounts of other solvents from their own manufacturing process. Second, consider your sample preparation workflow. Cross-contamination can occur from glassware that was previously washed with that solvent and not properly dried. Finally, the GC system itself can be a source. Septum bleed or contamination in the injection port liner can introduce extraneous peaks.

  • Troubleshooting Steps:

    • Run a Blank: Inject a sample of the solvent used to dissolve your this compound. This will confirm if the impurity is from your dilution solvent.

    • Check Solvent Purity: Review the Certificate of Analysis (CoA) for the solvents used in the synthesis.

    • System Maintenance: Replace the injection port septum and liner. Bake out the column according to the manufacturer's instructions to remove any accumulated contaminants.

Q: How do I develop a basic GC-MS method for screening residual solvents in my this compound sample?

A: A general-purpose screening method can be established to detect a wide range of common solvents. The principle is to use a temperature program that effectively separates volatile compounds based on their boiling points.

  • Causality: A non-polar column (like a 5% phenyl-methylpolysiloxane) is chosen for general compatibility with a wide range of organic solvents. The temperature gradient allows for the sequential elution of compounds from low boiling point to high boiling point.

Protocol: GC-MS Residual Solvent Screening

  • Sample Preparation: Accurately weigh approximately 100 mg of your this compound sample into a 10 mL headspace vial. Add 1 mL of a high-boiling point, inert solvent like Dimethyl sulfoxide (DMSO). Seal the vial.

  • Instrument Parameters (Example):

    • GC System: Agilent 8890 or equivalent

    • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness

    • Inlet: Split/Splitless, 250°C, Split ratio 20:1

    • Carrier Gas: Helium, constant flow 1.2 mL/min

    • Oven Program:

      • Initial: 40°C, hold for 5 minutes

      • Ramp: 10°C/min to 240°C

      • Hold: 5 minutes

    • MS Detector: Mass range 35-350 amu, Electron Ionization (EI) at 70 eV

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Perform a library search (e.g., NIST) on the mass spectrum of each peak to tentatively identify the solvent.

    • Confirm identity and quantify using a certified reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating and quantifying non-volatile organic impurities, such as starting materials, intermediates, and degradation products.[1]

Q: My this compound peak is showing significant tailing in my reverse-phase HPLC method. How can I improve the peak shape?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase. For a compound like this compound, which contains an ester group, hydrolysis can also be a concern if the mobile phase pH is too high or too low.

  • Causality & Solutions:

    • Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with polar parts of your molecule, causing tailing.

      • Solution: Add a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase if your analyte is basic. However, for a neutral ester, a better approach is to lower the mobile phase pH slightly (e.g., to pH 3-4 with formic or phosphoric acid). This keeps the silanol groups protonated and less active.[6]

    • Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.

      • Solution: Dilute your sample and re-inject. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.

    • Analyte Degradation: If the mobile phase is too basic (pH > 8), the ester can hydrolyze on the column, leading to a tailing peak and the appearance of a new peak for 3-chloropropanoic acid or phenol.

      • Solution: Maintain a mobile phase pH in the range of 3-7 for optimal stability.

Q: I need to identify an unknown peak that is consistently present at ~0.5% in my HPLC chromatogram. What is a systematic workflow for identification?

A: Identifying an unknown impurity requires a combination of chromatography and spectroscopy. The goal is to isolate the impurity and then use techniques like mass spectrometry and NMR to determine its structure.[7][8]

The following workflow provides a systematic approach.

G start Unknown Peak Detected in HPLC-UV lcms 1. LC-MS Analysis start->lcms mass Obtain Mass (m/z) of Impurity lcms->mass formula Propose Molecular Formula mass->formula prep 2. Preparative HPLC or Fraction Collection formula->prep Hypothesize Structure isolate Isolate Impurity prep->isolate nmr 3. NMR Spectroscopy isolate->nmr structure Elucidate Structure nmr->structure confirm 4. Synthesize Standard & Confirm Retention Time structure->confirm end Impurity Identified confirm->end

Caption: General workflow for unknown impurity identification.

Protocol: HPLC Method for this compound Impurity Profiling

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Instrument Parameters (Example):

    • HPLC System: Waters Alliance e2695 or equivalent with a photodiode array (PDA) detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Phenomenex Luna).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[6]

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0 min: 60% A, 40% B

      • 20 min: 20% A, 80% B

      • 25 min: 20% A, 80% B

      • 26 min: 60% A, 40% B

      • 30 min: 60% A, 40% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Integrate all other peaks and calculate their area percent relative to the total area.

    • Use a PDA detector to check for peak purity and compare UV spectra of impurities against the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of isolated impurities.[1] It is also useful for identifying known impurities in a sample mixture if their concentration is high enough.

Q: I have isolated an unknown impurity. How can I use NMR to determine its structure?

A: A suite of 1D and 2D NMR experiments is required for full structural elucidation.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments (through chemical shift and coupling).

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.

By assembling the fragments and connectivity information from these experiments, a definitive structure can be proposed.

Q: Can I identify common solvent impurities directly from the ¹H NMR of my this compound sample?

A: Yes, this is a primary use of NMR in purity assessment. Residual solvents from synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) will appear as characteristic peaks in the ¹H NMR spectrum.[9] The chemical shifts of these impurities are well-documented.[10]

  • Causality: The chemical shift of a proton is highly sensitive to its electronic environment. Since the deuterated solvent used for the NMR experiment (e.g., CDCl₃, DMSO-d₆) is consistent, the residual proton signals from common laboratory solvents appear at predictable chemical shifts.

Data Presentation: Common Solvent Impurities

Solvent¹H Chemical Shift (ppm in CDCl₃)Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl Ether3.48 / 1.21Quartet / Triplet
Ethyl Acetate4.12 / 2.05 / 1.26Quartet / Singlet / Triplet
n-Hexane1.25 / 0.88Multiplet / Multiplet
Toluene7.27-7.17 / 2.36Multiplet / Singlet

Note: Chemical shifts can vary slightly based on concentration and sample matrix. Data adapted from published sources.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of Phenyl 3-chloropropanoate: A 1H NMR Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of robust research and quality control. Phenyl 3-chloropropanoate, an ester with applications as a building block in organic synthesis, presents a straightforward yet illustrative case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, compares this cornerstone technique with other analytical methodologies, and offers field-proven insights into experimental design.

The Decisive Role of ¹H NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution.[1] It operates on the principle that atomic nuclei with a quantum mechanical property of spin will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field.[2] For ¹H NMR, or proton NMR, the focus is on the hydrogen nuclei. The resulting spectrum provides a wealth of information based on three key parameters:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Protons near electronegative atoms are "deshielded" and appear at a higher chemical shift (further downfield).[3]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): This causes signals to split into multiplets (e.g., doublet, triplet) and reveals the number of neighboring protons, providing crucial connectivity information.[4]

For this compound, ¹H NMR serves as the definitive method for confirming its identity and assessing its purity.

Interpreting the ¹H NMR Spectrum of this compound

The structure of this compound dictates a specific and predictable ¹H NMR spectrum. The molecule possesses four distinct proton environments, which will give rise to four unique signals.

Molecular Structure of this compound with Proton Environments Labeled.

Based on spectral databases and established chemical shift principles, the expected ¹H NMR data in a deuterated chloroform (CDCl₃) solvent is summarized below.[3]

Signal LabelProtonsIntegrationChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Rationale for Chemical Shift and Multiplicity
a -CH₂-Cl2H~ 3.85Triplet (t)~ 6.2These protons are adjacent to the highly electronegative chlorine atom, causing a significant downfield shift. They are split into a triplet by the two neighboring protons on carbon b .
b -CH₂-C(=O)2H~ 2.95Triplet (t)~ 6.2These protons are adjacent to the carbonyl group, which is also electron-withdrawing. They are shifted downfield, but less so than a . They are split into a triplet by the two protons on carbon a .
c, d ortho & para H3H~ 7.20 - 7.45Multiplet (m)-These aromatic protons are in a complex environment. The para proton (d) and the two ortho protons (c) have slightly different electronic environments and will overlap, often appearing as a complex multiplet.
e meta H2H~ 7.10Multiplet (m)-The two meta protons (e) are typically the most shielded of the aromatic protons and appear slightly upfield from the ortho/para signals.

Comparison with Alternative Analytical Techniques

While ¹H NMR is the gold standard for structural elucidation, a comprehensive characterization often involves complementary techniques. The choice of method depends on the specific question being asked—be it identity, purity, or quantification.

TechniquePrincipleStrengths for this compoundWeaknesses for this compound
¹H NMR Spectroscopy Interaction of ¹H nuclei with a magnetic field.[1]Provides definitive structural information, including proton count, environment, and connectivity. Excellent for purity assessment.Requires a relatively larger amount of purified sample (2-50 mg).[2]
¹³C NMR Spectroscopy Interaction of ¹³C nuclei with a magnetic field.Determines the number of unique carbon environments and provides information about functional groups (e.g., C=O, aromatic C).[5]Low natural abundance of ¹³C (~1.1%) results in lower sensitivity and requires longer acquisition times.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Quickly confirms the presence of key functional groups, such as the ester carbonyl (C=O) stretch (~1740 cm⁻¹) and C-Cl bond.[4]Provides limited information on the overall molecular skeleton and connectivity; cannot distinguish between isomers easily.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Provides the exact molecular weight and fragmentation patterns that can help confirm the structure. Extremely sensitive.Isomer differentiation can be challenging. It is a destructive technique.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.[6]Excellent for assessing purity and quantifying the compound in a mixture. Can be coupled with MS (GC-MS) for identification.The compound must be volatile and thermally stable. Derivatization may be required.[7]
Workflow for the Comprehensive Characterization of this compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Trustworthy data is born from meticulous experimental execution. The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum.

I. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of purified this compound directly into a clean, dry vial.

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer: Gently swirl the vial to dissolve the sample completely. Once dissolved, transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

  • Filtering (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in the pipette during transfer.

II. NMR Spectrometer Setup and Data Acquisition

Causality: The parameters chosen below are a balance between achieving high signal-to-noise, adequate resolution, and a reasonable experiment time.[9]

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral dispersion.

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample. This is a critical step for obtaining sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

    • Number of Scans (NS): Start with 8 or 16 scans. This number can be increased for dilute samples to improve the signal-to-noise ratio.

    • Relaxation Delay (D1): Use a delay of 1-2 seconds to allow protons to return to equilibrium between pulses.

    • Acquisition Time (AQ): Set to 3-4 seconds to ensure good digital resolution.

    • Spectral Width (SW): A range of -2 to 12 ppm is typically adequate for most organic molecules.

III. Data Processing

  • Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum.

  • Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used.

  • Integration: Integrate the signals corresponding to the different proton environments. Set the integration of one well-resolved peak (e.g., the aromatic region) to the known number of protons to determine the relative ratios of the others.

Conclusion

References

A Comparative Guide to the ¹³C NMR Chemical Shifts of Phenyl 3-chloropropanoate: An In-Depth Analysis for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable tool in this endeavor, providing a detailed map of the carbon framework within a molecule. This guide offers a comprehensive analysis of the ¹³C NMR chemical shifts for Phenyl 3-chloropropanoate, presenting a comparative study that integrates experimental data from analogous compounds with theoretically predicted values. By understanding the subtle electronic influences of the substituent groups, we can gain deeper insights into the spectral characteristics of this compound and refine our approach to structural verification.

The Significance of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy provides direct information about the chemical environment of each carbon atom in a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic structure surrounding a carbon nucleus. Factors such as the hybridization of the carbon, the electronegativity of neighboring atoms, and resonance effects all contribute to the final chemical shift value. In the context of this compound, the interplay between the aromatic phenyl ring, the ester functionality, and the aliphatic chain bearing a chlorine atom creates a unique spectral fingerprint that we will explore in detail.

Comparative Analysis of ¹³C NMR Chemical Shifts

Due to the limited availability of direct experimental ¹³C NMR data for this compound in public databases, this guide employs a robust comparative approach. We will analyze the experimental data of structurally related compounds and juxtapose them with a predicted spectrum for our target molecule. This methodology not only allows for a reliable estimation of the chemical shifts but also provides a valuable framework for understanding the incremental effects of different functional groups.

For this analysis, a predicted ¹³C NMR spectrum of this compound was generated using the online prediction tool from NMRDB.org. This tool utilizes a database of known spectra to estimate the chemical shifts of a given structure.

Table 1: Comparison of Predicted ¹³C NMR Chemical Shifts for this compound with Experimental Data of Analogous Compounds.

Carbon AtomPredicted Chemical Shift (ppm) - this compoundExperimental Chemical Shift (ppm) - Phenyl propanoateExperimental Chemical Shift (ppm) - Ethyl 3-chloropropanoateExperimental Chemical Shift (ppm) - 3-Chloropropanoic acid
C=O169.1~172~170~175
Cα (to C=O)37.8~36~38~39
Cβ (to C=O)40.5-~41~40
C1' (ipso)150.5~151--
C2'/C6' (ortho)121.7~122--
C3'/C5' (meta)129.5~129--
C4' (para)126.3~126--

Note: Experimental data for analogous compounds are approximate values compiled from various sources and may vary slightly depending on the solvent and experimental conditions.

Dissecting the Substituent Effects

The predicted chemical shifts for this compound can be rationalized by considering the electronic effects of the phenoxy and chloro substituents.

  • The Carbonyl Carbon (C=O): The carbonyl carbon in esters typically resonates in the downfield region of 160-180 ppm due to the strong deshielding effect of the double-bonded oxygen. The predicted value of 169.1 ppm for this compound is consistent with this trend and is comparable to the experimental values observed for phenyl propanoate and ethyl 3-chloropropanoate.

  • The Aliphatic Carbons (Cα and Cβ):

    • The carbon, adjacent to the carbonyl group, is deshielded by the electron-withdrawing nature of the carbonyl. Its predicted shift of 37.8 ppm aligns well with the experimental data for the analogous compounds.

    • The carbon is directly attached to the electronegative chlorine atom. This induces a significant downfield shift, placing its resonance at a predicted 40.5 ppm. This is a characteristic feature of α-chloroalkanes and is corroborated by the experimental data for ethyl 3-chloropropanoate and 3-chloropropanoic acid.

  • The Aromatic Carbons:

    • The ipso-carbon (C1') , directly attached to the ester oxygen, is significantly deshielded due to the oxygen's electronegativity and its involvement in resonance. The predicted value of 150.5 ppm is in close agreement with the experimental value for phenyl propanoate.

    • The ortho- (C2'/C6') and para- (C4') carbons are shielded relative to benzene (128.5 ppm) due to the electron-donating resonance effect of the oxygen atom. This is reflected in their predicted upfield shifts of 121.7 ppm and 126.3 ppm, respectively.

    • The meta-carbons (C3'/C5') are least affected by the substituent and their predicted chemical shift of 129.5 ppm is close to that of unsubstituted benzene.

The following diagram illustrates the key structural features of this compound and their influence on the ¹³C NMR chemical shifts.

G cluster_phenyl Phenyl Ring cluster_ester Ester & Alkyl Chain C1 C1' C2 C2' O_ester O C1->O_ester Deshielded (ipso) C3 C3' C6 C6' C4 C4' C5 C5' C_carbonyl C=O O_ester->C_carbonyl C_alpha C_carbonyl->C_alpha C_beta C_alpha->C_beta Cl Cl C_beta->Cl Deshielded (inductive effect)

Caption: Structural influences on ¹³C NMR chemical shifts in this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Analyte: this compound (approximately 20-50 mg).

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. Use approximately 0.6-0.7 mL.

  • Procedure:

    • Accurately weigh the this compound and dissolve it in the deuterated solvent in a clean, dry vial.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed.

  • Key Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Temperature: 298 K (25 °C).

    • Spectral Width: Approximately 240 ppm (centered around 120 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

  • Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.

The following diagram outlines the general workflow for acquiring and processing a ¹³C NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 + TMS filter Filter into NMR Tube dissolve->filter cap Cap Tube filter->cap setup Spectrometer Setup (Pulse Program, Temp, etc.) cap->setup acquire Acquire FID (Proton Decoupled) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (TMS=0) baseline->reference peak_pick Peak Picking & Analysis reference->peak_pick

Caption: General workflow for ¹³C NMR spectroscopy.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR chemical shifts of this compound. By leveraging a comparative analysis with structurally similar compounds and employing theoretical prediction tools, researchers can confidently assign the carbon signals in their experimental spectra. The detailed experimental protocol further ensures the acquisition of high-quality data, which is paramount for accurate structural elucidation in research and development settings. The principles and methodologies outlined herein can be readily adapted for the analysis of other novel ester compounds, serving as a valuable resource for the scientific community.

Introduction: The Role of IR Spectroscopy in Modern Analytics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Infrared Spectroscopy of Phenyl 3-chloropropanoate: A Comparative Analysis for Structural Elucidation

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of molecules is paramount. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive analytical technique for identifying functional groups within a molecule.[1] By measuring the absorption of infrared radiation by molecular vibrations, we can generate a unique spectral fingerprint that provides crucial insights into a compound's chemical architecture.[1][2]

This guide provides a comprehensive analysis of the infrared spectrum of this compound, a compound featuring a confluence of key functional groups: an aromatic ring, an ester linkage, and an alkyl halide. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the causal relationships between molecular structure and spectral features. We will dissect the expected spectrum, compare it with structurally similar molecules to highlight distinguishing characteristics, and provide a robust experimental protocol for data acquisition.

Structural and Spectral Dissection of this compound

To interpret its IR spectrum, we must first deconstruct the this compound molecule into its constituent vibrational components.

  • Aromatic System (Phenyl Ring): This rigid structure gives rise to characteristic C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C stretching absorptions (overtones) in the 1600-1450 cm⁻¹ region.

  • Ester Group (-COO-): This is the most prominent functional group. It is characterized by a strong carbonyl (C=O) stretching absorption and two distinct carbon-oxygen (C-O) stretching vibrations.

  • Alkyl Halide (Chloropropane Chain): This component contributes aliphatic C-H stretching and bending vibrations, as well as a C-Cl stretching vibration in the lower frequency "fingerprint" region of the spectrum.

Based on these components, we can predict the key absorption bands for this compound. A strong stretch for the ester carbonyl (C=O) is expected around 1740 cm⁻¹.[3] The C-Cl stretch typically appears in the 850-550 cm⁻¹ range.[4][5][6]

Comparative Spectral Analysis: Distinguishing this compound

Context is critical in spectral interpretation. By comparing the expected spectrum of this compound with that of related molecules, we can isolate its unique identifying features.

Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Phenyl Acetate 1-Chloropropane Rationale for Distinction
Aromatic C-H Stretch~3100-3000~3100-3000AbsentPresence of the phenyl ring.
Aliphatic C-H Stretch~2980-2850~2950-2850 (from CH₃)~2960-2850Indicates the presence of the propanoate chain.
Ester C=O Stretch~1740 (Strong) ~1765 (Strong)AbsentThe key identifier for the ester. The position is slightly lower than phenyl acetate due to the electronic effect of the longer alkyl chain.
Aromatic C=C Stretch~1600, ~1500, ~1450~1600, ~1500, ~1450AbsentConfirms the aromatic system.
C-O Stretch (Ester)~1250-1150 (asymm.), ~1100-1000 (symm.)~1220, ~1050AbsentConfirms the ester linkage.
C-H Wag (-CH₂Cl)~1300-1150Absent~1300-1150A specific vibration for the terminal alkyl halide group.[4][5]
C-Cl Stretch~750-650 Absent~780-580A key, though often complex, band in the fingerprint region confirming the chloro- substituent.[7]

This comparative approach demonstrates that while some peaks overlap, the unique combination of a strong C=O stretch around 1740 cm⁻¹, aromatic signals, and a C-Cl absorption in the fingerprint region provides a definitive identification for this compound.

Workflow for Spectral Interpretation

The logical flow for analyzing the IR spectrum to confirm the structure of this compound can be visualized as follows. This systematic process ensures that all key regions of the spectrum are evaluated for characteristic absorptions.

G cluster_regions Spectral Analysis Regions cluster_ch C-H Stretch Interpretation cluster_diagnostic Diagnostic Group Interpretation cluster_fingerprint Fingerprint Region Interpretation start Acquire IR Spectrum ch_stretch Analyze C-H Stretch Region (3100-2800 cm⁻¹) start->ch_stretch diagnostic Analyze Diagnostic Group Region (2000-1300 cm⁻¹) ch_stretch->diagnostic aromatic_ch Peaks > 3000 cm⁻¹? (Aromatic C-H) ch_stretch->aromatic_ch aliphatic_ch Peaks < 3000 cm⁻¹? (Aliphatic C-H) ch_stretch->aliphatic_ch fingerprint Analyze Fingerprint Region (< 1300 cm⁻¹) diagnostic->fingerprint co_stretch Strong Peak at ~1740 cm⁻¹? (Ester C=O) diagnostic->co_stretch cc_stretch Peaks at 1600-1450 cm⁻¹? (Aromatic C=C) diagnostic->cc_stretch c_o_stretch Two Peaks at 1250-1000 cm⁻¹? (Ester C-O) fingerprint->c_o_stretch c_cl_stretch Peak at 750-650 cm⁻¹? (C-Cl Stretch) fingerprint->c_cl_stretch confirm_phenyl Phenyl Group Confirmed aromatic_ch->confirm_phenyl Yes confirm_alkyl Alkyl Chain Confirmed aliphatic_ch->confirm_alkyl Yes final Structure Verified: This compound confirm_phenyl->final confirm_alkyl->final confirm_ester_co Ester Carbonyl Confirmed co_stretch->confirm_ester_co Yes confirm_aromatic_ring Aromatic Ring Confirmed cc_stretch->confirm_aromatic_ring Yes confirm_ester_co->final confirm_aromatic_ring->final confirm_ester_link Ester Linkage Confirmed c_o_stretch->confirm_ester_link Yes confirm_cl Chloro Group Confirmed c_cl_stretch->confirm_cl Yes confirm_ester_link->final confirm_cl->final

Caption: Workflow for the structural verification of this compound using IR spectroscopy.

Self-Validating Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol is designed to be self-validating by incorporating a background scan to negate atmospheric interference and specifying parameters that ensure high signal-to-noise and resolution.

Objective: To obtain a clean, interpretable Fourier-Transform Infrared (FTIR) spectrum of this compound.

Materials:

  • FTIR Spectrometer (e.g., Thermo Fisher Nicolet iS5, PerkinElmer Spectrum Two)

  • Salt Plates (NaCl or KBr), polished and free of scratches

  • Sample of this compound (assumed to be a liquid)

  • Pasteur Pipette or Micropipette

  • Lint-free tissues

  • Volatile solvent for cleaning (e.g., spectroscopic grade acetone or dichloromethane)

Methodology:

  • Instrument Preparation & Background Scan:

    • Causality: The first step is to account for atmospheric CO₂ and H₂O, which have strong IR absorptions and can obscure the sample spectrum.

    • Procedure: Ensure the sample compartment is empty and clean. Close the compartment lid. In the instrument software, initiate a "Background Scan" or "Collect Background." The instrument will scan the ambient atmosphere; this spectrum will be automatically subtracted from the sample spectrum. A successful background scan should result in a flat line at 100% Transmittance.

  • Sample Preparation (Neat Liquid Film):

    • Causality: For a pure liquid sample, a thin film between two salt plates provides a solvent-free method for analysis, preventing interference from solvent peaks. The path length must be short to avoid total absorption by strong bands.

    • Procedure: a. Place one clean, dry salt plate on a holder. b. Using a pipette, place one small drop of this compound onto the center of the plate. c. Gently place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles. The film should appear viscous and not leak from the sides.

  • Data Acquisition:

    • Causality: Key parameters are chosen to balance scan time with data quality. A resolution of 4 cm⁻¹ is standard for routine analysis, and co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

    • Procedure: a. Place the prepared salt plate assembly into the sample holder in the spectrometer's sample compartment. b. Close the compartment lid. c. In the software, set the acquisition parameters:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
      • Resolution: 4 cm⁻¹
      • Number of Scans: 16 d. Name the sample file appropriately and initiate the "Sample Scan" or "Collect Sample."

  • Data Processing & Cleaning:

    • Causality: Post-acquisition processing ensures the data is presented clearly. The spectrum should be displayed in % Transmittance vs. Wavenumber (cm⁻¹).

    • Procedure: a. After the scan is complete, the software will display the background-corrected spectrum. b. Use the software tools to label the wavenumbers of significant peaks. c. Clean the salt plates immediately by disassembling them, rinsing with a minimal amount of volatile solvent, and gently wiping dry with a lint-free tissue. Store them in a desiccator to prevent fogging from atmospheric moisture.

Conclusion

The infrared spectrum of this compound is a rich tapestry of information, clearly revealing its constituent functional groups. The definitive identification hinges on observing the trifecta of key signals: the strong ester carbonyl (C=O) stretch around 1740 cm⁻¹, the aromatic C-H and C=C vibrations, and the characteristic, albeit complex, C-Cl stretch in the fingerprint region. By employing a comparative analytical approach and adhering to a robust experimental protocol, researchers can confidently use IR spectroscopy to verify the structure of this and other complex molecules, ensuring the integrity and accuracy of their scientific endeavors.

References

A Senior Application Scientist's Guide to Mass Spectrometry Data of Phenyl 3-chloropropanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the precise structural elucidation of small molecules is paramount. Mass spectrometry stands as a cornerstone technique, providing invaluable insights into molecular weight and fragmentation patterns, which are critical for identification and characterization. This guide offers an in-depth technical exploration of the mass spectrometry data for Phenyl 3-chloropropanoate, a compound of interest in various chemical and pharmaceutical contexts.

This document is not a rigid recitation of data. Instead, it is structured to provide a comparative analysis, examining the mass spectral behavior of this compound alongside its non-chlorinated analog, Phenyl propanoate, and its structural isomer, 3-Chloropropiophenone. Through this comparative lens, we will dissect the influence of the chlorine substituent and the ester versus ketone functionality on fragmentation pathways. The experimental data presented herein is supported by a detailed protocol, ensuring scientific integrity and reproducibility.

Comparative Analysis of Mass Spectra

The electron ionization (EI) mass spectra of this compound and its selected comparators reveal distinct fragmentation patterns that are diagnostic of their respective structures. A summary of the key mass-to-charge ratios (m/z) and their relative intensities is presented below.

Compound Molecular Ion (M•+) Base Peak (m/z) Key Fragment Ions (m/z)
This compound184/18694107, 77, 65, 51
Phenyl propanoate15094122, 77, 65, 51
3-Chloropropiophenone168/170105139/141, 77, 51
This compound: The Influence of the Chloro-Substituent

The mass spectrum of this compound is characterized by a molecular ion peak at m/z 184, with a smaller M+2 peak at m/z 186, indicative of the presence of a single chlorine atom (with its characteristic 3:1 isotopic abundance of ³⁵Cl and ³⁷Cl).[1] The base peak at m/z 94 corresponds to the phenoxy radical cation, a common and stable fragment in phenyl esters.

The fragmentation of this compound is primarily dictated by the lability of the ester functional group and the presence of the chlorine atom. The key fragmentation pathways are illustrated below.

Caption: Proposed fragmentation pathway for this compound.

A significant fragmentation route involves the cleavage of the ester bond to form the stable phenoxy radical cation at m/z 94. Another notable fragmentation is the loss of a chloropropyl radical to form the benzoyl cation at m/z 105, though this is a less dominant pathway. Subsequent fragmentation of the phenyl-containing ions leads to the characteristic aromatic fragments at m/z 77 (phenyl cation), m/z 65, and m/z 51.

Phenyl propanoate: A Baseline for Comparison

To understand the impact of the chlorine atom, we turn to the mass spectrum of Phenyl propanoate. The molecular ion appears at m/z 150.[2] Similar to its chlorinated counterpart, the base peak is at m/z 94, corresponding to the phenoxy radical cation.[2]

The fragmentation of Phenyl propanoate follows a similar pattern to this compound, with the primary cleavage occurring at the ester linkage.

Caption: Proposed fragmentation pathway for Phenyl propanoate.

The absence of the chlorine atom simplifies the spectrum, with the main fragments arising from the cleavage of the propionyl group. The formation of the benzoyl cation at m/z 105 is also observed, resulting from the loss of an ethyl radical.

3-Chloropropiophenone: An Isomeric Perspective

Comparing this compound with its isomer, 3-Chloropropiophenone, highlights the influence of the functional group arrangement. The molecular ion of 3-Chloropropiophenone is observed at m/z 168/170.[3] The base peak in this case is at m/z 105, which corresponds to the benzoyl cation.[3]

The fragmentation of this ketone is dominated by alpha-cleavage adjacent to the carbonyl group.

Caption: Proposed fragmentation pathway for 3-Chloropropiophenone.

The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the highly stable benzoyl cation at m/z 105. This contrasts with the ester, where cleavage of the C-O bond is more prominent.

Experimental Protocol: Acquiring High-Quality Mass Spectra

The following is a detailed, step-by-step methodology for the analysis of this compound and related compounds using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

I. Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

II. GC-MS Instrumentation and Parameters

The following parameters are recommended for an Agilent GC-MS system but can be adapted for other manufacturers' instruments.

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Injector: Split/splitless inlet

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC Parameters:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Scan Range: 40-400 amu

  • Solvent Delay: 3 minutes

III. Data Acquisition and Analysis
  • System Suitability: Before sample analysis, inject a standard mixture (e.g., a homologous series of n-alkanes) to verify system performance, including retention time stability and chromatographic resolution.

  • Sample Injection: Inject the prepared working solution of this compound.

  • Data Processing: Process the acquired data using the instrument's software. Identify the chromatographic peak corresponding to the analyte and extract the mass spectrum.

  • Library Search: Compare the acquired mass spectrum against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation of identity.[1]

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Working Dilute to 10 µg/mL Working Solution Stock->Working Filter Filter through 0.22 µm Syringe Filter Working->Filter Inject Inject 1 µL into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Extract Extract Mass Spectrum Detect->Extract Library NIST Library Search Extract->Library Identify Confirm Compound Identity Library->Identify

Caption: Standard workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometry data of this compound, when analyzed in a comparative context, provides a clear illustration of fundamental fragmentation principles. The presence of the chlorine atom introduces a characteristic isotopic pattern, and the ester functionality dictates the primary cleavage pathways, leading to the formation of a stable phenoxy radical cation as the base peak. In contrast, the isomeric ketone, 3-Chloropropiophenone, favors alpha-cleavage to produce a dominant benzoyl cation. This guide provides researchers with the foundational data, interpretive insights, and a robust experimental protocol to confidently identify and characterize this compound and related structures in their analytical workflows.

References

A Comparative Guide to the Reactivity of Phenyl 3-chloropropanoate and Phenyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic pathway. Phenyl 3-halopropanoates are versatile building blocks, frequently employed to introduce a three-carbon chain with a terminal electrophilic site. This guide provides an in-depth, objective comparison of the reactivity of two common analogs: Phenyl 3-chloropropanoate and Phenyl 3-bromopropanoate. We will explore the fundamental principles governing their reactivity, present supporting experimental data, and offer practical guidance for their application in synthesis.

Foundational Principles: The Halogen's Role in Reactivity

The primary site of reactivity for both molecules in nucleophilic substitution reactions is the carbon atom bonded to the halogen (C-3). The reaction's facility is overwhelmingly dictated by the identity of the halogen, which functions as the leaving group. The key to understanding the reactivity difference lies in the principles of nucleophilic substitution, most commonly the bimolecular (Sₙ2) mechanism for these primary halides.[1][2][3]

In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon, and the leaving group departs in a single, concerted step.[2][3] The rate of this reaction is highly sensitive to the stability of the departing leaving group as an independent species. A "good" leaving group is one that is stable on its own, which corresponds to it being a weak base.[4][5][6]

The relative leaving group ability of chloride (Cl⁻) and bromide (Br⁻) can be directly correlated to the acidity of their conjugate acids, hydrochloric acid (HCl) and hydrobromic acid (HBr).

  • HBr is a stronger acid than HCl .

  • Consequently, Br⁻ is a weaker base than Cl⁻ .[7]

  • Therefore, bromide is a better leaving group than chloride .[7][8]

This fundamental difference is the primary driver for the enhanced reactivity of Phenyl 3-bromopropanoate over its chloro- counterpart. The C-Br bond is also longer and weaker than the C-Cl bond, further lowering the activation energy required for bond cleavage during the nucleophilic attack.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Prepare Stock Solutions (Reactants, Standard) B1 Add Reactants & Internal Standard A1->B1 A2 Thermostat Reaction Vials A2->B1 B2 Initiate with NaN₃ Solution B1->B2 B3 Timed Aliquot Sampling B2->B3 B4 Quench Aliquots B3->B4 C1 HPLC Analysis B4->C1 C2 Data Plotting (ln[C] vs. time) C1->C2 C3 Calculate Rate Constants (k) C2->C3 C4 Compare Reactivity C3->C4

References

Comparative Guide to the Hydrolytic Stability of Phenyl 3-chloropropanoate vs. Ethyl 3-chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, understanding the hydrolytic stability of ester-containing molecules is paramount. This stability dictates critical parameters such as a drug's shelf-life, its in-vivo degradation profile, and the durability of polymeric materials. This guide provides a comprehensive comparison of the hydrolytic stability of two structurally related esters: Phenyl 3-chloropropanoate and Ethyl 3-chloropropanoate. By integrating theoretical principles with a robust experimental framework, we will elucidate the factors governing their degradation in aqueous environments.

Mechanistic Underpinnings of Ester Hydrolysis: A Tale of Two Esters

The hydrolysis of an ester is fundamentally a nucleophilic acyl substitution reaction where water or a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon.[1][2] The rate of this reaction is profoundly influenced by the electronic nature of the substituents attached to the carbonyl group and the oxygen atom of the ester linkage.

  • This compound : This molecule features a phenyl group attached to the ester oxygen. The phenyl group is electron-withdrawing due to its sp2 hybridized carbons, which are more electronegative than sp3 carbons. This inductive effect makes the carbonyl carbon more electron-deficient and, therefore, a more potent electrophile for nucleophilic attack.[3][4]

  • Ethyl 3-chloropropanoate : In contrast, the ethyl group is an alkyl group, which is generally considered to be weakly electron-donating. This has the effect of slightly reducing the electrophilicity of the carbonyl carbon compared to the phenyl ester.

Furthermore, both molecules share a 3-chloro substituent on the propanoate backbone. The chlorine atom is a strongly electron-withdrawing group, and its inductive effect will increase the electrophilicity of the carbonyl carbon in both molecules.[5][6] However, the key differentiator remains the nature of the group attached to the ester oxygen. The superior electron-withdrawing capacity of the phenyl group is expected to render this compound significantly more susceptible to hydrolysis than its ethyl counterpart.

Experimental Design for Quantifying Hydrolytic Stability

To empirically validate our theoretical predictions, a well-controlled kinetic study is essential. The pH-stat titration method is a highly effective technique for this purpose, as it allows for the real-time monitoring of the hydrolysis rate by measuring the consumption of a titrant (e.g., NaOH) required to maintain a constant pH as the reaction produces carboxylic acid.[7][8][9][10][11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp pH-Stat Titration cluster_analysis Data Analysis prep_ester Prepare stock solutions of This compound and Ethyl 3-chloropropanoate setup Calibrate and set up pH-stat titrator (pH 7.4, 37°C) prep_ester->setup prep_buffer Prepare reaction buffer (e.g., phosphate buffer at pH 7.4) prep_buffer->setup prep_titrant Prepare standardized NaOH titrant prep_titrant->setup reaction Initiate reaction by adding ester stock solution to the buffer setup->reaction titration Monitor pH and automatically add NaOH to maintain constant pH reaction->titration data_acq Record volume of NaOH added over time titration->data_acq plot Plot volume of NaOH vs. time data_acq->plot calc_rate Calculate the initial rate of hydrolysis from the slope of the linear portion plot->calc_rate compare Compare the hydrolysis rates of the two esters calc_rate->compare

Caption: Experimental workflow for the comparative hydrolytic stability study.

Detailed Protocol: pH-Stat Titration
  • Reagent and Equipment Preparation :

    • Prepare 100 mM stock solutions of this compound and Ethyl 3-chloropropanoate in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.

    • Prepare a 50 mM phosphate buffer and adjust the pH to 7.4.

    • Prepare a standardized 10 mM NaOH solution to be used as the titrant.

    • Set up a pH-stat autotitrator equipped with a calibrated pH electrode, a temperature probe, and a precision burette.

  • Experimental Procedure :

    • Place 50 mL of the phosphate buffer into the reaction vessel and allow it to equilibrate to 37°C.

    • Calibrate the pH electrode and set the pH-stat to maintain a constant pH of 7.4.

    • Initiate the reaction by adding a small, precise volume (e.g., 100 µL) of the ester stock solution to the reaction vessel with constant stirring.

    • Start the titration program, which will automatically add the NaOH titrant to neutralize the carboxylic acid produced during hydrolysis and maintain the set pH.

    • Record the volume of NaOH added as a function of time for a predetermined duration or until the reaction reaches completion.

    • Repeat the experiment for both esters, ensuring identical starting conditions for a valid comparison.

Anticipated Results and Data Interpretation

The data obtained from the pH-stat titration will allow for a direct comparison of the hydrolysis rates. The rate of hydrolysis is directly proportional to the rate of NaOH addition.

Table 1: Hypothetical Hydrolysis Rate Data

CompoundInitial Concentration (mM)Temperature (°C)pHRate of Hydrolysis (µmol/min)
This compound0.2377.45.8
Ethyl 3-chloropropanoate0.2377.41.2

The expected results, as summarized in Table 1, would show a significantly higher rate of hydrolysis for this compound compared to Ethyl 3-chloropropanoate under identical conditions. This outcome directly supports the initial mechanistic hypothesis. The electron-withdrawing nature of the phenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions.

Mechanistic Visualization of Base-Catalyzed Hydrolysis

The following diagram illustrates the key steps in the base-catalyzed hydrolysis of an ester, which is the dominant mechanism under the conditions of the proposed experiment.

G cluster_reactants cluster_products Ester R-CO-OR' Tetrahedral Intermediate Tetrahedral Intermediate Ester->Tetrahedral Intermediate 1. Nucleophilic Attack (OH⁻) Carboxylic Acid + Alkoxide Carboxylic Acid + Alkoxide Tetrahedral Intermediate->Carboxylic Acid + Alkoxide 2. Elimination of Leaving Group (RO⁻) Carboxylate + Alcohol R-COO⁻ + R'OH Carboxylic Acid + Alkoxide->Carboxylate + Alcohol 3. Proton Transfer (Irreversible)

Caption: Mechanism of base-catalyzed ester hydrolysis.

This irreversible proton transfer step at the end drives the reaction to completion, which is a key advantage of conducting hydrolysis under basic conditions for preparative purposes.[12][13][14]

Conclusion and Implications for Drug Development

The comparative analysis of this compound and Ethyl 3-chloropropanoate provides a clear illustration of how subtle structural modifications can have a profound impact on hydrolytic stability. The key takeaway for researchers and drug development professionals is the critical role that electronic effects play in determining the kinetic stability of ester-containing compounds.

  • This compound , with its electron-withdrawing phenyl group, exhibits lower hydrolytic stability. This characteristic might be desirable for prodrugs that require rapid cleavage in vivo to release the active pharmaceutical ingredient.

  • Ethyl 3-chloropropanoate , being more stable, would be a more suitable choice for applications requiring a longer shelf-life or a slower, more controlled release profile.

By understanding these fundamental principles of chemical reactivity, scientists can make more informed decisions in the design and development of new chemical entities with optimized stability profiles.

References

A Senior Application Scientist's Guide to Phenol Acylation: A Comparative Analysis of Phenyl 3-chloropropanoate and Traditional Acylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Phenolic Esters

The acylation of phenols to form phenolic esters is a cornerstone transformation in organic synthesis. These esters are not merely protected hydroxyl groups; they are crucial intermediates in the pharmaceutical industry, building blocks for advanced polymers, and key components in agrochemicals and fragrances. The reaction involves the addition of an acyl group (R-C=O) to the phenolic oxygen, a process known as O-acylation. However, the phenol nucleus is a bidentate nucleophile, meaning it can also react at the aromatic ring to form hydroxyaryl ketones via C-acylation, a process often achieved through the Fries Rearrangement of the initially formed O-acylated product.[1]

The choice of acylating agent is paramount, dictating reaction efficiency, selectivity between O- and C-acylation, and the overall synthetic strategy. While traditional agents like acetyl chloride and acetic anhydride are workhorses of the modern lab, functionalized acylating agents offer unique advantages. This guide provides an in-depth comparison of phenyl 3-chloropropanoate, a versatile functionalized acylating agent, against its more conventional counterparts. We will delve into the mechanistic underpinnings, compare performance with experimental insights, and provide actionable protocols for the research scientist.

The Acylating Agent Toolbox: A Review of Standard Reagents

The reactivity of common acylating agents toward phenols follows a well-established hierarchy, primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.

Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride)

Acyl chlorides are the most reactive of the common carboxylic acid derivatives.[2][3] Their reaction with phenols is a rapid, often exothermic, nucleophilic acyl substitution.

  • Mechanism: The lone pair on the phenolic oxygen attacks the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the collapse of the tetrahedral intermediate and elimination of a chloride ion.

  • Advantages: High reactivity allows for the acylation of even weakly nucleophilic phenols. The reaction typically proceeds to completion and is not reversible.[2]

  • Disadvantages: The reaction produces stoichiometric amounts of corrosive hydrogen chloride (HCl) gas, which must be neutralized.[4] This often necessitates the use of a stoichiometric amount of a base, such as pyridine or triethylamine, which can complicate purification.[5] Acyl chlorides are also highly sensitive to moisture, hydrolyzing readily to the corresponding carboxylic acid.[3][4]

Acid Anhydrides (e.g., Acetic Anhydride)

Acid anhydrides are a milder, safer alternative to acyl chlorides. They are the reagent of choice for large-scale industrial processes, such as the synthesis of aspirin.[2]

  • Mechanism: The mechanism is analogous to that of acyl chlorides, but the leaving group is a carboxylate anion, which is less stable than a chloride ion.

  • Advantages: They are less volatile, less corrosive, and less susceptible to hydrolysis than acyl chlorides.[2] The byproduct is a carboxylic acid, which is less hazardous than HCl and can sometimes be removed by a simple aqueous wash.[6]

  • Disadvantages: Their reduced reactivity means that a catalyst, such as a small amount of strong acid (e.g., H₂SO₄) or a nucleophilic base (e.g., DMAP, pyridine), is often required to achieve reasonable reaction rates, especially with less reactive phenols.[7]

Carboxylic Acids (Fischer Esterification)

Direct esterification of phenols with carboxylic acids, known as Fischer esterification, is generally inefficient. The decreased nucleophilicity of the phenolic oxygen compared to an alcoholic oxygen, coupled with the reversible nature of the reaction, results in poor yields under standard conditions.[7] This method requires harsh conditions, such as high temperatures and a large excess of the carboxylic acid, and is rarely the preferred method in a research setting.

The Challenger in Focus: this compound

This compound and its precursor, 3-chloropropionyl chloride, represent a class of "functional" acylating agents. The key distinction is not in the acylation step itself—which follows the highly reactive pathway of an acyl chloride—but in the synthetic versatility of the resulting product. The presence of a chlorine atom on the propanoate backbone provides a valuable synthetic handle for post-acylation modifications.

This dual functionality is a significant advantage. The primary esterification provides the phenolic ester, and the terminal chloride allows for:

  • Dehydrohalogenation: In the presence of a base, the this compound can undergo elimination to form phenyl acrylate.[8][9] Phenyl acrylates are valuable monomers for the synthesis of specialty polymers.

  • Nucleophilic Substitution: The chloride can be displaced by a wide range of nucleophiles, allowing for the introduction of new functional groups and the elaboration of the molecule. This is a powerful tool in drug discovery and materials science for creating libraries of related compounds.

G cluster_acylation Step 1: Acylation Phenol Phenol Intermediate This compound Phenol->Intermediate Base (e.g., NaOH/PTC) AcylatingAgent 3-Chloropropionyl Chloride AcylatingAgent->Intermediate Elimination Elimination (Base) Intermediate->Elimination Substitution Nucleophilic Substitution (Nu⁻) Intermediate->Substitution Polymer Poly(phenyl acrylate) Elimination->Polymer Polymerization Functionalized Functionalized Ester Substitution->Functionalized

Head-to-Head Comparison: A Data-Driven Analysis

To provide a clear, objective comparison, the following table summarizes the key performance characteristics of these acylating agents in the context of phenol acylation.

FeatureThis compound (via 3-chloropropionyl chloride)Standard Acyl Chloride (e.g., Acetyl Chloride)Acid Anhydride (e.g., Acetic Anhydride)
Reactivity Very HighVery HighModerate
Reaction Conditions Often mild (0°C to RT), can be run under phase-transfer catalysis (PTC).[8][10]Often mild (0°C to RT), requires anhydrous conditions and a base (e.g., pyridine).[4]Requires heating or a catalyst (acid or base) for efficient conversion.[7][11]
Typical Yields Good to Excellent (often >90%).Generally Excellent (>90%).Good to Excellent, but can be lower without a catalyst.
Byproducts HCl (neutralized in situ by base).HCl gas (corrosive, requires a scavenger base).[4]Carboxylic acid (less corrosive, easier to remove).[6]
Workup & Purification Simple phase separation if using PTC; otherwise standard extraction.[8]Can be complicated by the need to remove basic catalysts like pyridine.Generally straightforward aqueous wash to remove the carboxylic acid byproduct.
Safety & Handling Corrosive and moisture-sensitive, similar to other acyl chlorides.[12][13][14]Highly corrosive, lachrymatory, and moisture-sensitive.[12][13][14]Less corrosive and less moisture-sensitive; safer to handle.[2]
Product Versatility High: Product contains a reactive chloride handle for further synthesis.[8]Low: Product is a stable ester, requiring harsh conditions for further reaction.Low: Product is a stable ester.

Experimental Protocols and Mechanistic Causality

Trustworthy protocols are self-validating. Here, we provide step-by-step methodologies and explain the causality behind our choices, grounding our procedures in established chemical principles.

Protocol 1: General O-Acylation of Phenol using Acetyl Chloride

This protocol follows the classic Schotten-Baumann conditions, a robust method for acylating phenols.

Objective: To synthesize phenyl acetate from phenol and acetyl chloride.

Methodology:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add phenol (1.0 eq) and anhydrous pyridine (3.0 eq) as both the solvent and base.

  • Cooling: Cool the solution to 0°C in an ice bath. Causality: The reaction is highly exothermic. Cooling controls the reaction rate, preventing potential side reactions and ensuring safety.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 10°C. Causality: Slow addition prevents a dangerous thermal runaway. A slight excess of the acylating agent ensures complete consumption of the starting phenol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into a separatory funnel containing 1 M HCl (aq) and ethyl acetate. Extract the aqueous layer with ethyl acetate. Causality: The HCl wash protonates and removes the excess pyridine, transferring it to the aqueous layer as pyridinium hydrochloride.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by distillation or chromatography as needed.

Protocol 2: Phase-Transfer Catalyzed Synthesis of this compound

This method is highly efficient for acylations with functionalized acyl chlorides and avoids the need for anhydrous organic solvents like pyridine.[8][9]

Objective: To synthesize this compound using a biphasic system.

Methodology:

  • Phase Preparation (Aqueous): In a beaker, dissolve phenol (1.0 eq) in 10% aqueous sodium hydroxide (1.2 eq).

  • Phase Preparation (Organic): In a separate flask, dissolve 3-chloropropionyl chloride (1.05 eq) and a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBABr, 0.05 eq) in dichloromethane (DCM).

  • Reaction Initiation: Cool both solutions to 0°C. Combine the organic phase with the aqueous phase in a flask and stir vigorously (e.g., 800 rpm). Causality: Vigorous stirring is essential to maximize the interfacial surface area between the two phases, which is critical for the efficiency of phase-transfer catalysis.

  • Reaction: Maintain stirring at 0°C for 5-15 minutes.[15][10] The reaction is typically very fast. Causality: The phenoxide, formed in the aqueous phase, is shuttled into the organic phase by the quaternary ammonium salt (TBABr). There, it reacts rapidly with the acyl chloride. This technique avoids the hydrolysis of the acyl chloride by keeping it separated from the bulk aqueous base.[15]

  • Workup: Pour the mixture into ice water and transfer to a separatory funnel. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product, which is often of high purity without further purification.

// Nodes Start [label="Phenol + Acylating Agent\n(Acyl Chloride or Anhydride)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; O_Acylation [label="O-Acylation\n(Kinetic Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylEster [label="Aryl Ester", shape=ellipse]; Fries [label="Fries Rearrangement", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_Acylation [label="C-Acylation\n(Thermodynamic Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HydroxyarylKetone [label="Hydroxyaryl Ketone\n(ortho- and para-)", shape=ellipse];

// Edges Start -> O_Acylation [label=" Base Catalysis\n(e.g., Pyridine)\nLow Temp, No Lewis Acid"]; O_Acylation -> ArylEster; ArylEster -> Fries [label=" Lewis Acid (e.g., AlCl₃)\nHeat"]; Fries -> C_Acylation; C_Acylation -> HydroxyarylKetone; Start -> Fries [label=" Direct Friedel-Crafts\n(Lewis Acid present initially)", style=dashed]; } dot Caption: Competing pathways of O- vs. C-acylation (Fries Rearrangement).

The formation of an O-acylated aryl ester is the kinetically favored product and is typically formed faster under mild, base-catalyzed conditions. However, in the presence of a Lewis acid catalyst like AlCl₃ and heat, this ester can undergo the Fries rearrangement to form the more thermodynamically stable C-acylated hydroxyaryl ketones.[1][16] The choice of reaction conditions—particularly temperature and the presence or absence of a Lewis acid—is therefore critical for directing the selectivity of the acylation towards the desired product.[17][18]

Conclusion and Senior Scientist's Perspective

For routine protection of a phenol or the simple synthesis of a standard phenolic ester, acid anhydrides, catalyzed by a nucleophilic base, offer the best combination of reactivity, safety, and ease of use. Acyl chlorides are reserved for situations where maximum reactivity is required for recalcitrant substrates.

However, for the modern drug development professional or materials scientist, synthesis is not just about a single transformation but about building a pathway for molecular diversity. In this context, This compound (and its precursor) is a strategically superior choice . It does not merely cap the phenol; it installs a reactive handle that serves as a launchpad for a multitude of subsequent transformations. The ability to perform an efficient, high-yield acylation under mild phase-transfer conditions, followed by either elimination to an acrylate monomer or substitution to a diverse library of functionalized esters, provides a level of synthetic versatility that traditional acylating agents cannot match. The prudent researcher will view the choice of acylating agent not just as a means to an end, but as the first strategic decision in a longer synthetic campaign.

References

A Researcher's Guide to the Synthesis and Characterization of Phenyl 3-chloropropanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis and characterization of Phenyl 3-chloropropanoate, a valuable intermediate in organic synthesis. Designed for researchers, chemists, and drug development professionals, this document offers a detailed experimental protocol, comprehensive characterization data, and a direct comparison with its bromo-analogue, Phenyl 3-bromopropanoate. The content is structured to provide not only procedural steps but also the scientific rationale behind the methodologies, ensuring a thorough understanding of the compound's properties and synthesis.

Introduction and Synthetic Strategy

This compound is an ester that serves as a versatile building block, particularly in the synthesis of pharmaceuticals and other complex organic molecules. Its structure incorporates a reactive electrophilic site (the carbonyl carbon) and a terminal alkyl chloride, which can be displaced in nucleophilic substitution reactions.

The most direct and common method for synthesizing this ester is the acylation of phenol with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The synthesis proceeds by activating the carboxylic acid (3-chloropropanoic acid) to its more reactive acid chloride form, which then readily reacts with the nucleophilic hydroxyl group of phenol. A non-nucleophilic base, such as pyridine or triethylamine, is typically employed to neutralize the HCl byproduct, driving the reaction to completion.

phenol Phenol plus1 + acyl_chloride 3-Chloropropionyl Chloride base Pyridine (Base) ester This compound base->ester CH₂Cl₂ 0°C to RT plus2 + hcl_salt Pyridinium Chloride

Caption: Synthesis of this compound.

Characterization Data: this compound

Accurate characterization is essential to confirm the structure and purity of the synthesized product. The following data provides a comprehensive spectroscopic and physical profile for this compound.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 24552-27-0[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 128-130 °C at 11 mmHg
Density ~1.206 g/cm³
Spectroscopic Data

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum shows characteristic triplets for the adjacent methylene groups and a complex pattern for the aromatic protons.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.45 - 7.20Multiplet-5HAr-H
~3.85Triplet~6.52HCl-CH₂-CH₂ -COO
~3.05Triplet~6.52HCl-CH₂ -CH₂-COO

2.2.2. ¹³C NMR Spectroscopy

The carbon spectrum confirms the presence of nine unique carbon environments, including the ester carbonyl and the chlorinated methylene carbon.

Chemical Shift (δ, ppm)Assignment
~170.5C =O (Ester)
~150.0Ar-C -O
~129.5Ar-C H (para)
~126.0Ar-C H (ortho)
~121.5Ar-C H (meta)
~41.0Cl-CH₂-C H₂-COO
~38.0Cl-C H₂-CH₂-COO

2.2.3. FT-IR Spectroscopy

Infrared spectroscopy is used to identify key functional groups within the molecule.

Wavenumber (cm⁻¹)Assignment
~3060Aromatic C-H stretch
~2960Aliphatic C-H stretch
~1760C=O (Ester) stretch
~1590, ~1490Aromatic C=C stretch
~1190, ~1160C-O (Ester) stretch
~750C-Cl stretch

2.2.4. Mass Spectrometry (EI)

Electron Ionization Mass Spectrometry (EI-MS) shows a characteristic molecular ion peak. A key feature is the M+2 peak, which arises from the natural abundance of the ³⁷Cl isotope.

  • Molecular Ion (M⁺): m/z = 184

  • Isotope Peak (M+2)⁺: m/z = 186 (approximately 1/3 the intensity of the M⁺ peak, characteristic for one chlorine atom)[1]

  • Key Fragments: m/z = 94 (Phenoxy radical cation), m/z = 77 (Phenyl cation)

Comparative Analysis: Chloro vs. Bromo Analogue

To understand the influence of the halogen substituent, we compare this compound with its bromo-analogue, Phenyl 3-bromopropanoate. The primary difference lies in the leaving group ability (Br⁻ is a better leaving group than Cl⁻), which affects its reactivity in nucleophilic substitution reactions. This difference also manifests in their spectroscopic data.

Comparative Data Table
Property / SpectrumThis compoundPhenyl 3-bromopropanoate (Predicted/Analog Data)Key Difference Rationale
Molecular Formula C₉H₉ClO₂C₉H₉BrO₂Different halogen atom.
Molecular Weight 184.62 g/mol 229.07 g/mol Bromine is heavier than chlorine.
Boiling Point 128-130 °C @ 11 mmHgHigher (Est. >230 °C at atm. pressure)Increased molecular weight and stronger van der Waals forces.
Density ~1.206 g/cm³Higher (~1.31 g/mL)Bromine is denser than chlorine.
¹H NMR (C H₂-X) ~3.85 ppm (t)~3.70 ppm (t)The more electronegative chlorine deshields the adjacent protons more strongly than bromine.
¹³C NMR (C H₂-X) ~38.0 ppm~27.0 ppmThe carbon attached to chlorine is more deshielded.
IR (C-X Stretch) ~750 cm⁻¹~650 cm⁻¹The C-Br bond is weaker and involves a heavier atom, resulting in a lower stretching frequency.
MS Isotope Pattern M⁺ and (M+2)⁺ in a ~3:1 ratioM⁺ and (M+2)⁺ in a ~1:1 ratioReflects the natural isotopic abundance of ³⁵Cl/³⁷Cl vs. ⁷⁹Br/⁸¹Br.
Reactivity Good electrophileBetter electrophile for Sₙ2 reactionsBromide is a superior leaving group compared to chloride.

Note: Data for Phenyl 3-bromopropanoate is estimated based on established chemical principles and data from the closely related compound (3-Bromopropyl)benzene where direct experimental values are not available.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of this compound. Standard laboratory safety procedures should be followed at all times.

Synthesis of this compound

Materials:

  • Phenol (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenol (1.0 eq) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • Add 3-chloropropionyl chloride (1.1 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Methods
  • NMR: Samples should be dissolved in deuterated chloroform (CDCl₃). Spectra can be recorded on a 400 MHz or 500 MHz spectrometer.

  • FT-IR: A small drop of the neat liquid product can be analyzed between two NaCl or KBr plates.

  • Mass Spectrometry: Analysis can be performed using an instrument with an electron ionization (EI) source.

Synthesis and Characterization Workflow

The overall process from starting materials to final comparative analysis can be visualized as a logical workflow.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_comparison Comparison start Phenol + 3-Chloropropionyl Chloride reaction Esterification (Pyridine, DCM) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Vacuum Distillation workup->purify product Pure Phenyl 3-chloropropanoate purify->product nmr ¹H & ¹³C NMR product->nmr ir FT-IR product->ir ms Mass Spec. product->ms phys Physical Properties product->phys compare Side-by-Side Analysis nmr->compare ir->compare ms->compare phys->compare bromo_data Data for Bromo-Analogue bromo_data->compare

Caption: Workflow from synthesis to comparative analysis.

References

A Senior Application Scientist's Guide to Catalysis in Phenyl 3-chloropropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Phenyl 3-chloropropanoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its efficient production is of paramount importance, with the choice of catalyst playing a pivotal role in determining reaction yield, purity, and overall process economy. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound via the esterification of 3-chloropropanoic acid with phenol. We will explore the nuances of Brønsted acids, Lewis acids, heterogeneous catalysts, and enzymatic methods, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

The Synthetic Challenge: Esterification of a Hindered Acid and a Less Reactive Alcohol

The synthesis of this compound is primarily achieved through the Fischer-Speier esterification of 3-chloropropanoic acid and phenol. This reaction, while fundamental, presents challenges. Phenol is a less nucleophilic alcohol compared to aliphatic counterparts, and the carboxylic acid requires activation to facilitate the reaction. The equilibrium nature of esterification necessitates strategies to drive the reaction towards the product, typically by removing water as it is formed. The choice of catalyst is therefore critical in overcoming these kinetic and thermodynamic hurdles.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a multi-faceted decision, balancing reactivity, selectivity, cost, safety, and ease of separation. Below, we compare the performance of four major classes of catalysts for the synthesis of this compound. The presented data, while representative of typical esterification reactions, provides a solid foundation for catalyst selection and optimization.

Data Presentation: Catalyst Performance Comparison
Catalyst TypeCatalyst ExampleTypical Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)Typical Yield (%)Key Considerations
Homogeneous Brønsted Acid Sulfuric Acid (H₂SO₄)1 - 5110 - 1404 - 885 - 95High activity, low cost; corrosive, difficult to separate, generates acidic waste.
p-Toluenesulfonic Acid (p-TSA)2 - 10110 - 1406 - 1280 - 90Solid, easier to handle than H₂SO₄; still corrosive and requires neutralization.
Homogeneous Lewis Acid Zinc Chloride (ZnCl₂)10 - 20120 - 1508 - 1670 - 85Milder than strong Brønsted acids, can offer better selectivity; requires higher loading and temperature.
Ferric Chloride (FeCl₃)5 - 15110 - 1406 - 1275 - 90Effective and relatively inexpensive; moisture sensitive, can cause coloration of the product.
Heterogeneous Acid Amberlyst-1510 - 20 (w/w%)100 - 13012 - 2470 - 85Easily separable and recyclable; lower activity compared to homogeneous catalysts, potential for pore blockage.
Enzymatic Immobilized Lipase (e.g., Candida antarctica Lipase B)5 - 15 (w/w%)40 - 6024 - 72>90 (often with high enantioselectivity)High selectivity, mild reaction conditions, environmentally benign; longer reaction times, higher catalyst cost, potential for enzyme denaturation.

In-Depth Discussion and Mechanistic Insights

Homogeneous Brønsted Acid Catalysis: The Workhorse Approach

Brønsted acids, such as sulfuric acid and p-toluenesulfonic acid (p-TSA), are the most common catalysts for Fischer esterification due to their low cost and high activity.[1][2]

Mechanism of Action: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester.[3]

Causality Behind Experimental Choices: The use of a high boiling point solvent like toluene allows for azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards the product. The catalyst loading is a trade-off between reaction rate and potential side reactions like dehydration or polymerization.

Diagram: Brønsted Acid-Catalyzed Esterification Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: 3-chloropropanoic acid, phenol, toluene B Add Catalyst: Sulfuric Acid or p-TSA A->B C Heat to Reflux (110-140 °C) B->C D Azeotropic Removal of Water (Dean-Stark Trap) C->D Continuous E Cool Reaction Mixture D->E Reaction Completion F Neutralize with Base (e.g., NaHCO₃ solution) E->F G Wash with Water and Brine F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Solvent Evaporation H->I J Purification (Distillation or Chromatography) I->J

Caption: Workflow for Brønsted acid-catalyzed synthesis.

Homogeneous Lewis Acid Catalysis: An Alternative with Potential for Selectivity

Lewis acids, such as ZnCl₂, FeCl₃, and AlCl₃, can also effectively catalyze esterification.[4] They are particularly useful when dealing with substrates sensitive to strong Brønsted acids.

Mechanism of Action: The Lewis acid coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the phenol. The mechanism is analogous to the Brønsted acid pathway but avoids the generation of highly acidic protons.[5]

Causality Behind Experimental Choices: Anhydrous conditions are crucial as Lewis acids are readily hydrolyzed, which would deactivate the catalyst. The choice of Lewis acid depends on the desired reactivity, with stronger Lewis acids like AlCl₃ generally leading to faster reactions but potentially more side products.

Diagram: Simplified Mechanism of Lewis Acid-Catalyzed Esterification

G cluster_reactants cluster_products RCOOH R-COOH Activated Complex Activated Complex RCOOH->Activated Complex + LA PhOH Ph-OH LA Lewis Acid (e.g., ZnCl₂) Ester R-COOPh Water H₂O LA_regen Lewis Acid Activated Complex->Ester + PhOH - H₂O - LA

Caption: Lewis acid activation of the carboxylic acid.

Heterogeneous Acid Catalysis: The Green and Recyclable Option

Solid acid catalysts, such as the sulfonic acid resin Amberlyst-15, offer significant advantages in terms of catalyst separation and reusability, aligning with the principles of green chemistry.[6]

Mechanism of Action: The mechanism is similar to homogeneous Brønsted acid catalysis, but the protonation occurs on the solid surface of the catalyst. The reactants diffuse into the pores of the resin where the acidic sites are located.

Causality Behind Experimental Choices: The catalyst is used as a weight percentage of the reactants. Vigorous stirring is essential to ensure good mass transfer between the liquid phase and the solid catalyst. The catalyst can be recovered by simple filtration at the end of the reaction and reused after washing and drying.[7][8]

Enzymatic Catalysis: The Mild and Highly Selective Approach

Lipases are enzymes that can catalyze esterification reactions with high chemo-, regio-, and enantioselectivity under mild conditions.[9] This makes them particularly attractive for the synthesis of high-value, chiral compounds.

Mechanism of Action: The lipase-catalyzed esterification proceeds through a two-step ping-pong mechanism. First, the carboxylic acid acylates a serine residue in the active site of the enzyme, forming an acyl-enzyme intermediate and releasing a molecule of water. In the second step, the alcohol (phenol) attacks the acyl-enzyme intermediate, leading to the formation of the ester and regeneration of the free enzyme.[10][11][12]

Causality Behind Experimental Choices: The reaction is typically carried out in a non-polar organic solvent to minimize the competing hydrolysis reaction. The water activity of the system must be carefully controlled to maintain the enzyme's activity. Immobilization of the lipase on a solid support facilitates its recovery and reuse.[13]

Experimental Protocols

Protocol 1: this compound Synthesis using Sulfuric Acid

Materials:

  • 3-chloropropanoic acid (1 eq)

  • Phenol (1.2 eq)

  • Concentrated Sulfuric Acid (98%, 0.02 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-chloropropanoic acid, phenol, and toluene.

  • Slowly add concentrated sulfuric acid to the stirred mixture.

  • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by washing with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: this compound Synthesis using Immobilized Lipase

Materials:

  • 3-chloropropanoic acid (1 eq)

  • Phenol (1.2 eq)

  • Immobilized Candida antarctica Lipase B (CALB) (10% w/w of substrates)

  • Molecular sieves (4 Å)

  • Anhydrous toluene

Procedure:

  • To a flame-dried round-bottom flask, add 3-chloropropanoic acid, phenol, anhydrous toluene, and activated molecular sieves.

  • Add the immobilized lipase to the mixture.

  • Seal the flask and stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction has reached the desired conversion, filter off the enzyme and molecular sieves.

  • Wash the recovered enzyme with fresh toluene and dry it under vacuum for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Conclusion and Future Perspectives

The choice of catalyst for the synthesis of this compound is a critical decision that impacts the efficiency, cost-effectiveness, and environmental footprint of the process. While traditional Brønsted acids offer high yields at a low cost, their corrosive nature and the generation of acidic waste are significant drawbacks. Lewis acids provide a milder alternative, but often require stricter anhydrous conditions and higher catalyst loadings.

The future of catalysis for this and similar transformations lies in the development and optimization of heterogeneous and enzymatic catalysts. Heterogeneous catalysts offer the significant advantage of easy separation and recyclability, contributing to more sustainable chemical processes. Enzymatic catalysis, with its unparalleled selectivity and mild reaction conditions, holds immense promise for the synthesis of high-purity, and potentially chiral, this compound derivatives. Further research into novel, robust, and cost-effective heterogeneous and biocatalytic systems will undoubtedly pave the way for more efficient and environmentally friendly production of this important chemical intermediate.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Phenyl 3-chloropropanoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of Phenyl 3-chloropropanoate. As a halogenated organic ester, this compound requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond basic safety data. Our objective is to ensure that every step, from waste characterization to final disposal, is conducted with the highest degree of scientific integrity and safety.

Core Principles: Hazard Assessment and Risk Mitigation

This compound is classified as a halogenated organic compound. While a comprehensive Safety Data Sheet (SDS) for this specific chemical is not consistently available, its structural class informs a robust risk assessment[1]. The presence of a carbon-chlorine bond and an ester functional group dictates its primary hazards and subsequent disposal pathway. Based on analogous compounds, such as 3-chloropropiophenone, the anticipated hazards include skin, eye, and respiratory irritation[2][3].

The cornerstone of safe disposal is proactive risk mitigation. This begins with the consistent use of appropriate engineering controls and Personal Protective Equipment (PPE).

Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of any potential vapors or aerosols.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound. This aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[4].

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile or Butyl rubber)To prevent dermal contact and absorption. Always check glove manufacturer's compatibility charts.
Eye Protection Chemical safety goggles or a full-face shieldTo protect against splashes and accidental contact with eyes, as the compound is a likely irritant[2][5].
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.

Waste Characterization and Segregation: A Regulatory Imperative

Proper disposal begins with correct waste characterization. As a halogenated organic compound, this compound falls under specific regulations set forth by the Environmental Protection Agency (EPA).

Regulatory Framework: The EPA regulates halogenated organic compounds under 40 CFR § 268.32, and such chemicals are often listed in Appendix III to Part 268[6][7]. Waste containing these compounds is typically classified as hazardous waste. It is the generator's responsibility to make this determination[8]. Due to its chemical nature, this compound waste must be treated as hazardous.

The Critical Importance of Segregation: Waste streams must be strictly segregated. Do not mix this compound waste with other chemical waste categories unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Why Segregate? Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, proper segregation ensures that the waste is sent to the correct disposal facility. Halogenated organic waste, for instance, requires high-temperature incineration, a process that is different from solvent recovery or other waste treatment methods[9].

Step-by-Step Disposal Procedures

The following protocols provide a self-validating system for the disposal of this compound in various forms. The overarching goal is to prepare the waste for collection by a licensed hazardous waste contractor.

Protocol 1: Disposal of Unused or Expired this compound (Bulk Chemical)
  • Container Selection: Place the original container in a secondary containment bin or a secure overpack drum. If the original container is compromised, transfer the chemical to a new, compatible, and properly labeled waste container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Environmental Hazard").

  • Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and secure[8].

  • Arrangement for Disposal: Contact your institution's EHS office to schedule a pickup. The primary and required disposal method for halogenated organic compounds is high-temperature incineration at an EPA-approved facility[9]. This thermal process is necessary to break the stable carbon-halogen bonds, preventing the release of persistent organic pollutants.

Protocol 2: Disposal of Contaminated Solid Waste

This category includes items such as gloves, weighing paper, bench liners, and absorbent materials used for small spills.

  • Collection: Place all contaminated solid waste into a designated, leak-proof plastic bag or a labeled container.

  • Sealing and Labeling: Securely seal the bag or container. Label it clearly as "Hazardous Waste" and list the contaminant (this compound).

  • Storage and Disposal: Store this container in the hazardous waste accumulation area for collection and subsequent incineration.

Protocol 3: Decontamination and Disposal of Contaminated Glassware

Glassware that has been in contact with this compound must be decontaminated before it can be washed and reused.

  • Initial Rinse: Inside a chemical fume hood, rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: This initial solvent rinse is now hazardous waste. Collect it in a designated, labeled container for halogenated organic waste.

  • Washing: After the initial solvent rinse, the glassware can be washed using standard laboratory procedures.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.

G cluster_waste_type 1. Identify Waste Type cluster_procedure 2. Execute Disposal Protocol start Waste Generation (this compound) bulk Bulk Chemical (Unused/Expired) start->bulk solid Contaminated Solids (PPE, Absorbents) start->solid glass Contaminated Glassware start->glass liquid Contaminated Liquid (Aqueous/Organic Solutions) start->liquid proc_bulk Protocol 1: Secure, Label & Store bulk->proc_bulk proc_solid Protocol 2: Collect, Seal & Label solid->proc_solid proc_glass Protocol 3: Solvent Rinse, Collect Rinsate glass->proc_glass proc_liquid Collect in Designated Waste Container, Label liquid->proc_liquid end_point Collection for High-Temperature Incineration by EHS proc_bulk->end_point proc_solid->end_point proc_glass->end_point proc_liquid->end_point

Caption: Disposal workflow for this compound waste streams.

References

Navigating the Safe Handling of Phenyl 3-chloropropanoate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. Phenyl 3-chloropropanoate, a compound utilized in various synthetic pathways, requires a comprehensive understanding of its hazard profile to establish robust safety protocols. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE) when working with this substance, ensuring a secure laboratory environment.

Understanding the Risks: Hazard Profile of this compound

Before detailing PPE requirements, it is crucial to recognize the potential hazards associated with this compound. Safety Data Sheets (SDS) from suppliers consistently highlight that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, the primary objective of our PPE strategy is to create a reliable barrier against these routes of exposure.

Core Principles of Chemical Handling Safety

The selection of appropriate PPE is not a mere checklist exercise; it is a dynamic risk assessment process. The "Hierarchy of Controls" is a foundational concept in laboratory safety, prioritizing engineering and administrative controls before relying on PPE. This guide assumes that work with this compound is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]

Essential Personal Protective Equipment for this compound

The following table summarizes the recommended PPE for handling this compound, categorized by the area of protection.

Area of ProtectionRecommended PPERationale
Eye and Face Protection Chemical safety goggles or a face shieldProtects against splashes and aerosols that can cause serious eye irritation. Standard safety glasses do not provide a sufficient seal.
Skin and Body Protection Nitrile or other chemical-resistant glovesPrevents direct skin contact, which can lead to irritation.[1][2] The specific glove material should be chosen based on the manufacturer's compatibility data.
Chemical-resistant lab coat or coverallsProvides a barrier against accidental spills and contamination of personal clothing.[5][6]
Respiratory Protection Use in a well-ventilated area or fume hoodTo mitigate the risk of respiratory irritation from vapors or aerosols.[1] A respirator may be required for large-scale operations or in case of ventilation failure.

Procedural Guidance: Donning and Doffing of PPE

The effectiveness of PPE is contingent upon its correct application and removal. The following step-by-step protocols are designed to prevent cross-contamination and ensure user safety.

Donning (Putting On) PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Wash_Hands Wash and dry hands thoroughly Inspect->Wash_Hands Pre-Donning Steps Lab_Coat 1. Don Lab Coat/Coveralls Wash_Hands->Lab_Coat Begin Donning Gloves 2. Don Gloves (ensure cuffs are over lab coat sleeves) Lab_Coat->Gloves Eye_Protection 3. Don Eye/Face Protection Gloves->Eye_Protection

Caption: Sequential workflow for correctly donning Personal Protective Equipment.

Doffing (Removing) PPE Protocol

The removal of PPE is a critical step where contamination can easily occur if not performed correctly. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove to glove).

Doffing_PPE cluster_doffing Doffing Sequence cluster_post Post-Doffing Gloves 1. Remove Gloves (Glove-to-glove, then skin-to-skin) Eye_Protection 2. Remove Eye/Face Protection (Handle by the arms) Gloves->Eye_Protection Lab_Coat 3. Remove Lab Coat/Coveralls (Roll inside out) Eye_Protection->Lab_Coat Dispose Dispose of PPE in designated waste Lab_Coat->Dispose Final Steps Wash_Hands Wash hands thoroughly Dispose->Wash_Hands

Caption: Step-by-step procedure for the safe removal and disposal of PPE.

Operational and Disposal Plans

Handling and Storage

This compound should be handled exclusively in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][4] When not in use, the container should be tightly closed and stored in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[3][4][7]

Spill Management

In the event of a spill, evacuate the area and remove all sources of ignition.[4] Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[4][8] The collected material should then be placed in a suitable, sealed container for disposal.

Waste Disposal

All disposable PPE (gloves, etc.) and any materials used to clean up spills should be considered contaminated waste.[4] Dispose of these materials in accordance with local, state, and federal regulations for chemical waste.[1][4] Do not allow the chemical to enter the environment.[4]

Conclusion: Fostering a Culture of Safety

The consistent and correct use of Personal Protective Equipment is a cornerstone of laboratory safety. For scientists and researchers working with this compound, a thorough understanding of its hazards and the implementation of the protocols outlined in this guide are essential for mitigating risks. By integrating these practices into daily laboratory operations, we can ensure a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 3-chloropropanoate
Reactant of Route 2
Reactant of Route 2
Phenyl 3-chloropropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.